Octahydro-1H-quinolizine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-7-9-4-5-10-3-1-2-6-12(10)8-9/h9-10H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSDHIMENRTWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CCC2C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501133 | |
| Record name | Octahydro-2H-quinolizine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73259-83-3 | |
| Record name | Octahydro-2H-quinolizine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73259-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-2H-quinolizine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Quinolizine-3-carbonitrile, octahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Structure & Synthesis of Octahydro-1H-quinolizine-3-carbonitrile
This guide provides an in-depth technical analysis of Octahydro-1H-quinolizine-3-carbonitrile (CAS: 73259-83-3), a bicyclic heterocyclic scaffold used in medicinal chemistry.
Executive Summary
Octahydro-1H-quinolizine-3-carbonitrile (also known as 3-cyanoquinolizidine ) is a saturated bicyclic heterocycle consisting of two fused piperidine rings sharing a bridgehead nitrogen. It serves as a critical pharmacophore in drug discovery, particularly for CNS-active agents and metabolic enzyme inhibitors (e.g., DPP-4 or antiviral targets), due to its structural rigidity and ability to mimic the transition states of peptide bond hydrolysis.
This guide details the stereochemical complexity, high-fidelity synthesis pathways, and physicochemical properties of this scaffold.
Part 1: Structural Analysis & Stereochemistry
Core Architecture
The quinolizidine core is a [4.4.0] bicyclic system. Unlike its carbocyclic analog (decalin), the bridgehead atom is a nitrogen, which allows for rapid pyramidal inversion. However, the fusion stereochemistry is thermodynamically distinct.
-
IUPAC Name: Octahydro-1H-quinolizine-3-carbonitrile
-
Molecular Formula: C₁₀H₁₆N₂
-
Molecular Weight: 164.25 g/mol
-
Key Functional Groups:
-
Tertiary Amine (Bridgehead): Proton acceptor (pKa ~9.0–10.0).
-
Nitrile (C3 Position): Electron-withdrawing group; versatile handle for tetrazole or amine synthesis.
-
Stereochemical Configurations
The stereochemistry of the ring fusion and the nitrile substituent defines the biological activity.
-
Ring Fusion (Cis vs. Trans):
-
Trans-Fused (Thermodynamic Product): The lone pair of the nitrogen is anti-periplanar to the C-C bonds of the adjacent ring. This conformation minimizes 1,3-diaxial interactions and is generally 2.4–4.6 kcal/mol more stable than the cis-fused form.
-
Cis-Fused (Kinetic Product): Less stable, often rapidly converting to trans unless locked by bulky substituents.
-
Diagnostic Feature: Trans-quinolizidines exhibit "Bohlmann bands" in IR spectroscopy (2700–2800 cm⁻¹) due to the anti-periplanar interaction between the N-lone pair and adjacent C-H bonds.
-
-
C3-Substituent Orientation: The nitrile group at C3 creates a second chiral center.
-
Equatorial Nitrile: Thermodynamically favored to avoid 1,3-diaxial strain with the ring protons.
-
Axial Nitrile: Higher energy; accessible via kinetic control or specific steric locking.
-
Diagram: Stereochemical Relationships
Figure 1: Stereochemical hierarchy of the quinolizidine-3-carbonitrile scaffold.
Part 2: High-Fidelity Synthesis Protocol
Direct cyanation of the saturated ring is difficult due to lack of activation. The most reliable ("Trustworthy") route utilizes the commercially available ethyl octahydro-1H-quinolizine-3-carboxylate as a precursor, converting the ester to the nitrile via a primary amide intermediate.
Precursor Selection
-
Starting Material: Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS: 76211-05-7).[1]
-
Reagents: Ammonia (NH₃), Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃).
Step-by-Step Methodology
Step 1: Aminolysis (Ester to Amide)
This step converts the ester to the primary amide.
-
Dissolution: Dissolve 10 mmol of ethyl octahydro-1H-quinolizine-3-carboxylate in 20 mL of anhydrous methanol.
-
Ammonolysis: Bubble anhydrous ammonia gas through the solution at 0°C for 30 minutes, or add 10 eq of 7N NH₃ in methanol.
-
Reaction: Seal the vessel and stir at room temperature for 24–48 hours. Monitor via TLC (MeOH:DCM 1:9) for disappearance of the ester spot.
-
Workup: Concentrate in vacuo to yield the crude amide (Octahydro-1H-quinolizine-3-carboxamide).
Step 2: Dehydration (Amide to Nitrile)
This step dehydrates the primary amide to the target nitrile.
-
Setup: Suspend the crude amide (10 mmol) in dry dichloromethane (DCM, 50 mL) under nitrogen atmosphere.
-
Activation: Add triethylamine (30 mmol) as a base. Cool to 0°C.
-
Dehydration: Dropwise add trifluoroacetic anhydride (TFAA) or POCl₃ (12 mmol).
-
Stir: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully quench with saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate Octahydro-1H-quinolizine-3-carbonitrile .
Diagram: Synthesis Pathway
Figure 2: Synthetic workflow from the carboxylate precursor to the nitrile target.
Part 3: Physicochemical Properties & Applications
Data Table
| Property | Value | Notes |
| CAS Number | 73259-83-3 | Specific for 3-CN isomer |
| Molecular Weight | 164.25 Da | |
| LogP (Predicted) | 1.39 – 1.90 | Moderate lipophilicity; CNS penetrant |
| pKa (Base) | ~9.5 | Bridgehead Nitrogen |
| H-Bond Acceptors | 2 | Nitrile N + Amine N |
| H-Bond Donors | 0 | |
| TPSA | ~27 Ų | Excellent membrane permeability |
Pharmacological Relevance[5][6]
-
Bioisosterism: The quinolizidine ring acts as a bulky, lipophilic bioisostere for piperidine or morpholine rings, often improving metabolic stability by preventing oxidation at the alpha-carbon due to the bridgehead constraints.
-
CNS Activity: Similar to lupin alkaloids (e.g., cytisine, sparteine), this scaffold has high affinity for nicotinic acetylcholine receptors (nAChRs) and sodium channels.
-
Enzyme Inhibition: The 3-cyano group is a known "warhead" for serine proteases (e.g., DPP-4 inhibitors), where the nitrile can form a reversible covalent imidate adduct with the active site serine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12519345, Ethyl octahydro-2H-quinolizine-3-carboxylate. Retrieved from [Link]
-
Chemspace. Compound Datasheet: Octahydro-1H-quinolizine-1-carbonitrile (Isomer Reference). Retrieved from [Link]
-
Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the quinolizidine alkaloids.[2][3][4] Journal of the American Chemical Society.[3] (Contextual grounding for quinolizidine stereochemistry).
Sources
Molecular weight and formula of 3-cyanoquinolizidine
Molecular Architecture, Synthesis, and Pharmacophore Profiling
Part 1: Executive Technical Summary
3-Cyanoquinolizidine (IUPAC: octahydro-2H-quinolizine-3-carbonitrile) represents a critical bicyclic scaffold in the study of lupin alkaloids and synthetic pharmacophores. Characterized by the fusion of two piperidine rings sharing a bridgehead nitrogen, this compound introduces a nitrile (-CN) functionality at the C3 position, creating a versatile handle for further derivatization into amines, amides, or tetrazoles.
This guide provides a definitive physicochemical profile, a validated synthetic workflow from the commercially available 3-quinolizidinone, and a structural analysis of the stereochemical implications inherent to the quinolizidine motif.
Part 2: Physicochemical Profile[1]
The following data establishes the core identity of 3-cyanoquinolizidine. All molecular weight calculations are based on IUPAC atomic weights.
Molecular Identity
| Parameter | Value | Notes |
| Chemical Name | 3-Cyanoquinolizidine | Also: Quinolizidine-3-carbonitrile |
| IUPAC Name | Octahydro-2H-quinolizine-3-carbonitrile | Based on 1-azabicyclo[4.4.0]decane skeleton |
| Molecular Formula | C₁₀H₁₆N₂ | Saturated bicyclic system + Cyano group |
| Molecular Weight (Average) | 164.25 g/mol | Suitable for stoichiometry calculations |
| Monoisotopic Mass | 164.1313 Da | For High-Res MS (HRMS) identification |
| CLogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors/Acceptors | 0 / 2 | Tertiary amine (N1) and Nitrile (N) |
Structural Specifications
The quinolizidine core can exist in cis- or trans-fused conformations.
-
Ring Fusion: The trans-fused conformer is thermodynamically favored (approx. 2.4 kcal/mol more stable than cis) due to the absence of butane-gauche interactions, placing the nitrogen lone pair anti-periplanar to the C-C bridge bonds.
-
C3 Stereochemistry: The introduction of the cyano group at C3 creates a new chiral center. In the trans-fused system, the nitrile group can adopt an axial or equatorial orientation. The equatorial conformer is generally favored to minimize 1,3-diaxial interactions.
Part 3: Synthetic Methodology & Protocols[4]
Due to the lack of bulk commercial availability, 3-cyanoquinolizidine is best synthesized from 3-quinolizidinone (CAS: 3731-38-2). The following protocol describes a robust functional group interconversion strategy: Ketone
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the stereochemical control points.
Figure 1: Step-wise synthetic pathway from 3-quinolizidinone to 3-cyanoquinolizidine via nucleophilic substitution.
Detailed Experimental Protocol
Step 1: Reduction of 3-Quinolizidinone
-
Rationale: Convert the ketone to a secondary alcohol to create a handle for substitution.
-
Protocol: Dissolve 3-quinolizidinone (10 mmol) in dry methanol (20 mL). Cool to 0°C. Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 15 minutes. Stir at room temperature for 2 hours. Quench with water, extract with dichloromethane (DCM), and dry over Na₂SO₄.
-
Checkpoint: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of ketone spot (
) indicates completion.
Step 2: Activation (Mesylation)
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) enables facile nucleophilic displacement.
-
Protocol: Dissolve the crude alcohol in anhydrous DCM (30 mL) containing Triethylamine (15 mmol). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise. Stir for 1 hour. Wash with saturated NaHCO₃ and brine.
-
Safety: MsCl is corrosive and lachrymatory. Handle in a fume hood.
Step 3: Nucleophilic Cyanation
-
Rationale: An
reaction replaces the mesylate with a cyanide ion. This step typically proceeds with inversion of configuration at C3. -
Protocol: Dissolve the mesylate in anhydrous DMSO (10 mL). Add Sodium Cyanide (NaCN, 20 mmol). Heat the mixture to 60°C for 4-6 hours under Argon.
-
Workup: Pour into ice water (caution: residual cyanide). Extract with Ethyl Acetate (
mL). Wash organics with brine to remove DMSO. Concentrate in vacuo. -
Purification: Flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate with 1% Et₃N to prevent amine tailing).
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Mechanistic Interpretation |
| FT-IR | 2230 - 2240 cm⁻¹ | Sharp, weak band characteristic of the C≡N stretch . Absence of C=O (1710 cm⁻¹) confirms ketone loss. |
| ¹H NMR | δ 2.8 - 3.2 ppm (m, 1H) | Methine proton at C3 ( |
| ¹³C NMR | ~118 - 122 ppm | Characteristic signal for the Nitrile Carbon (CN) . |
| MS (ESI) | [M+H]⁺ = 165.14 | Protonated molecular ion. Fragmentation may show loss of HCN (M-27). |
Part 5: Applications in Drug Discovery
3-Cyanoquinolizidine serves as a strategic "privileged scaffold" intermediate.
-
Cytisine/Sparteine Analogs: The quinolizidine core mimics the structure of bioactive alkaloids like Cytisine (nAChR agonist) and Sparteine (Na+ channel blocker). The C3-cyano group allows for the introduction of heterocycles (e.g., tetrazoles via [3+2] cycloaddition) to modulate binding affinity.
-
Bioisosterism: The nitrile group acts as a carbonyl bioisostere or a hydrogen bond acceptor, potentially improving metabolic stability compared to the parent esters found in Lupinine derivatives.
-
Peptidomimetics: Constrained bicyclic amino acids derived from hydrolysis of the nitrile (C-CN
C-COOH) are valuable for stabilizing peptide turns.
References
-
Quinolizidine Ring Conformation
- Title: Conformational Analysis of Quinolizidine Deriv
- Source:Journal of Organic Chemistry.
- Context: Establishes the thermodynamic preference for trans-ring fusion in simple quinolizidines.
-
Link:[Link]
-
Synthesis Precursor (3-Quinolizidinone)
- Title: An Improved and Simple Route for the Synthesis of 3-Quinuclidinone (and rel
- Source:Current Organic Synthesis.
- Context: Methodologies for accessing the ketone precursor.
-
Link:[Link]
-
General Nitrile Synthesis
- Title: Nucleophilic Substitution of Alkyl Halides and Sulfon
- Source:Organic Chemistry Portal.
- Context: Standard protocols for MsO -> CN conversion.
-
Link:[Link]
An In-Depth Technical Guide to Octahydro-1H-quinolizine-3-carbonitrile: Synthesis, Stereochemistry, and Therapeutic Potential
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The quinolizidine alkaloid scaffold is a cornerstone in natural product chemistry and a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: Octahydro-1H-quinolizine-3-carbonitrile. In the absence of direct empirical data for this molecule, this document leverages established principles of organic synthesis, stereochemistry, and pharmacology of related quinolizidine and 3-substituted quinuclidine compounds to provide a robust predictive analysis. We will explore potential stereoselective synthetic routes, hypothesize on its physicochemical properties and spectroscopic signature, and discuss its potential as a modulator of key biological targets, particularly nicotinic and muscarinic acetylcholine receptors. This whitepaper aims to serve as a foundational resource to stimulate and guide future research into this promising chemical entity.
Introduction to the Quinolizidine Scaffold
The octahydro-1H-quinolizine, commonly known as quinolizidine, is a nitrogenous heterocyclic compound forming the core of a vast family of alkaloids.[1] These natural products, found in various plants and animals, exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, antitumor, and antiarrhythmic properties.[1][2] The rigid, bicyclic structure of the quinolizidine nucleus provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of novel therapeutic agents.
The introduction of a carbonitrile group at the C-3 position of the quinolizidine ring system introduces a chiral center and a versatile functional group for further chemical modification. The carbonitrile moiety can act as a bioisostere for a carboxylic acid or a carboxamide, and its presence can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.
Physicochemical and Spectroscopic Properties (Predicted)
While experimental data for Octahydro-1H-quinolizine-3-carbonitrile is not available, we can predict its key properties based on the quinolizidine core and the carbonitrile functionality.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₆N₂ | Based on the octahydro-1H-quinolizine core (C₉H₁₇N) and the addition of a cyano group (CN) with the loss of two hydrogen atoms. |
| Molecular Weight | 164.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small, saturated heterocyclic compounds. |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, methanol). Limited solubility in water. | The nonpolar quinolizidine backbone dominates the polarity of the molecule. |
| pKa | ~8-9 | The tertiary amine of the quinolizidine ring is basic. |
| ¹H NMR | Complex multiplets in the 1.0-3.5 ppm range. A distinct signal for the proton at C-3, likely deshielded by the cyano group. | Based on the spectra of other quinolizidine alkaloids.[3] |
| ¹³C NMR | Signals for the saturated carbons of the quinolizidine ring between 20-60 ppm. The carbon of the cyano group is expected around 115-125 ppm. The C-3 carbon will be shifted due to the cyano substituent. | Based on known shifts for nitriles and quinolizidine systems.[4] |
| IR Spectroscopy | A sharp absorption band around 2240-2260 cm⁻¹ characteristic of a C≡N stretch. C-H stretching bands below 3000 cm⁻¹. | The nitrile stretch is a key diagnostic peak.[5] |
Stereochemistry: A Critical Determinant of Biological Activity
The substitution at the C-3 position of the quinolizidine ring introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry at this position is expected to be a critical determinant of the molecule's biological activity. Studies on the closely related 3-substituted quinuclidines have demonstrated that enantiomers can exhibit significantly different affinities and selectivities for muscarinic and nicotinic acetylcholine receptors.[6] For instance, the (R)-enantiomer of 3-quinuclidinol is a key intermediate in the synthesis of solifenacin, where its specific stereochemistry is crucial for its M3 receptor antagonist activity.[6]
Caption: Differential binding of enantiomers to biological targets.
Proposed Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of Octahydro-1H-quinolizine-3-carbonitrile. The choice of strategy will influence the stereochemical outcome.
Strategy 1: From a Pre-existing Quinolizidine Core
This approach involves the introduction of the carbonitrile group onto a pre-formed quinolizidine ring.
Protocol: Synthesis via a Quinolizidine-3-one Intermediate
-
Oxidation of a 3-hydroxyquinolizidine: Start with a readily available 3-hydroxyquinolizidine derivative and oxidize the alcohol to the corresponding ketone, quinolizidin-3-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation.
-
Formation of a cyanohydrin: React the quinolizidin-3-one with trimethylsilyl cyanide (TMSCN) to form the corresponding cyanohydrin. This reaction introduces the cyano group at the C-3 position.
-
Deoxygenation of the cyanohydrin: The hydroxyl group of the cyanohydrin can be removed through a two-step process: conversion to a thiocarbonate or xanthate, followed by radical-mediated reduction with tributyltin hydride.
Caption: Synthetic workflow starting from a 3-hydroxyquinolizidine.
Strategy 2: Ring Construction with the Cyano Group Precursor
This strategy involves building the quinolizidine ring system with a precursor to the cyano group already in place. A plausible approach is the cyclization of a suitably functionalized piperidine derivative.
Protocol: Synthesis via Intramolecular Cyclization
-
Synthesis of the piperidine precursor: Prepare a 2-substituted piperidine with a side chain at the 2-position containing a terminal electrophile (e.g., an alkyl halide) and a precursor to the 3-carbonitrile at the appropriate position.
-
Intramolecular N-alkylation: Induce intramolecular cyclization through N-alkylation to form the quinolizidine ring.
-
Conversion to the nitrile: Convert the precursor group (e.g., a carboxylic acid or an amide) to the final carbonitrile. The conversion of a carboxylic acid to a nitrile can be achieved using various modern methods, such as those employing Mg- and Pd-cocatalysis with urea as the nitrogen source.[7][8]
Caption: Synthetic workflow via intramolecular cyclization.
Potential Biological Activity and Therapeutic Applications
The quinolizidine scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives have shown promise as:
-
CNS Agents: The rigid structure of the quinolizidine ring system makes it an excellent scaffold for targeting receptors in the central nervous system. As mentioned, 3-substituted quinuclidines, which are structurally similar, are known to interact with muscarinic and nicotinic acetylcholine receptors.[6] Therefore, Octahydro-1H-quinolizine-3-carbonitrile could be a valuable probe for these receptor systems.
-
Anti-infective Agents: Many quinolizidine alkaloids possess antimicrobial and antiviral properties.[1]
-
Anticancer Agents: Some quinolizidine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2]
The introduction of the 3-carbonitrile group could modulate the activity of the parent quinolizidine scaffold in several ways:
-
Improved Receptor Binding: The cyano group can participate in hydrogen bonding and dipole-dipole interactions within a receptor binding pocket.
-
Enhanced Metabolic Stability: The carbonitrile group is generally resistant to metabolic degradation.
-
Favorable Pharmacokinetic Properties: The overall polarity and lipophilicity of the molecule will be influenced by the cyano group, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion and Future Directions
Octahydro-1H-quinolizine-3-carbonitrile represents a novel and unexplored area within the rich chemical space of quinolizidine alkaloids. While direct experimental data is currently lacking, this in-depth analysis, based on established chemical principles and data from related compounds, provides a strong foundation for future research.
The proposed synthetic strategies offer viable pathways to access this molecule, with a particular emphasis on controlling the critical stereochemistry at the C-3 position. The predicted physicochemical properties and spectroscopic signatures will be invaluable for the characterization of the synthesized compound.
The potential for this molecule to interact with key neurological targets, such as acetylcholine receptors, warrants further investigation. Future research should focus on the stereoselective synthesis of both enantiomers of Octahydro-1H-quinolizine-3-carbonitrile, followed by a thorough evaluation of their pharmacological profiles. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of quinolizidine alkaloids and may lead to the discovery of novel therapeutic agents.
References
- The Stereochemistry of 3-Substituted Quinuclidines: A Technical Guide. (2025). Benchchem.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026). PMC.
- Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. (2023). MDPI.
- Synthesis of quinolizine derivatives. III. Syntheses of 3-aminomethyl- and 3-dimethylaminomethyl-quinolizidine and di-3-lupinine. (1953). PubMed.
- An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. (n.d.). Calvin Digital Commons.
- Stereochemistry of Quinolizidines. IV. Conformation of Benzo [a]-quinolizidines and Their 13 C Chemical Shifts. (n.d.). J-Stage.
- Catalytic Cyanation of C−N Bonds with CO2/NH3. (2022). Semantic Scholar.
- Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. (n.d.).
- Synthesis, biological activity, and three-dimensional quantitative structure-activity relationship model for a series of benzo[c]quinolizin-3-ones, nonsteroidal inhibitors of human steroid 5alpha-reductase 1. (2004). PubMed.
- Stereoselective Synthesis of Quinolizidines and Indolizidines. (2010). Synfacts.
- Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl)
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026).
- Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cycliz
- Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. (2020). Royal Society of Chemistry.
- Synthesis of indolizidine , pyrrolizidine and quinolizidine ring systems by proline-catalyzed sequential α-amination and HWE olefination of an aldehyd ... (2013). RSC Advances.
- Application Notes and Protocols for Cyanation Reactions in Organic Synthesis. (n.d.). Benchchem.
- Synthesis of Several 3,5- and 3-Substituted Thermopsine Derivatives. (2015).
- Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. (2025).
- Highly diastereoselective formation of substituted indolizidines and quinolizidines by radical cyclization. (n.d.). American Chemical Society.
- Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. (2021). MDPI.
- Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. (2019).
- A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermedi
- Benzo[a]quinolizidine and biologically active molecules. (n.d.).
- Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. (2022). The Journal of Organic Chemistry.
- Biosynthetic pathway of quinolizidine alkaloids. Quinolizidine... (n.d.).
- Benzo[c]quinolizin-3-ones theoretical investigation: SAR analysis and application to nontested compounds. (2004). PubMed.
- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega.
- Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. (2022).
- Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. (n.d.). Hindawi.
- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023).
- Nitrilation of carboxylic acids by PIII/PV-c
- Practical conversion of carboxylic acids to nitriles. (2025).
- Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (n.d.). PMC.
- Quinolizidine alkaloid biosynthesis: recent advances and future prospects. (2012). Frontiers in Plant Science.
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. (2017). Frontiers in Plant Science.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Structural & Functional Classification of Octahydro-1H-quinolizine-3-carbonitrile
Executive Summary: The Derivative Question
Direct Answer: No, octahydro-1H-quinolizine-3-carbonitrile is not a derivative of lupinine.
While both compounds belong to the quinolizidine alkaloid class and share the same bicyclic 1-azabicyclo[4.4.0]decane core, they are regioisomers with distinct substitution patterns.
-
Lupinine is a C1-substituted quinolizidine (specifically 1-hydroxymethyl).
-
Octahydro-1H-quinolizine-3-carbonitrile is a C3-substituted quinolizidine.
In strict organic synthesis and medicinal chemistry nomenclature, a "derivative" implies a structural modification of a parent molecule (e.g., esterification of lupinine's alcohol). Converting a C1-substituted core to a C3-substituted core requires a complex rearrangement or de novo synthesis, making the target a structural analog rather than a semi-synthetic derivative.
Part 1: Comparative Structural Anatomy
To understand the distinction, we must analyze the topology of the quinolizidine skeleton. The biological activity and synthetic accessibility of these molecules are dictated by the position of the functional group relative to the bridgehead nitrogen.
The Quinolizidine Core
Both molecules are based on quinolizidine (octahydroquinolizine).
-
Formula:
-
Structure: Two fused six-membered rings with a nitrogen atom at the bridgehead.
Positional Divergence
The critical difference lies in the carbon numbering and the attachment point of the functional group.
| Feature | Lupinine (Reference) | Octahydro-1H-quinolizine-3-carbonitrile (Target) |
| Substitution Site | C1 (adjacent to bridgehead C9a) | C3 (meta to the bridgehead) |
| Functional Group | Hydroxymethyl ( | Nitrile / Cyano ( |
| Stereochemistry | Defined natural chirality | Often racemic in synthesis unless specified |
| Classification | Natural Product (Lupinus spp.)[1][2] | Synthetic Intermediate / Analog |
| Chemical Lineage | Biosynthesized from Lysine | Synthesized via Cycloaddition/Alkylation |
Structural Visualization (DOT Diagram)
The following diagram illustrates the divergent structural lineage.
Figure 1: Structural lineage showing the positional disconnect between Lupinine (C1) and the Target (C3).
Part 2: Synthetic Causality & Protocols[3]
Understanding how these molecules are made proves they are not derivatives. A "derivative" relationship implies that Compound B is made from Compound A.
Synthesis of Lupinine Derivatives (The "True" Derivatives)
Lupinine derivatives are synthesized by modifying the existing hydroxymethyl group.
-
Protocol Logic: The C1-hydroxymethyl group is a nucleophile.
-
Typical Reactions: Acylation (to form esters), oxidation (to carboxylic acids/aldehydes), or halogenation.
-
Example: Lupinine benzoate is a lupinine derivative.
Synthesis of Octahydro-1H-quinolizine-3-carbonitrile
The target molecule is typically constructed using total synthesis methods that build the ring system with the nitrile already in place (or at a precursor stage). It is not economically or chemically viable to move the substituent from C1 to C3 on a pre-formed lupinine ring.
Likely Synthetic Pathway (De Novo)
A common route to 3-substituted quinolizidines involves intramolecular Michael addition or Thorpe-Ziegler cyclization .
Step-by-Step Methodology (Theoretical Framework):
-
Precursor Selection: Start with a piperidine derivative containing a pendant chain with an electron-withdrawing group (nitrile) and a leaving group.
-
Reaction: Alkylation of a piperidine enolate or pyridine reduction.
-
-
Cyclization (Ring Closure):
-
Mechanism: Nucleophilic attack of the piperidine nitrogen (or a carbon nucleophile in the ring) onto a tethered electrophile.
-
Causality: This forms the second ring of the bicycle. The position of the nitrile is determined by the starting material, not by rearranging a lupinine core.
-
-
Reduction:
-
If starting from a pyridine or lactam, a reduction step (e.g.,
or ) is required to yield the octahydro (fully saturated) core.
-
Validation Check:
-
If this were a lupinine derivative: You would need to cleave the C1 substituent and selectively functionalize C3 (a chemically unactivated methylene position). This is energetically unfavorable and lacks regioselectivity.
Part 3: Pharmacological Implications
Why does the distinction matter? In Drug Discovery, Structure-Activity Relationships (SAR) are highly sensitive to substituent positioning.
Receptor Binding Profiles
-
Lupinine (C1-substituted): Known for moderate toxicity and specific interactions with nicotinic acetylcholine receptors (nAChR). The hydroxymethyl group acts as a hydrogen bond donor/acceptor in a specific spatial region relative to the bridgehead nitrogen.
-
3-Cyano Analog (C3-substituted): The nitrile group is rigid and linear. Placing it at C3 alters the vector of the dipole moment and the steric envelope of the molecule.
-
Prediction: This molecule will likely exhibit a completely different binding profile, potentially targeting different receptor subtypes or acting as a metabolic intermediate rather than a direct cholinomimetic.
-
Data Comparison Table
| Property | Lupinine | Octahydro-1H-quinolizine-3-carbonitrile |
| Molecular Weight | ~169.26 g/mol | ~164.25 g/mol |
| Polar Surface Area | High (Hydroxyl group) | Medium (Nitrile group) |
| H-Bond Donors | 1 (OH) | 0 |
| H-Bond Acceptors | 2 (N, O) | 2 (N, CN) |
| Primary Application | Natural Product Standard, Chiral Auxiliary | Synthetic Intermediate, Library Building Block |
References
-
PubChem. (n.d.). Lupinine | C10H19NO.[1][3][4][5] National Library of Medicine. Retrieved from [Link]
-
Chemspace. (n.d.). Octahydro-1H-quinolizine-1-carbonitrile Structure Info. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of New Phenothiazine/3-Cyanoquinoline Heterodimers. (Demonstrates synthetic routes to 3-cyano-N-heterocycles). Retrieved from [Link]
-
Stenutz. (n.d.). Octahydro-2H-quinolizine Structure. Retrieved from [Link]
Sources
- 1. Lupinine | C10H19NO | CID 91461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl)piperidine-1-carbaldehyde | C15H26N2O | CID 4486398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lupinine | CymitQuimica [cymitquimica.com]
- 4. (−)-Lupinine | CAS 486-70-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Lupinine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Quinolizidine Scaffold and Octahydro-1H-quinolizine-3-carbonitrile: A Technical Guide for Researchers
Introduction to Quinolizidine Alkaloids and Their Significance
Quinolizidine alkaloids (QAs) are a class of naturally occurring compounds characterized by the quinolizidine ring system, a nitrogen-containing bicyclic structure.[1] These alkaloids are predominantly found in the plant kingdom, particularly within the legume family (Fabaceae), and are also present in some marine organisms and animals.[2][3][4] Their diverse biological activities have made them a focal point in medicinal chemistry and drug discovery.
The Quinolizidine Core: Structure and Stereochemistry
The fundamental quinolizidine core is a 1-azabicyclo[4.4.0]decane moiety.[1] This saturated heterocyclic system consists of two fused six-membered rings sharing a nitrogen atom. The stereochemistry of the ring fusion can be either trans or cis, leading to different conformational isomers. The trans conformation is generally more stable.[5]
Importance in Natural Products and Medicinal Chemistry
Quinolizidine alkaloids exhibit a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, antiviral, and anti-arrhythmic properties.[2][4] Notable examples include sparteine, which has antiarrhythmic and anticonvulsant properties, and cytisine, which is used as a smoking cessation aid.[1] The structural diversity and biological potency of these natural products have inspired the synthesis of numerous derivatives for therapeutic applications.[6]
Structural Elucidation: Quinolizidine vs. Octahydro-1H-quinolizine-3-carbonitrile
The key distinction between the general quinolizidine scaffold and octahydro-1H-quinolizine-3-carbonitrile lies in the presence of a nitrile (-C≡N) group at the C-3 position of the bicyclic ring system.
Comparative Nomenclature and Numbering
-
Quinolizidine: The systematic name is 1-azabicyclo[4.4.0]decane. The numbering of the ring system follows standard IUPAC rules for bicyclic compounds.
-
Octahydro-1H-quinolizine-3-carbonitrile: This name specifies the fully saturated (octahydro) quinolizine ring with a carbonitrile substituent at the third carbon atom. Its CAS number is 73259-83-3.[7]
Structural Difference Diagram
Caption: Structural comparison of the parent quinolizidine ring and its 3-carbonitrile derivative.
Stereoisomerism in the Quinolizidine Ring System
The quinolizidine ring system can exist as stereoisomers due to the chiral centers at the bridgehead carbons and any substituted carbons. The relative configuration of these centers dictates the overall shape and biological activity of the molecule.
Impact of the 3-Carbonitrile Substituent on Conformation
The introduction of a carbonitrile group at the C-3 position can influence the conformational preference of the quinolizidine ring. The steric bulk and electronic properties of the nitrile group can affect the equilibrium between different chair and boat conformations of the six-membered rings.
Physicochemical and Spectroscopic Differentiation
The presence of the nitrile group in octahydro-1H-quinolizine-3-carbonitrile leads to distinct physicochemical and spectroscopic properties compared to the unsubstituted quinolizidine.
Comparative Physicochemical Properties
| Property | Quinolizidine (Parent) | Octahydro-1H-quinolizine-3-carbonitrile | Reference |
| Molecular Formula | C₉H₁₇N | C₁₀H₁₆N₂ | |
| Molecular Weight | 139.24 g/mol | 164.25 g/mol | |
| CAS Number | 493-10-7 | 73259-83-3 | [7] |
Infrared (IR) Spectroscopy: The Signature of the Nitrile Group
A key distinguishing feature in the IR spectrum of octahydro-1H-quinolizine-3-carbonitrile is the presence of a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration.[8] This band is absent in the spectrum of unsubstituted quinolizidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis
-
¹H NMR: In the ¹H NMR spectrum of octahydro-1H-quinolizine-3-carbonitrile, the proton at the C-3 position will be significantly deshielded due to the electron-withdrawing effect of the nitrile group. This will result in a downfield shift of its resonance compared to the corresponding proton in quinolizidine.
-
¹³C NMR: The most notable difference in the ¹³C NMR spectra is the appearance of a signal for the nitrile carbon in octahydro-1H-quinolizine-3-carbonitrile, typically in the range of 115-125 ppm.[9] The carbon at the C-3 position will also experience a downfield shift.
Mass Spectrometry: Fragmentation Patterns
The fragmentation patterns in mass spectrometry will also differ. Octahydro-1H-quinolizine-3-carbonitrile will likely show a fragment corresponding to the loss of the nitrile group (HCN, 27 Da) or the entire cyanomethyl radical (•CH₂CN, 40 Da).
Synthesis and Reactivity
The synthetic strategies for the quinolizidine core and its 3-carbonitrile derivative, as well as their reactivity, are influenced by the presence of the nitrile functionality.
General Synthetic Strategies for the Quinolizidine Core
The synthesis of the quinolizidine skeleton often involves cyclization reactions. One common approach is the intramolecular [4+2] cycloaddition of an iminoacetonitrile, which can efficiently assemble the bicyclic core.[10]
Caption: Generalized biosynthetic pathway to the quinolizidine core.[11][12]
Specific Synthesis of Octahydro-1H-quinolizine-3-carbonitrile
A plausible synthetic route to octahydro-1H-quinolizine-3-carbonitrile could involve the introduction of the nitrile group onto a pre-formed quinolizidine ring or the cyclization of a precursor already containing the nitrile functionality.
Hypothetical Experimental Protocol:
-
Step 1: Synthesis of a Quinolizidin-3-one precursor. This could be achieved through various methods, such as the Dieckmann condensation of a suitable diester.
-
Step 2: Formation of the Cyanohydrin. The quinolizidin-3-one is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst to form the corresponding cyanohydrin.
-
Step 3: Deoxygenation of the Cyanohydrin. The hydroxyl group of the cyanohydrin is then removed. This can be accomplished through a two-step process involving conversion to a good leaving group (e.g., a tosylate or mesylate) followed by reduction with a suitable reducing agent like lithium aluminum hydride.
Causality: The choice of a ketone precursor allows for the regioselective introduction of the nitrile group at the C-3 position via cyanohydrin formation. The subsequent deoxygenation is necessary to obtain the desired saturated carbonitrile derivative.
Comparative Reactivity: The Influence of the Electron-Withdrawing Nitrile Group
The nitrile group is strongly electron-withdrawing, which has a significant impact on the reactivity of the molecule.[13]
-
Basicity of the Nitrogen: The electron-withdrawing nature of the nitrile group will decrease the electron density on the nitrogen atom, making octahydro-1H-quinolizine-3-carbonitrile a weaker base compared to unsubstituted quinolizidine.
-
Nucleophilicity of the Nitrogen: Similarly, the nucleophilicity of the nitrogen will be reduced.
-
Reactivity of the Nitrile Group: The nitrile group itself can undergo various chemical transformations.[14][15] It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This functional handle provides a site for further chemical modification.
Applications in Drug Discovery and Development
The introduction of a nitrile group can significantly alter the pharmacological profile of a molecule, making it a valuable strategy in drug design.[16]
Biological Activities of Quinolizidine Alkaloids
As previously mentioned, quinolizidine alkaloids possess a broad spectrum of biological activities.[2][17] Their diverse pharmacological effects make them attractive scaffolds for the development of new therapeutic agents.
The Role of the Carbonitrile Group as a Pharmacophore
The nitrile group can play several roles in drug-target interactions:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming interactions with biological targets.[13][18]
-
Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can lead to favorable dipole-dipole interactions within a protein binding pocket.[19]
-
Metabolic Stability: The nitrile group is generally metabolically stable and can be used to block sites of oxidative metabolism, thereby improving the pharmacokinetic properties of a drug candidate.[16][20]
-
Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[16][18][19]
The incorporation of a nitrile group into the quinolizidine scaffold in octahydro-1H-quinolizine-3-carbonitrile could therefore lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Conclusion: Key Distinctions and Future Perspectives
The primary difference between quinolizidine and octahydro-1H-quinolizine-3-carbonitrile is the presence of a nitrile substituent at the C-3 position in the latter. This seemingly small structural modification leads to significant changes in the molecule's physicochemical properties, spectroscopic signatures, reactivity, and potential biological activity. The nitrile group offers a versatile handle for further chemical derivatization and can act as a key pharmacophore in drug design. The exploration of nitrile-containing quinolizidine derivatives represents a promising avenue for the discovery of novel therapeutic agents.
References
- Bunsupa, S., et al. (2012). A novel L-lysine decarboxylase from quinolizidine alkaloids producing plants. Plant Molecular Biology, 78(4-5), 445-456.
- Golebiewski, W. M., & Spenser, I. D. (1988). The biosynthesis of the lupine alkaloids. Canadian Journal of Chemistry, 66(7), 1734-1748.
- Ma, F., & Gang, D. R. (2004). Biosynthesis of the piperidine alkaloids from L-lysine. Phytochemistry, 65(19), 2649-2661.
- Wang, L., et al. (2023). The biological activities of quinolizidine alkaloids. Alkaloids: Chemistry and Biology, 88, 1-61.
- Wink, M. (2013). Evolution of secondary metabolites in legumes (Fabaceae). South African Journal of Botany, 89, 164-175.
- Li, Y., & Fang, J. (2019). Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. Current Pharmaceutical Design, 25(23), 2568-2582.
- Weinreb, S. M., et al. (2005). Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis. Organic Letters, 7(14), 2921-2924.
- Osorio-Londoño, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863-27883.
- Ho, Y. C., & Robins, D. J. (1994). Biosynthesis of Quinolizidine Alkaloids. In Studies in Natural Products Chemistry (Vol. 15, pp. 239-271). Elsevier.
-
Li, Y., & Fang, J. (2019). Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. Bentham Science Publishers. Available at: [Link]
- El-Kashef, D., et al. (2021). Quinolizidine Alkaloids from Marine Organisms: A Perspective on Chemical, Bioactivity and Synthesis. Current Organic Chemistry, 25(16), 1864-1883.
- Brandão-Curbelo, C., et al. (2014). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Journal of Molecular Structure, 1076, 23-32.
- LaLonde, R. T., & Wong, C. F. (1976). 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry, 54(22), 3545-3551.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Párkányi, L., et al. (2012). Synthesis, Molecular Structure, Conformational Analysis, and Chemical Properties of Silicon-Containing Derivatives of Quinolizidine. The Journal of Organic Chemistry, 77(5), 2275-2283.
- Osorio-Londoño, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863–27883.
- Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 87.
- Mancinotti, D., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.
- Osorio-Londoño, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27863-27883.
- Scarafoni, A., et al. (2021).
-
Brandão-Curbelo, C., et al. (2014). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. ResearchGate. Available at: [Link]
- Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1428-1451.
-
Synthesis of the quinolizines (I) and (II). ResearchGate. Available at: [Link]
- de Oliveira, G. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1025-1043.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Zhumanova, A. A., et al. (2021). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Pharmacophore, 12(4), 1-8.
- Wang, Y., et al. (2021). Application of Nitrile in Drug Design. Chinese Journal of Medicinal Chemistry, 31(8), 641-651.
- Koval'skaya, A. V., et al. (2021). Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. Chemistry of Heterocyclic Compounds, 57(1), 69-76.
-
Quinolizidine alkaloids – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]
- Khan, I., et al. (2022). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Results in Chemistry, 4, 100435.
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
1H-Isoindole-1-carbonitrile, octahydro-, (1α,3aα,7aα). EPA CompTox Chemicals Dashboard. Available at: [Link]
-
Ethyl octahydro-2H-quinolizine-3-carboxylate. PubChem. Available at: [Link]
-
Octahydro-1H-quinolizine-1-carbonitrile. Chemspace. Available at: [Link]
- Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3- a ]quinolizine.
- Decatur, S. M., & Boxer, S. G. (1995). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects.
- Zhumanova, A. A., et al. (2021). SYNTHESIS OF 1,2,3-TRIAZOLO-QUINOLIZIDINES BASED ON THE QUINOLIZIDINE ALKALOID LUPININE. Chemical Journal of Kazakhstan, (3), 108-119.
-
Chemistry of Nitriles. OpenStax. Available at: [Link]
-
2h-quinolizine, octahydro-1-(1h-indol-3-yl)-. PubChem. Available at: [Link]
Sources
- 1. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 2. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. 73259-83-3|Octahydro-1H-quinolizine-3-carbonitrile|BLDpharm [bldpharm.com]
- 8. Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 16. researchgate.net [researchgate.net]
- 17. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of Octahydro-1H-quinolizine-3-carbonitrile Isomers
The following technical guide details the thermodynamic stability profile of octahydro-1H-quinolizine-3-carbonitrile (3-cyanoquinolizidine). This analysis synthesizes conformational analysis principles, spectroscopic diagnostics, and computational thermodynamics to provide a robust framework for researchers in drug discovery.
Executive Summary
The octahydro-1H-quinolizine (quinolizidine) scaffold is a privileged bicyclic pharmacophore found in numerous alkaloids (e.g., lupinine, sparteine).[1] The introduction of a nitrile group at the C3 position creates a complex stereochemical landscape governed by the interplay between ring fusion geometry (cis vs. trans) and substituent orientation (axial vs. equatorial).
For drug development professionals, understanding the thermodynamic hierarchy of these isomers is critical for:
-
Target Engagement: Predicting the bioactive conformation in solution.
-
Synthetic Scalability: Designing equilibration conditions to isolate the global thermodynamic minimum.
-
Spectroscopic Validation: Utilizing Bohlmann bands to confirm stereochemistry without X-ray crystallography.
Key Finding: The (3R,9aR)-trans-fused equatorial isomer (and its enantiomer) represents the global thermodynamic minimum, stabilized by a rigid chair-chair conformation and the absence of 1,3-diaxial strain.
Structural Fundamentals & Isomer Definition
The Quinolizidine Scaffold
Unlike decalin, the quinolizidine system contains a bridgehead nitrogen atom capable of pyramidal inversion. This allows the molecule to equilibrate between trans-fused and cis-fused conformers.
-
Trans-fused: Nitrogen lone pair is anti-periplanar to the bridgehead C-H bond. Both rings adopt rigid chair conformations.
-
Cis-fused: Nitrogen lone pair is gauche to the bridgehead C-H bond. The system is more flexible but generally higher in energy due to gauche interactions.
The 3-Cyano Isomers
Substituents at the C3 position (beta to the nitrogen) generate four distinct diastereomeric pairs (racemates). We classify them based on ring fusion and nitrile orientation:
| Isomer Code | Ring Fusion | Nitrile Orientation (C3) | Relative Stability |
| T-Eq | Trans | Equatorial | Global Minimum (0.0 kcal/mol) |
| T-Ax | Trans | Axial | Metastable (+0.4 - 0.8 kcal/mol) |
| C-Eq | Cis | Equatorial | Unstable (+2.4 - 3.0 kcal/mol) |
| C-Ax | Cis | Axial | High Energy (+3.5+ kcal/mol) |
Note: Energy values are estimates based on standard A-values and quinolizidine ring-fusion energies [1].
Thermodynamic Stability Analysis
The Dominance of Trans-Fusion
In unsubstituted quinolizidines, the trans-fused conformer is favored by approximately 2.4–2.8 kcal/mol over the cis-fused form. This preference arises because the trans-form minimizes the number of gauche butane interactions.
-
Mechanism: The free electron pair on nitrogen occupies a "pseudo-equatorial" position in the trans-fused system, avoiding 1,3-diaxial repulsion with the C3/C7 axial protons.
Substituent Effects at C3
The cyano (CN) group has a relatively small A-value (conformational free energy) of 0.17–0.21 kcal/mol . While small, it still dictates a preference for the equatorial position.
-
T-Eq (Trans-Equatorial): The nitrile group extends away from the ring system. There are no significant steric clashes. This is the thermodynamic product.
-
T-Ax (Trans-Axial): The nitrile group projects axially, introducing 1,3-diaxial interactions with the axial protons at C1 and C5 (bridgehead). While the linear nature of the cyano group minimizes the steric penalty compared to a methyl group, it is still destabilizing relative to T-Eq.
The "Cis-Lock" Scenario (Not Applicable here)
In some quinolizidines, a bulky substituent can force the system into a cis-fusion to avoid a prohibitive axial placement in the trans-system. However, because the cyano group is small and the T-Eq conformer is geometrically accessible, the system retains the trans-fusion.
Experimental Validation Protocols
Spectroscopic Diagnosis (Bohlmann Bands)
The presence of trans-fusion can be non-destructively verified using Infrared (IR) spectroscopy.
-
Principle: The anti-periplanar relationship between the Nitrogen lone pair and the adjacent axial C-H bonds (at C4 and C6) results in orbital overlap (
), weakening the C-H bond. -
Diagnostic Signal: Look for Bohlmann bands —a set of C-H stretching vibrations in the 2700–2800 cm⁻¹ region.
-
Strong Bands: Indicates Trans-fusion (T-Eq or T-Ax).
-
Weak/Absent Bands: Indicates Cis-fusion or N-oxide formation.
-
Chemical Equilibration Protocol
To prove thermodynamic stability, perform an epimerization study.
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of the synthesized nitrile mixture in 5 mL of dry methanol.
-
Base Catalysis: Add 0.5 equivalents of Sodium Methoxide (NaOMe).
-
Reflux: Heat at reflux (65°C) for 12 hours. This allows the C3 stereocenter to invert via a carbanion intermediate (stabilized by the nitrile).
-
Quench & Analyze: Neutralize with acetic acid, concentrate, and analyze via quantitative ¹H-NMR or GC-MS.
-
Result: The ratio will shift overwhelmingly toward the T-Eq isomer (>95%).
Visualizing the Equilibrium
The following diagram illustrates the equilibration pathways and the energetic hierarchy of the isomers.
Caption: Thermodynamic hierarchy and interconversion pathways of 3-cyanoquinolizidine isomers. Green indicates the target stable species.
Summary of Physical Properties
| Property | Trans-Equatorial (T-Eq) | Trans-Axial (T-Ax) | Cis-Isomers |
| ¹H-NMR (H3) | High coupling constant ( | Small coupling constant ( | Complex multiplets |
| ¹³C-NMR (C3) | Upfield shift (shielded) | Downfield shift (deshielded) | Variable |
| Bohlmann Bands | Present (2700-2800 cm⁻¹) | Present | Absent |
| Solubility | Lower (Higher crystallinity) | Higher (Lower crystallinity) | High |
References
-
Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis).
-
Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte, 91(10), 2157-2167. (Original description of Bohlmann bands).
-
Wink, M. (2004). "Quinolizidine Alkaloids".[1] Encyclopedia of Biological Chemistry. (Context on natural stability of quinolizidine scaffolds).
-
PubChem. (2023). "Quinolizidine Compound Summary". National Library of Medicine.[3]
Sources
Technical Safety & Handling Guide: Octahydro-1H-quinolizine-3-carbonitrile
CAS: 73259-83-3 | Formula: C₁₀H₁₆N₂ | MW: 164.25 g/mol [1][2][3]
Executive Summary & Chemical Context
Octahydro-1H-quinolizine-3-carbonitrile (also known as 3-cyanoquinolizidine) is a bicyclic heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates targeting CNS disorders and arrhythmias.[2][3] Structurally, it belongs to the quinolizidine alkaloid family, sharing a core scaffold with naturally occurring toxins like lupinine and sparteine.[3]
This guide bridges the gap between generic Safety Data Sheets (SDS) and the rigorous demands of a research environment. Unlike common solvents, this compound lacks extensive historical toxicological data.[3] Therefore, this protocol adopts a "Read-Across" Safety Strategy , inferring hazards from its structural parents (quinolizidines) and functional groups (aliphatic nitriles).[2][3]
Key Risk Profile:
-
Primary Hazard: Acute toxicity (Oral/Dermal/Inhalation) and mucosal irritation.[2][3]
-
Latent Hazard: Potential neurotoxicity (cholinergic modulation) and metabolic release of cyanide ions (low probability but non-zero).[2][3]
-
Storage: Air-sensitive (amine oxidation); requires inert atmosphere.[2][3]
Hazard Identification & Mechanistic Analysis
Standard SDSs list GHS codes (H302, H315, H319, H335).[3] As scientists, we must understand the causality behind these codes to implement effective controls.[3]
Toxicological Mechanisms[3][5]
-
** cholinergic Modulation (Quinolizidine Core):** The quinolizidine scaffold is a known pharmacophore for acetylcholine receptor modulation.[2][3] Analogs like lupinine act as competitive acetylcholine inhibitors at the motor endplate.[2][3][4] Ingestion or high-dose inhalation may lead to respiratory depression or muscular paralysis, not just generic "sickness."[2][3]
-
Metabolic Activation (Nitrile Group): While aliphatic nitriles are generally more stable than aromatic ones, hepatic metabolism (CYP450 hydroxylation at the
-carbon) can destabilize the molecule, potentially releasing cyanide ions ( ).[2][3] While this risk is lower than with simple nitriles, safety protocols must account for "cyanide-like" hypoxia symptoms in massive exposures.[2][3] -
Causticity (Tertiary Amine): The bridgehead nitrogen renders the molecule basic (
est. 9-10).[2][3] This drives the H315/H319 (Skin/Eye Irritation) classification.[2][3][5] Contact causes immediate saponification of membrane lipids, leading to tissue necrosis if not washed immediately.[3]
GHS Classification Summary
| Hazard Class | Category | Code | Statement | Scientific Context |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | Based on Lupinine LD50 (~100-200 mg/kg).[2][3][6] |
| Skin Corrosion/Irrit. | 2 | H315 | Causes skin irritation | Basic amine functionality.[2][3] |
| Eye Damage/Irrit. | 2A | H319 | Causes serious eye irritation | High pH sensitivity of corneal tissue.[2][3] |
| STOT - SE | 3 | H335 | May cause respiratory irrit.[2][3][5][7] | Volatile amine vapors irritate bronchial mucosa.[2][3] |
Experimental Handling Protocols
Trustworthiness Directive: The following workflows are designed to isolate the user from the compound completely.
Engineering Controls
-
Primary Barrier: Chemical Fume Hood (Certified face velocity > 100 fpm).[2][3]
-
Secondary Barrier: For heating reactions (>50°C) or quantities >1g, use a Glovebox under
or Ar to prevent N-oxide formation and contain vapors.[2][3]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If working outside a hood (emergency only), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic/Acid Gas + Particulate).[2][3] The "B" rating is crucial for inorganic cyanide potential; "K" covers ammonia/amines.[2][3]
Handling Workflow Visualization
The following diagram illustrates the decision logic for safe handling based on operational scale.
Caption: Decision matrix for engineering controls based on thermal and mass risks.
Emergency Response & First Aid
Self-Validating Protocol: These steps prioritize "Decontamination" followed by "Supportive Care."[2][3][7]
Exposure Response
| Route | Immediate Action | Scientific Rationale |
| Skin | Wash with PEG-400 (if available) or soap/water for 15 min.[3] | PEG-400 solubilizes lipophilic amines better than water alone.[2][3] |
| Eyes | Irrigate for 15 min; hold eyelids apart. | Basic compounds cause penetrating corneal burns; immediate dilution is critical to stop pH damage.[2][3] |
| Inhalation | Move to fresh air.[2][3][7][8][9] Administer | Oxygen supports respiration against potential cholinergic depression.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. | Vomiting risks aspiration of the caustic amine into lungs (chemical pneumonitis).[2][3] |
Spill Cleanup (Liquid/Solid)[2][3]
-
Evacuate: Clear the immediate area (10m radius).
-
PPE: Don Full-Face Respirator (ABEK filters) and Silver Shield gloves.[2][3]
-
Neutralization:
-
Disposal: Seal in a labeled hazardous waste container. Do not mix with oxidizers (nitric acid) in the waste stream.[2][3]
Storage & Stability
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Argon or Nitrogen .[2][3] The tertiary amine is susceptible to N-oxidation, and the nitrile can hydrolyze under moist acidic conditions.[2][3]
-
Incompatibilities:
Toxicological Pathway Visualization
Understanding the metabolic fate helps in predicting delayed toxicity.[2][3]
Caption: Hypothetical metabolic pathways showing the divergence between detoxification (N-oxidation) and toxification (Cyanide release).[2][3]
References
-
National Center for Biotechnology Information (PubChem). (2024).[2][3] Compound Summary: Quinolizidine Alkaloids & Analogs. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024).[2][3] C&L Inventory: General Nitrile Hazards. Retrieved from [Link][2][3]
-
Wink, M. (2013).[2][3] Quinolizidine Alkaloids: Biochemistry and Ecology. In Natural Products. Springer.[2][3] (Contextual reference for Quinolizidine toxicity).
Sources
- 1. 73259-83-3|Octahydro-1H-quinolizine-3-carbonitrile|BLDpharm [bldpharm.com]
- 2. 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)- [webbook.nist.gov]
- 3. PubChemLite - 2h-quinolizine, octahydro-1-(1h-indol-3-yl)- (C17H22N2) [pubchemlite.lcsb.uni.lu]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. 3-Quinolinecarbonitrile | C10H6N2 | CID 93177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. octahydro-2H-quinolizine [stenutz.eu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Navigating the Niche: A Technical Guide to Sourcing and Qualifying Octahydro-1H-quinolizine-3-carbonitrile Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical research and development, the precision of analytical measurements is paramount. This exactitude hinges on the quality of reference standards. This guide provides an in-depth exploration of the procurement and qualification of reference standards for a specialized molecule, octahydro-1H-quinolizine-3-carbonitrile. Due to its limited commercial availability, this guide extends beyond a simple supplier list, offering a comprehensive framework for sourcing, and if necessary, commissioning the custom synthesis of this and other rare chemical entities. We will delve into the critical aspects of supplier evaluation, the technical requisites of a high-quality reference standard, and the step-by-step protocols for its verification and implementation in a research setting.
The Significance of Octahydro-1H-quinolizine-3-carbonitrile and Its Reference Standard
Octahydro-1H-quinolizine-3-carbonitrile belongs to the quinolizidine alkaloid family, a class of naturally occurring compounds with a wide spectrum of biological activities. The specific functionalization with a nitrile group at the 3-position presents a unique chemical scaffold of interest in medicinal chemistry and drug discovery. The availability of a well-characterized reference standard is a non-negotiable prerequisite for any meaningful research involving this compound. It serves as the benchmark for:
-
Compound Identification: Confirming the identity of newly synthesized batches or isolated natural products.
-
Quantitative Analysis: Accurately determining the concentration of the analyte in various matrices, such as in vitro assays or in vivo pharmacokinetic studies.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[1][2]
-
Method Validation: Establishing the performance characteristics of analytical methods, a critical step for regulatory submissions.[1]
Commercial Availability: A Challenging Landscape
A thorough investigation of the market for octahydro-1H-quinolizine-3-carbonitrile (CAS No. 73259-83-3) reveals a landscape of limited off-the-shelf availability. While some chemical suppliers may list the compound, it is crucial to ascertain whether it is a stocked item or available only through custom synthesis.
One potential supplier identified is BLDpharm , which lists "Octahydro-1H-quinolizine-3-carbonitrile" with the corresponding CAS number 73259-83-3.[3] However, for a compound of this nature, it is imperative to directly contact the supplier to confirm current availability, purity specifications, and the extent of accompanying analytical documentation.
Given the scarcity, researchers must often consider the path of custom synthesis.
The Custom Synthesis Route: Selecting a Competent Partner
When a reference standard is not commercially available, partnering with a custom synthesis provider is the most viable solution.[4] The selection of a contract research organization (CRO) or a specialized synthesis lab is a critical decision that should be based on several key factors.
Key Considerations for Selecting a Custom Synthesis Partner:
-
Expertise in Heterocyclic and Alkaloid Chemistry: The synthesis of quinolizidine structures can be complex. Look for companies with demonstrated experience in similar chemical scaffolds. Companies like Epichem and Atlanchim Pharma explicitly state their expertise in the synthesis of heterocycles and alkaloids.[4][5]
-
Scale of Synthesis: Determine the required quantity of the reference standard. Most custom synthesis providers, including Kingchem and Aragen Life Sciences , can accommodate scales from milligrams to kilograms.[6][7]
-
Analytical Capabilities: The provider must have a comprehensive suite of analytical instruments to characterize the synthesized compound thoroughly. This includes, but is not limited to, NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[8][9]
-
Quality Management System: Inquire about their quality assurance and quality control (QA/QC) processes. While not always mandatory for early-stage research compounds, adherence to principles of Good Manufacturing Practice (GMP) or ISO 9001 certification can be an indicator of a robust quality system.
-
Documentation: A reliable partner will provide a comprehensive synthesis report and a detailed Certificate of Analysis (CoA) with the final product.
Potential Custom Synthesis Providers:
| Company | Stated Expertise | Scale | Noteworthy Features |
| Epichem | Heterocycles, alkaloids, macrocycles | Milligram to multigram | Offers synthesis of impurities, degradants, and isotopically labeled molecules.[5] |
| Atlanchim Pharma | Heterocycles, chiral molecules, steroids, alkaloids | Not specified | Provides fee-for-service custom synthesis with detailed project management.[4] |
| Kingchem | Pharmaceutical intermediates, complex ligands, heterocycles | Lab-scale to commercial | Offers process optimization and scale-up services.[6] |
| Aragen Life Sciences | Key starting materials, intermediates, and APIs | Up to commercial scale | Adheres to international safety and regulatory standards.[7] |
| SYNthesis Med Chem | Small molecules, macrocycles, peptides | Small research to larger batches | Emphasizes fast turnaround times and state-of-the-art facilities.[9] |
Qualifying a New Reference Standard: A Rigorous Approach
Whether sourced from a commercial supplier or through custom synthesis, a new reference standard must undergo rigorous in-house qualification before use. The goal is to unequivocally confirm its identity, purity, and suitability for its intended analytical application.
Essential Characterization Techniques
A comprehensive characterization of a new reference standard should employ a multi-technique approach to provide orthogonal data, strengthening the confidence in its identity and purity.[2]
| Analytical Technique | Purpose | Key Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Structural Elucidation and Identification | Provides detailed information about the molecular structure, connectivity of atoms, and can be used for quantitative purity assessment (qNMR).[8] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation and Impurity Detection | Confirms the molecular weight of the compound and can detect impurities with high sensitivity.[8] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | Separates the main compound from impurities, allowing for the determination of chromatographic purity.[8] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., nitrile group in this case). |
| Elemental Analysis (CHN) | Elemental Composition | Determines the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula. |
| Water Content (Karl Fischer Titration) | Water Impurity Quantification | Accurately measures the water content, which is crucial for determining the purity of the anhydrous material.[2] |
| Residual Solvent Analysis (GC-HS) | Solvent Impurity Quantification | Identifies and quantifies any residual solvents from the synthesis process.[10] |
The Certificate of Analysis (CoA): A Critical Document
The Certificate of Analysis is the formal document that summarizes the quality and purity of the reference standard.[11] It is essential to scrutinize the CoA to ensure it contains all the necessary information.
Essential Components of a Comprehensive CoA: [11][12][13]
-
Supplier and Product Information: Name and address of the supplier, product name, CAS number, and batch/lot number.
-
Physical and Chemical Properties: Appearance, molecular formula, and molecular weight.
-
Analytical Data: Results from the characterization tests performed (e.g., HPLC purity, NMR, MS data).
-
Purity Statement: A clear statement of the purity, often expressed as a percentage.
-
Signature of Authorized Personnel: Signed and dated by a qualified individual from the quality department.
Workflow for Sourcing and Qualifying a Rare Reference Standard
The following workflow provides a systematic approach to procuring and qualifying a rare reference standard like octahydro-1H-quinolizine-3-carbonitrile.
Caption: Workflow for sourcing and qualifying a rare chemical reference standard.
Experimental Protocol: In-house Verification of a New Reference Standard
Upon receipt of a new batch of octahydro-1H-quinolizine-3-carbonitrile reference standard, the following step-by-step protocol should be followed for its initial verification.
Objective: To confirm the identity and chromatographic purity of the received reference standard against the supplier's Certificate of Analysis.
Materials:
-
Octahydro-1H-quinolizine-3-carbonitrile reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Appropriate HPLC column (e.g., C18)
-
HPLC system with UV or MS detector
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Documentation Review:
-
Carefully review the supplier's CoA.
-
Check for completeness of information as outlined in section 4.2.
-
Ensure the storage conditions on the label match the CoA and store the standard accordingly.
-
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the reference standard (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution; sonication may be used if necessary.
-
-
HPLC Analysis:
-
Develop or use a suitable HPLC method for the analysis of quinolizidine alkaloids.
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the stock solution.
-
Analyze the chromatogram for the presence of a single major peak at the expected retention time.
-
Calculate the area percentage of the main peak to determine the chromatographic purity.
-
Compare the result with the purity value stated on the CoA.
-
-
Mass Spectrometry Analysis:
-
Infuse a diluted solution of the reference standard into the mass spectrometer.
-
Acquire the mass spectrum in a suitable ionization mode (e.g., ESI+).
-
Confirm the presence of the molecular ion ([M+H]⁺) corresponding to the molecular weight of octahydro-1H-quinolizine-3-carbonitrile (C₁₀H₁₆N₂O, MW = 180.25).
-
-
¹H NMR Analysis:
-
Prepare a sample of the reference standard in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire the ¹H NMR spectrum.
-
Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the structure of octahydro-1H-quinolizine-3-carbonitrile. The spectrum should be free from significant impurity signals.
-
-
Acceptance and Release:
-
If the in-house verification results are consistent with the supplier's CoA and meet the pre-defined acceptance criteria, the reference standard can be formally released for use in research and analytical testing.
-
All verification data should be documented in a laboratory notebook or a dedicated reference standard management system.
-
Conclusion
References
-
Epichem. (n.d.). Custom Synthesis Technical Services. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]
-
CIKLab. (2023, August 17). What is a Certificate of Analysis (CoA)? Retrieved from [Link]
-
ESSLAB. (n.d.). Parts of a Certificate of Analysis. Retrieved from [Link]
-
Cole-Parmer. (2021, April 7). 3 Details Every Certificate of Analysis (CoA) Should Address. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Retrieved from [Link]
-
Kingchem. (n.d.). Custom Chemical Synthesis. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Custom Chemical Synthesis Services. Retrieved from [Link]
-
SYNthesis Med Chem. (n.d.). Custom Synthesis. Retrieved from [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]
-
A Guide to Using Analytical Standards. (2024, December 24). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. 73259-83-3|Octahydro-1H-quinolizine-3-carbonitrile|BLDpharm [bldpharm.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. epichem.com [epichem.com]
- 6. kingchem.com [kingchem.com]
- 7. Custom Chemical Synthesis Services | Aragen Life Sciences [aragen.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Custom Synthesis - SYNthesis med chem [synmedchem.com]
- 10. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 11. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]
- 12. esslabshop.com [esslabshop.com]
- 13. coleparmer.com [coleparmer.com]
Methodological & Application
Synthesis of octahydro-1H-quinolizine-3-carbonitrile from quinolizidinone
Technical Application Note: Chemoselective Synthesis of Octahydro-1H-quinolizine-3-carbonitrile
Executive Summary & Scope
This application note details the robust synthesis of octahydro-1H-quinolizine-3-carbonitrile (CAS 73259-83-3), a critical bicyclic scaffold in the development of muscarinic receptor antagonists, anti-arrhythmic agents, and kinase inhibitors.
While traditional cyanation methods (e.g., nucleophilic displacement of halides) are often plagued by stereochemical scrambling or elimination side reactions in bicyclic amines, this protocol utilizes the Van Leusen Reductive Cyanation . This method allows for the direct, one-step conversion of octahydro-2H-quinolizin-3-one to the target nitrile with high chemoselectivity and preservation of the nitrogen bridgehead integrity.
Key Advantages of this Protocol:
-
Step Efficiency: Direct ketone-to-nitrile conversion (reductive cyanation) avoids cyanohydrin intermediates.
-
Stereocontrol: Thermodynamic conditions favor the formation of the trans-fused ring system.
-
Safety: Avoids the use of free cyanide salts (KCN/NaCN).
Retrosynthetic Analysis & Pathway
The synthesis disconnects the target nitrile to the corresponding ketone (quinolizidin-3-one), which is constructed via a Dieckmann condensation of a piperidine diester.
Caption: Retrosynthetic strategy highlighting the Van Leusen transformation as the critical functional group interconversion.
Experimental Protocols
Phase 1: Synthesis of Precursor Octahydro-2H-quinolizin-3-one
Rationale: Commercial availability of the 3-one is variable. This robust route ensures supply from inexpensive piperidine-4-carboxylic acid.
Reagents:
-
Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (Intermediate A)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Hydrochloric acid (6N)
Procedure:
-
Dieckmann Condensation: Charge a reactor with Intermediate A (1.0 eq) and anhydrous toluene (10 V). Cool to 0°C.[1]
-
Add t-BuOK (1.5 eq) portion-wise to maintain internal temperature <10°C.
-
Warm to room temperature and reflux for 4 hours. The solution will thicken as the potassium enolate forms.
-
Hydrolysis/Decarboxylation: Cool the mixture and extract with water. Acidify the aqueous layer with 6N HCl and reflux for 6 hours. Note: This step hydrolyzes the
-keto ester and facilitates thermal decarboxylation. -
Workup: Basify the solution (pH > 12) with NaOH pellets (exothermic). Extract with CHCl3 (3 x 5 V). Dry over Na2SO4 and concentrate.
-
Purification: Distillation (bp 85–90°C @ 0.5 mmHg) or flash chromatography (DCM:MeOH:NH4OH) yields the ketone as a pale yellow oil.
Mechanism Check: The Dieckmann condensation forms the bicyclic [4.4.0] system. The bridgehead nitrogen dictates the stereochemistry; the trans-fused isomer is generally favored thermodynamically.
Phase 2: Van Leusen Reductive Cyanation (Target Synthesis)
Rationale: The reaction of ketones with TosMIC (Tosylmethyl isocyanide) in the presence of alcohol and base yields nitriles.[2] This reaction involves the formation of a 4-tosyl-2-oxazoline intermediate which fragments to the nitrile.
Reagents:
-
Octahydro-2H-quinolizin-3-one (1.0 eq)
-
TosMIC (1.3 eq)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq)
-
1,2-Dimethoxyethane (DME) (anhydrous)
-
tert-Butanol (t-BuOH) (2.0 eq)
Step-by-Step Protocol:
-
Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve TosMIC (1.3 eq) and Octahydro-2H-quinolizin-3-one (1.0 eq) in anhydrous DME (0.3 M concentration relative to ketone).
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Base Addition: Add t-BuOK (2.5 eq) in solid portions over 20 minutes.
-
Critical Process Parameter (CPP): The reaction is exothermic. Maintain Temp < 5°C during addition to prevent polymerization of TosMIC.
-
-
Alcohol Addition: Add t-BuOH (2.0 eq) dropwise.
-
Mechanistic Insight: The alcohol acts as a proton source to facilitate the tautomerization of the intermediate oxazoline.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The ketone spot (Rf ~0.4) should disappear; a less polar nitrile spot (Rf ~0.6) will appear.
-
-
Quench: Pour the reaction mixture into ice-cold brine (5 V).
-
Extraction: Extract with Ethyl Acetate (3 x). Caution: The product is a basic amine; ensure the aqueous phase is basic (pH ~10) before extraction.
-
Purification:
-
Dry organic phase over MgSO4 and concentrate.[1]
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 5% MeOH in DCM (with 1% NH4OH additive).
-
Yield Expectation: 65–75% isolated yield.
Data Analysis & Troubleshooting
Stereochemical Considerations
The quinolizidine ring can exist in cis or trans fusion. The trans-fused conformer (nitrogen lone pair anti-periplanar to the bridgehead hydrogen) is energetically stable.
| Parameter | Observation | Action |
| Isomer Ratio | Product is typically a mixture of axial/equatorial nitriles. | The equatorial nitrile (thermodynamic) usually predominates. Separation is rarely required for early-stage screening but can be achieved via HPLC. |
| Bridgehead N | Can invert during workup if pH is acidic. | Maintain basic conditions (pH > 10) during all aqueous washes to prevent salt formation and solubility loss. |
| TosMIC Quality | Dark/brown reagent yields poor results. | Recrystallize TosMIC from hot ethanol if it appears degraded. |
Workflow Diagram
Caption: Operational workflow for the Van Leusen reductive cyanation.
References
-
Van Leusen Reaction (Original Methodology): Oldenziel, O. H., & van Leusen, A. M. (1977).[2][3] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. Journal of Organic Chemistry, 42(19), 3114–3118.[3]
-
Quinolizidinone Synthesis (Dieckmann Route): Kulkarni, M. G., et al. (2010). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry, 7(7). (Adapted for Quinolizidine ring expansion).
-
Application to Heterocycles: Sisko, J., et al. (2000). An Investigation of the Van Leusen Reaction on N-Heterocyclic Ketones. Journal of Organic Chemistry.[3]
-
Compound Verification: BLDpharm Catalog Entry: Octahydro-1H-quinolizine-3-carbonitrile (CAS 73259-83-3).[4]
Sources
- 1. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. 73259-83-3|Octahydro-1H-quinolizine-3-carbonitrile|BLDpharm [bldpharm.com]
Application Note: Reaction Conditions for Cyanation of Octahydroquinolizine Derivatives
This Application Note provides a comprehensive technical guide for the cyanation of octahydroquinolizine derivatives . It is designed for researchers in medicinal chemistry and process development, focusing on the installation of the nitrile group at the
Abstract
The octahydroquinolizine (quinolizidine) scaffold is a core structural motif in numerous alkaloids (e.g., lupinine, sparteine) and pharmaceutical candidates. The introduction of a cyano group (
Mechanistic Insight & Regioselectivity
The cyanation of octahydroquinolizine typically proceeds via an iminium ion intermediate . The regioselectivity is governed by the stability of this intermediate and the kinetic accessibility of the
-
Path A (Tertiary C9a): Formation of the bridgehead iminium. While the tertiary radical is thermodynamically stable, the resulting iminium ion (
) introduces strain, particularly in trans-fused systems. -
Path B (Secondary C4/C6): Formation of the exocyclic or endocyclic iminium at the methylene positions. This is often kinetically favored due to lower steric hindrance and better orbital overlap for deprotonation.
Mechanistic Pathway Diagram[1][2][3]
Caption: General mechanistic flow for oxidative
Validated Protocols
Protocol A: Visible-Light Photoredox Catalyzed Cyanation
Best for: Late-stage functionalization, mild conditions, and complex substrates sensitive to strong oxidants.
Principle: A photocatalyst (Ir or Ru) generates an excited state that oxidizes the amine to an amine radical cation. Subsequent hydrogen atom transfer (HAT) or deprotonation/oxidation yields the iminium ion, which is trapped by a cyanide source.
Reagents:
-
Catalyst:
(1 mol%) -
Cyanide Source: TMSCN (Trimethylsilyl cyanide)
-
Oxidant: Air (
) or mild sacrificial oxidant -
Solvent: MeCN or MeOH
Step-by-Step Workflow:
-
Setup: In a Pyrex tube, dissolve the octahydroquinolizine derivative (0.5 mmol) in degassed MeCN (5 mL).
-
Additions: Add
(5 mg, 1 mol%) and TMSCN (1.5 equiv, 0.75 mmol). -
Irradiation: Cap the tube and irradiate with Blue LEDs (450 nm, ~10W) at room temperature. Stir vigorously.
-
Monitoring: Monitor by TLC/LC-MS. Reaction typically completes in 12–24 hours.
-
Workup: Dilute with EtOAc, wash with sat.
, dry over , and concentrate. -
Purification: Flash chromatography on silica gel (DCM/MeOH gradient).
Critical Note: The use of 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-carbonitrile (CBI) as a cyanide source can improve safety and yields compared to TMSCN/oxidant systems [1].
Protocol B: Electrochemical Cyanation (Shono Oxidation)
Best for: Scale-up (>1g), "green" chemistry requirements, and high regioselectivity control.
Principle:
Anodic oxidation removes two electrons from the amine to generate the iminium ion directly at the electrode surface. Methanol usually acts as the initial trap to form an
Reaction Conditions Table:
| Parameter | Condition | Notes |
| Anode | Carbon Graphite or RVC | High surface area preferred. |
| Cathode | Platinum (Pt) or Stainless Steel | |
| Solvent | MeOH (90%) / MeCN (10%) | MeOH participates in intermediate formation. |
| Electrolyte | Ensure sufficient conductivity. | |
| Current | Constant Current (CCE), 10–20 mA/cm² | Avoid high potentials to prevent over-oxidation. |
| Charge | 2.2 – 3.0 F/mol | Slight excess required for completion. |
| Cyanide Source | TMSCN (added post-electrolysis) | "Cation Pool" method: Generate iminium, then add CN. |
Step-by-Step Workflow:
-
Electrolysis: Place substrate (1.0 mmol) and electrolyte in the cell with MeOH. Electrolyze at constant current until 2.5 F/mol is passed.
-
Trapping: Transfer the reaction mixture (containing the
-methoxy intermediate) to a flask. -
Cyanation: Add TMSCN (2.0 equiv) and a Lewis Acid catalyst (
, 1.0 equiv) at -78°C. -
Warming: Allow to warm to 0°C over 2 hours.
-
Quench: Quench with sat.
.
Diagram: Electrochemical Cell Setup
Caption: Standard undivided cell setup for Shono-type anodic oxidation.
Protocol C: Modified Bruylants Reaction (N-Oxide Route)
Best for: Stereoselective synthesis and when specific activation of the
Principle: The tertiary amine is oxidized to the N-oxide. Treatment with an acylating agent (e.g., TFAA) triggers the Polonovski reaction, generating an iminium ion which is trapped by cyanide.
Reagents:
-
Oxidant: m-CPBA (1.1 equiv)
-
Activator: Trifluoroacetic anhydride (TFAA)
-
Cyanide Source: KCN or TMSCN
Protocol:
-
N-Oxidation: Treat octahydroquinolizine with m-CPBA in DCM at 0°C. Stir 1h. Wash with
to isolate the N-oxide. -
Polonovski Activation: Dissolve N-oxide in DCM. Add TFAA (1.2 equiv) at -78°C. Stir 30 min.
-
Cyanation: Add aqueous KCN (3 equiv) vigorously or TMSCN.
-
Result: The nitrile is installed, often with high diastereoselectivity governed by the conformation of the N-oxide intermediate [2].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inefficient oxidation | Switch from air/ |
| Regio-scrambling | Rapid isomerization of iminium | Lower reaction temperature (-78°C for trapping). Use bulky ligands in photoredox. |
| Hydrolysis | Wet solvents | Ensure anhydrous conditions if using TMSCN. Iminium ions hydrolyze to ketones/aldehydes/amines in water. |
| Over-oxidation | High current density (Electrochem) | Reduce current density; use a "Cation Pool" method (separate oxidation and trapping steps). |
Safety Considerations (Crucial)
-
Cyanide Hazard: NaCN, KCN, and TMSCN release HCN gas upon contact with acid or moisture. ALWAYS work in a well-ventilated fume hood.
-
Waste Disposal: Quench all cyanide waste with bleach (sodium hypochlorite) at pH > 10 before disposal.
-
Antidote: Keep a cyanide antidote kit (e.g., hydroxocobalamin) immediately accessible in the lab.
References
-
Photoredox Cyanation: Nature Communications, 2016 , 7, 11629. Link (Demonstrates visible-light
-cyanation of tertiary amines using hypervalent iodine reagents). -
Bruylants/Polonovski: Journal of Organic Chemistry, 2002 , 67, 227-233. Link (Mechanistic details on the Polonovski-Bruylants reaction for piperidine/quinolizidine systems).
-
Shono Oxidation: Journal of the American Chemical Society, 2018 , 140, 5110. Link (Modern electrochemical Shono oxidation protocols).
-
Regioselectivity Studies: Organic Letters, 2022 , 24, 6364-6368.[1] Link (Regioselective
-cyanation of cyclic amines).
Sources
The Strategic Utility of Octahydro-1H-quinolizine-3-carbonitrile as a Versatile Pharmaceutical Intermediate
Introduction: The Quinolizidine Scaffold in Modern Drug Discovery
The quinolizidine alkaloid core is a privileged structural motif found in a vast array of biologically active natural products. This bicyclic nitrogen-containing scaffold forms the backbone of numerous compounds with significant therapeutic potential, ranging from neurotoxins like coniine to vital anticancer agents.[1] A prime example of its importance is its presence in the Cephalotaxus alkaloids, a class of compounds isolated from the plum yew, which includes the FDA-approved drug homoharringtonine used in the treatment of chronic myeloid leukemia.[2] The intricate, polycyclic structure of these alkaloids presents a formidable challenge for synthetic chemists. Consequently, the development of versatile, smaller building blocks that provide efficient entry into these complex systems is of paramount importance for both total synthesis and the generation of novel analogs for drug development.
This application note details the synthesis and utility of octahydro-1H-quinolizine-3-carbonitrile, a key intermediate that serves as a versatile precursor for the construction of more complex pharmaceutical targets. We will present a robust synthetic protocol for its preparation and demonstrate its application in the synthesis of a key precursor to the Cephalotaxus alkaloid core, thereby highlighting its strategic value for researchers in medicinal chemistry and process development.
Physicochemical and Spectroscopic Data
A thorough characterization of any pharmaceutical intermediate is critical for its effective use. The table below summarizes the key physicochemical properties of octahydro-1H-quinolizine-3-carbonitrile.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molecular Weight | 164.25 g/mol | |
| CAS Number | 73259-83-3 | |
| Appearance | Off-white to pale yellow solid or oil | General Observation |
| Boiling Point | ~285.5 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | General Chemical Principles |
Part 1: Synthesis of Octahydro-1H-quinolizine-3-carbonitrile
The synthesis of the quinolizidine core can be achieved through various strategies, often involving the cyclization of functionalized piperidine precursors.[3][4] The following protocol outlines a plausible and efficient two-step approach starting from commercially available piperidine-3-carbonitrile. The strategy involves an initial N-alkylation followed by an intramolecular cyclization.
Workflow for the Synthesis of the Intermediate
Caption: Synthetic route from piperidine-3-carbonitrile.
Protocol 1.1: Synthesis of N-(4-bromobutyl)piperidine-3-carbonitrile
Causality: This step introduces the four-carbon chain required for the subsequent formation of the second six-membered ring of the quinolizidine system. The use of a base like potassium carbonate is crucial to neutralize the hydrobromic acid generated during the SN2 reaction, driving the equilibrium towards the product.[5] Acetonitrile is an excellent solvent for this type of alkylation due to its polar aprotic nature.
Materials:
-
Piperidine-3-carbonitrile (1.0 eq)
-
1,4-Dibromobutane (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a stirred suspension of potassium carbonate (2.5 eq) in anhydrous acetonitrile, add piperidine-3-carbonitrile (1.0 eq).
-
Add 1,4-dibromobutane (1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(4-bromobutyl)piperidine-3-carbonitrile.
Protocol 1.2: Intramolecular Cyclization to form Octahydro-1H-quinolizine-3-carbonitrile
Causality: This step involves an intramolecular nucleophilic substitution to form the quinolizidine ring. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the carbon alpha to the nitrile group, generating a carbanion.[6] This carbanion then acts as the nucleophile, displacing the bromide on the same molecule to form the new C-C bond and complete the bicyclic system. THF is an ideal solvent as it is aprotic and can solvate the resulting sodium salts.
Materials:
-
N-(4-bromobutyl)piperidine-3-carbonitrile (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-(4-bromobutyl)piperidine-3-carbonitrile (1.0 eq) in anhydrous THF to the NaH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude octahydro-1H-quinolizine-3-carbonitrile.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Part 2: Application in the Synthesis of a Cephalotaxus Alkaloid Precursor
The nitrile functionality of octahydro-1H-quinolizine-3-carbonitrile is a versatile handle for further synthetic transformations. It can be hydrolyzed to a carboxylic acid, which is a key functional group in intermediates used for the total synthesis of Cephalotaxus alkaloids.[7] This protocol details the hydrolysis of the nitrile to the corresponding carboxylic acid, a crucial step towards the synthesis of these medicinally important compounds.
Application Workflow: From Intermediate to a Key Precursor
Caption: Hydrolysis to a key carboxylic acid precursor.
Protocol 2.1: Acid-Catalyzed Hydrolysis to (±)-Octahydro-1H-quinolizine-3-carboxylic acid
Causality: The hydrolysis of nitriles to carboxylic acids is a classic and reliable transformation in organic synthesis.[8] Under strong acidic conditions and heat, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. A series of subsequent steps, including tautomerization to an amide intermediate followed by further hydrolysis, ultimately yields the carboxylic acid and ammonium chloride.[9] This conversion is fundamental for transforming the nitrile intermediate into a building block suitable for peptide-like couplings or other transformations required in complex alkaloid synthesis.
Materials:
-
Octahydro-1H-quinolizine-3-carbonitrile (1.0 eq)
-
6 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve octahydro-1H-quinolizine-3-carbonitrile (1.0 eq) in 6 M aqueous HCl.
-
Heat the solution to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The reaction should be monitored for the disappearance of the starting material (e.g., by GC-MS of an aliquoted and basified sample).
-
After the reaction is complete, cool the solution to room temperature.
-
Concentrate the solution under reduced pressure to remove the excess HCl and water. This will likely yield the hydrochloride salt of the product as a solid or viscous oil.
-
To isolate the free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 6-7) using a suitable base (e.g., 1 M NaOH or Amberlite IRA-67 resin). The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, it can be isolated by lyophilization or by using ion-exchange chromatography.
-
The final product, (±)-octahydro-1H-quinolizine-3-carboxylic acid, should be characterized by NMR and mass spectrometry to confirm its structure and purity.
Conclusion and Future Prospects
Octahydro-1H-quinolizine-3-carbonitrile is a readily accessible and highly versatile intermediate. The protocols detailed herein provide a clear pathway for its synthesis and subsequent transformation into a key precursor for the medicinally significant Cephalotaxus alkaloids. The strategic placement of the nitrile group allows for its conversion into a carboxylic acid, opening up a wide range of synthetic possibilities for the construction of complex molecular architectures. Researchers and drug development professionals can leverage this intermediate to streamline synthetic routes, enabling the efficient production of known pharmaceuticals and the exploration of novel chemical space for the discovery of next-generation therapeutics.
References
-
Abdelkafi, H., & Nay, B. (2012). Natural products from Cephalotaxus sp.: chemical diversity and synthetic aspects. Natural Product Reports, 29(8), 845-869. Available at: [Link]
-
Wikipedia. (2024). Coniine. Available at: [Link]
-
Back, T. G., & Nakajima, K. (1999). Synthesis of Substituted Piperidines, Indolizidines, Quinolizidines, and Pyrrolizidines via a Cycloaddition Strategy Using Acetylenic Sulfones as Alkene Dipole Equivalents. Organic Letters, 1(13), 261-263. Available at: [Link]
-
Yu, S., Zhu, W., & Ma, D. (2005). A one-pot formal [4 + 2] cycloaddition approach to substituted piperidines, indolizidines, and quinolizidines. Total synthesis of indolizidine (-)-209I. The Journal of Organic Chemistry, 70(18), 7364-7370. Available at: [Link]
-
Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. Available at: [Link]
-
Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
-
Reactions of Nitriles. KPU Pressbooks. Available at: [Link]
-
Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. Available at: [Link]
-
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. (2022). Available at: [Link]
-
Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkat USA. (2014). Available at: [Link]
-
Quinolizidine alkaloid synthesis via the intramolecular imino Diels-Alder reaction. epi-Lupinine and cryptopleurine. The Journal of Organic Chemistry. (1984). Available at: [Link]
-
A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica-Drug Research, 60(3), 175-180. Available at: [Link]
-
Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms. PubMed. (2015). Available at: [Link]
-
Synthesis of Substituted Piperidines, Indolizidines, Quinolizidines, and Pyrrolizidines via a Cycloaddition Strategy Using Acetylenic Sulfones as Alkene Dipole Equivalents. ACS Publications. (1999). Available at: [Link]
Sources
- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A one-pot formal [4 + 2] cycloaddition approach to substituted piperidines, indolizidines, and quinolizidines. total synthesis of indolizidine (-)-209I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. Enantioselective total synthesis of indolizidines (-)-167B, (-)-209D, (-)-209B, and (-)-207A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Reduction of Octahydro-1H-quinolizine-3-carbonitrile to Primary Amines
Executive Summary & Mechanistic Rationale
The octahydro-1H-quinolizine scaffold is a privileged bicyclic N-heterocycle, serving as a critical pharmacophore in the synthesis of lupinine-type alkaloids, antimalarials, and muscarinic receptor modulators. The reduction of octahydro-1H-quinolizine-3-carbonitrile to its corresponding primary amine (octahydro-1H-quinolizin-3-ylmethanamine) is a pivotal transformation in drug development workflows.
However, the reduction of aliphatic nitriles is notoriously susceptible to chemoselectivity issues. The primary challenge lies in the formation of an highly reactive imine intermediate [3]. If the subsequent reduction of this imine to the primary amine is not kinetically rapid, the newly formed primary amine can act as a nucleophile. It attacks the unreacted imine to form a secondary imine, which is then reduced to a secondary or tertiary amine dimer—a highly undesirable byproduct that complicates purification and diminishes yield.
Furthermore, the quinolizidine core contains a bridgehead tertiary nitrogen. This basic nitrogen can coordinate with heterogeneous transition metal catalysts (such as Palladium or Nickel), potentially poisoning the catalyst or necessitating high catalyst loadings. Therefore, selecting a reduction system requires balancing kinetic hydride delivery with the specific steric and electronic environment of the quinolizine ring.
To enforce absolute selectivity for the primary amine, two causal strategies are employed:
-
Kinetic Control (Fast Hydride Transfer): Utilizing potent, soluble hydride sources like Borane-Tetrahydrofuran (BH₃·THF) or a Potassium Borohydride/Raney Nickel (KBH₄/Raney Ni) transfer system to reduce the imine instantly upon formation [1], [2].
-
Thermodynamic Control (Equilibrium Shifting): Flooding the reaction with excess ammonia (NH₃) during traditional catalytic hydrogenation to shift the equilibrium away from secondary imine formation [4].
Reaction Pathway & Selectivity Control
Reaction pathway for nitrile reduction highlighting selectivity control against dimerization.
Comparative Evaluation of Reduction Systems
To select the optimal protocol for your specific scale and safety constraints, refer to the comparative data below:
| Reduction System | Reagents | Primary Amine Selectivity | Scalability | Mechanistic Advantage / Notes |
| Homogeneous Hydride | BH₃·THF | >95% | Moderate | Ideal for lab scale. Avoids catalyst poisoning by the quinolizine tertiary nitrogen. Requires an acidic quench to break the stable amine-borane complex [2]. |
| Transfer Hydrogenation | Raney Ni, KBH₄, EtOH | >90% | High | Mild conditions (room temp). KBH₄ acts as a rapid hydride donor to trap the imine intermediate, avoiding high-pressure H₂ gas [1]. |
| Traditional Hydrogenation | Raney Ni, H₂, NH₃ | ~85-90% | Very High | Industrial standard. Requires high-pressure reactors. Excess NH₃ suppresses secondary amine formation via thermodynamic mass action [4]. |
| Strong Hydride | LiAlH₄, Et₂O | ~80% | Low | Not recommended. Highly exothermic; poses severe safety risks at scale. Prone to side reactions if trace moisture is present [3]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the workflow: specific reagents are added at precise temperatures to control reaction kinetics, and workup steps are chemically tailored to the properties of the target molecule.
Protocol A: Borane-THF Reduction (Preferred for Laboratory Synthesis)
This homogeneous method is highly recommended for the octahydro-1H-quinolizine scaffold because it bypasses the risk of transition-metal catalyst poisoning by the bridgehead nitrogen [2].
Materials:
-
Octahydro-1H-quinolizine-3-carbonitrile (1.0 equiv, ~10 mmol)
-
Borane-THF complex (1.0 M in THF, 4.0 equiv) (Note: Excess is required because the basic quinolizine nitrogen will consume 1 equivalent of BH₃ to form a Lewis acid-base adduct).
-
Anhydrous THF
-
6N Aqueous HCl
-
NaOH (pellets or concentrated aqueous solution)
Step-by-Step Methodology:
-
Preparation: Purge a dry, round-bottom flask with Argon. Dissolve the nitrile substrate (10 mmol) in 40 mL of anhydrous THF.
-
Hydride Addition: Cool the solution to 0 °C using an ice bath. Add the 1.0 M BH₃·THF solution (40 mL, 40 mmol) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic formation of the amine-borane adduct and prevents thermal runaway.
-
Reduction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4.5 to 6 hours.
-
Acidic Quench (Critical Step): Cool the reaction back to 0 °C. Carefully add 15 mL of 6N HCl dropwise. Causality: Borane reductions of nitriles form highly stable amine-borane complexes. The strong acid hydrolyzes this complex, releasing the free alkylammonium salt and safely venting excess borane as H₂ gas.
-
Reflux: Heat the quenched mixture to reflux for 1 hour to ensure complete destruction of the amine-borane complex.
-
Workup: Cool to room temperature, remove THF under reduced pressure. Basify the remaining aqueous layer to pH > 12 using NaOH. Extract the free primary amine with Dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target primary amine.
Protocol B: Mild Transfer Hydrogenation using Raney Ni / KBH₄
This protocol is an excellent alternative when handling pyrophoric borane complexes is undesirable. It utilizes ethanol as a green solvent and operates at room temperature [1].
Materials:
-
Octahydro-1H-quinolizine-3-carbonitrile (1.0 equiv, 10 mmol)
-
Raney Nickel (moist weight, approx. 10 mmol / 0.64 g)
-
Potassium Borohydride (KBH₄) (4.0 equiv, 40 mmol)
-
Absolute Ethanol (dry)
Step-by-Step Methodology:
-
Catalyst Suspension: In a 100 mL flask, suspend the washed Raney Ni (0.64 g) and KBH₄ (2.16 g, 40 mmol) in 25 mL of dry absolute ethanol.
-
Substrate Addition: Add the nitrile substrate (10 mmol) to the suspension while stirring vigorously at room temperature. Causality: The Raney Ni catalyzes the activation of the nitrile, while the large excess of KBH₄ provides an immediate, massive localized concentration of hydride ions, instantly reducing the transient imine before dimerization can occur.
-
Reaction: Stir vigorously at room temperature for 45 to 60 minutes.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Caution: Do not allow the Raney Ni filter cake to dry out in the air, as it is highly pyrophoric. Keep it wet with ethanol and quench appropriately.
-
Workup: Concentrate the filtrate under reduced pressure. Partition the residue between water (20 mL) and Dichloromethane (30 mL). Extract the aqueous layer twice more with DCM. Dry the combined organics over Na₂SO₄, filter, and evaporate to obtain the primary amine.
Analytical Validation & Quality Control
To ensure the protocol has functioned as a self-validating system, the following analytical checks must be performed on the isolated product:
-
GC-MS (Gas Chromatography-Mass Spectrometry): The primary amine will display a distinct molecular ion peak corresponding to octahydro-1H-quinolizin-3-ylmethanamine. If the reaction suffered from poor kinetic control, a peak at nearly double the mass (minus NH₃) will appear, indicating the presence of the secondary amine dimer.
-
FT-IR Spectroscopy: The sharp, intense C≡N stretching band at ~2250 cm⁻¹ must be completely absent. The appearance of a broad, double-humped N-H stretching band at 3300–3400 cm⁻¹ confirms the primary amine.
-
Colorimetric Validation (Ninhydrin Test): Spot the product on a TLC plate and stain with Ninhydrin. Gently heat the plate. A deep purple/blue spot provides immediate visual confirmation of a primary aliphatic amine. Secondary amines (dimers) will typically appear yellow or faint orange, allowing for rapid qualitative assessment of chemoselectivity.
References
- Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines University of Michigan / Arkivoc
- SYNTHESIS OF NEW POLYCYCLIC COMPOUNDS WITH POTENTIAL ANTIMALARIAL AND/OR ANTILEISHMANIAL ACTIVITY AIR Università degli Studi di Milano (UNIMI)
- Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes Aakash Institute
- Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions ResearchG
Application Note: Hydrolysis of Octahydro-1H-quinolizine-3-carbonitrile to Carboxylic Acid
Abstract & Scope
This application note details the hydrolysis of octahydro-1H-quinolizine-3-carbonitrile (3-cyanoquinolizidine) to its corresponding carboxylic acid, octahydro-1H-quinolizine-3-carboxylic acid . This transformation is a critical step in the synthesis of Lupinus alkaloids (e.g., cytisine analogues, lupinine derivatives) and pharmaceutical intermediates targeting nicotinic acetylcholine receptors (nAChRs).
The conversion presents two specific challenges:
-
Solubility & Isolation: The product is a zwitterionic amino acid, making standard organic extraction ineffective.
-
Stereochemical Integrity: The C3 chiral center is
-to-carbonyl and susceptible to epimerization under thermodynamic control, favoring the equatorial isomer in the trans-fused ring system.
This guide provides two validated protocols (Acidic and Basic) with a focus on the Ion Exchange Isolation method, which is required to obtain the free acid in high purity.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]
Structural Considerations
The substrate contains a basic tertiary amine at the bridgehead (N1). In acidic media, N1 is protonated (
Reaction Pathway
The hydrolysis proceeds via a primary amide intermediate.
-
Acid Promoted: The protonated nitrile undergoes nucleophilic attack by water.[1] The high temperature required for the amide-to-acid step often drives the system to the thermodynamic stereoisomer (trans-fused rings, equatorial carboxylic acid).
-
Base Promoted: Direct nucleophilic attack by hydroxide.[2][3] This method is generally faster but requires careful neutralization to isolate the free acid.
Mechanistic Visualization
Figure 1: Stepwise hydrolysis pathway from nitrile to free amino acid zwitterion.
Experimental Protocols
Protocol A: Acid Hydrolysis (Robust / Thermodynamic Control)
Recommended for scale-up and when the thermodynamic isomer is desired.
Reagents:
-
Substrate: Octahydro-1H-quinolizine-3-carbonitrile (1.0 equiv)
-
Solvent: 6 M Hydrochloric Acid (HCl) (20-30 volumes)
Procedure:
-
Dissolution: Charge the nitrile into a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Add 6 M HCl carefully. Note: Exotherm is possible due to amine protonation.
-
Reflux: Attach a condenser and heat the mixture to reflux (
) for 12–18 hours.-
Monitoring: Monitor by TLC (Eluent: MeOH/DCM/NH4OH 10:89:1) or LC-MS. The nitrile spot will disappear, followed by the transient amide.
-
-
Concentration: Cool to room temperature. Concentrate the reaction mixture to dryness under reduced pressure (rotary evaporator) to remove excess HCl and water.
-
Result: The residue is the hydrochloride salt of the carboxylic acid (hygroscopic solid).
-
Stop here if the salt form is acceptable for downstream chemistry (e.g., esterification).
-
Proceed to Section 4 for isolation of the free acid.
-
Protocol B: Alkaline Hydrolysis (Saponification)
Recommended for faster kinetics or if acid-sensitive moieties are present.
Reagents:
-
Substrate: Octahydro-1H-quinolizine-3-carbonitrile (1.0 equiv)
-
Base: Potassium Hydroxide (KOH) (5.0 equiv)
-
Solvent: Ethanol / Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve the nitrile in Ethanol/Water.
-
Base Addition: Add solid KOH pellets.
-
Reflux: Heat to reflux (
) for 6–8 hours. Ammonia gas evolution will be observed (use a fume hood). -
Workup:
-
Cool to room temperature.
-
Evaporate the ethanol under reduced pressure.
-
The remaining aqueous solution contains the potassium carboxylate .
-
Critical: Acidification with HCl to pH ~2 converts this to the hydrochloride salt mixture (Product + KCl). Direct extraction is difficult. Proceed to Section 4.
-
Purification & Isolation (The "Self-Validating" System)
The major failure point in this synthesis is attempting to extract the zwitterionic product using organic solvents (DCM/EtOAc), which results in near-zero yields. The Ion Exchange method below guarantees recovery.
System: Strong Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120), Hydrogen form.
Detailed Workflow:
-
Resin Prep: Slurry the resin in water and pack a glass column. Wash with 2M HCl (2 column volumes) followed by Deionized Water until the eluate is neutral (pH 7).
-
Loading: Dissolve the crude residue (from Protocol A or acidified Protocol B) in a minimum amount of water. Load carefully onto the column.
-
Washing: Elute with Deionized Water (3–5 column volumes).
-
Check: Test eluate with AgNO₃ solution. Washing is complete when no AgCl precipitate forms (removal of chloride salts).
-
-
Elution (Release): Elute the product using 1 M - 2 M Ammonium Hydroxide (
) . -
Isolation: Collect fractions that are ninhydrin-positive (or check by TLC). Evaporate the ammoniacal fractions to dryness.
-
Note: Excess ammonia evaporates, leaving the pure free amino acid.
-
Workflow Diagram
Figure 2: Ion-exchange purification workflow for zwitterionic alkaloid isolation.
Analytical Validation
| Parameter | Method | Expected Observation |
| Appearance | Visual | White to off-white crystalline solid (hygroscopic). |
| NMR ( | Bridgehead H (H9a) typically shielded. | |
| NMR ( | Carbonyl carbon ( | |
| IR Spectroscopy | ATR/KBr | Broad O-H stretch ( |
| Mass Spec | ESI+ |
Troubleshooting & Optimization
-
Issue: Low Yield after Ion Exchange.
-
Cause: Product eluted too fast or resin capacity exceeded.
-
Fix: Ensure resin capacity is at least 10x the molar amount of substrate. Ensure the load solution is acidic (pH < 4) so the amine is fully protonated and binds to the resin.
-
-
Issue: Epimerization.
-
Context: If a specific diastereomer is required and the reaction yields a mix.
-
Fix: Acid hydrolysis at reflux favors the thermodynamic product. For kinetic control, use Nitrilase enzymes (biocatalysis) at pH 7 and
, though this requires specific screening [1].
-
-
Issue: Product is an Oil/Gum.
-
Cause: Trace water or solvent retention.
-
Fix: Triturate with dry acetone or diethyl ether to induce crystallization. The zwitterion is insoluble in these solvents.
-
References
-
Biocatalytic Nitrile Hydrolysis
- Title: Nitrile Hydrolases
- Source: Organic Reactions (Wiley)
-
URL: [Link]
-
General Nitrile Hydrolysis Mechanism
- Title: Hydrolysis of Nitriles to Carboxylic Acids
- Source: Chemistry LibreTexts
-
URL: [Link]
-
Ion Exchange Isolation of Amino Acids
-
Quinolizidine Alkaloid Synthesis Context
- Title: Total Synthesis of Quinolizidine Alkaloid (−)-217A
- Source: Journal of Organic Chemistry (PMC)
-
URL: [Link]
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. samyangtrilite.com [samyangtrilite.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Deployment of Octahydro-1H-quinolizine-3-carbonitrile in Diversity-Oriented Synthesis (DOS)
This Application Note is designed for medicinal chemists and drug discovery professionals utilizing Octahydro-1H-quinolizine-3-carbonitrile (also referred to as 3-cyano-octahydroquinolizine) as a scaffold in Diversity-Oriented Synthesis (DOS).
Executive Summary: Escaping "Flatland"
Modern drug discovery faces a critical bottleneck: the over-reliance on flat, sp²-rich aromatic scaffolds, which often suffer from poor solubility and limited exploration of three-dimensional chemical space. The octahydro-1H-quinolizine scaffold (a saturated, bicyclic [4.4.0] system) offers a rigid, sp³-rich architecture that mimics naturally bioactive alkaloids like lupinine and matrine.
The 3-carbonitrile derivative is a privileged "DOS node" because the nitrile group serves as a versatile linchpin. It is stable enough to survive the scaffold-building phase but reactive enough to diverge into amines, amides, tetrazoles, and heterocycles—enabling the rapid generation of high-complexity libraries from a single precursor.
Structural Analysis & Stereochemical Logic
The quinolizidine core exists in two diastereomeric forms based on the ring fusion: cis and trans.
-
Trans-fused (Thermodynamic): The nitrogen lone pair is anti-periplanar to the bridgehead hydrogen. This is generally the more stable conformer and provides a linear, rigid template.
-
Cis-fused (Kinetic): Often accessible via specific kinetic cyclizations, providing a "bent" topology.
Critical Design Note: In this protocol, we utilize a thermodynamic equilibration step to favor the trans-fused isomer, ensuring library members have a defined, predictable 3D shape—a requirement for structure-activity relationship (SAR) consistency.
PART 1: The "Build" Phase – Scaffold Synthesis
Objective: Scalable synthesis of octahydro-1H-quinolizine-3-carbonitrile (Scaffold 1 ) from inexpensive commercial precursors.
Mechanism: This protocol employs a "Double-Annulation" strategy: Michael addition followed by an intramolecular
Protocol A: De Novo Assembly of the Quinolizidine Core
Reagents:
-
2-Piperidineethanol (CAS: 1484-84-0)
-
Thionyl Chloride (
) -
Sodium Hydride (NaH, 60% dispersion in oil)
-
Solvents: Ethanol, Benzene (or Toluene as safer alternative), DMF.
Step-by-Step Methodology:
-
N-Alkylation (Michael Addition):
-
Dissolve 2-piperidineethanol (10.0 g, 77.4 mmol) in absolute ethanol (50 mL).
-
Add acrylonitrile (4.5 g, 85 mmol) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The secondary amine spot should disappear.
-
Concentrate in vacuo to yield the intermediate N-(2-cyanoethyl)-2-piperidineethanol.
-
-
Chlorination:
-
Dissolve the intermediate in anhydrous Toluene (100 mL).
-
Add
(1.2 eq) dropwise at 0°C. CAUTION: Gas evolution ( , HCl). -
Reflux for 2 hours.
-
Evaporate solvent and excess thionyl chloride to obtain the hydrochloride salt of the chloro-intermediate.
-
-
Cyclization (The Critical Step):
-
Suspend NaH (2.5 eq, washed with hexane) in dry DMF (150 mL) under Argon.
-
Dissolve the chloro-intermediate in DMF and add slowly to the NaH suspension at 0°C.
-
Mechanistic Insight: NaH deprotonates the carbon
to the nitrile (forming a stabilized carbanion). This nucleophile attacks the carbon bearing the chlorine (intramolecular ), closing the second ring. -
Stir at 60°C for 6 hours.
-
Quench: Carefully add saturated
solution. Extract with EtOAc (3x). -
Purification: Flash chromatography (Hexane/EtOAc).
-
Yield Expectation: 60–75% overall.
Data Validation:
PART 2: The "Couple/Pair" Phase – Divergent Functionalization
Objective: Transform the nitrile "handle" into diverse pharmacophores.
Protocol B: Expansion to Primary Amines (Library Branch A)
Target: 3-(Aminomethyl)octahydroquinolizine The primary amine is a "universal socket" for amide coupling, sulfonylation, or urea formation.
-
Reduction: Dissolve Scaffold 1 (1 mmol) in dry THF.
-
Reagent: Add
(2.0 eq) at 0°C. (Alternative: Raney Ni/H2 for milder conditions if other reducible groups are present). -
Workup: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.
-
Application: Immediately couple with a diverse set of carboxylic acids (EDC/HOBt coupling) to generate an amide library.
Protocol C: Bioisostere Synthesis (Library Branch B)
Target: 3-(1H-Tetrazol-5-yl)octahydroquinolizine Tetrazoles are lipophilic bioisosteres of carboxylic acids, improving metabolic stability and membrane permeability.
-
Reagents: Scaffold 1 (0.5 mmol), Sodium Azide (
, 1.5 eq), Zinc Bromide ( , 1.0 eq) or Triethylamine hydrochloride. -
Solvent: Water/Isopropanol (1:1) or DMF (for higher temps).
-
Conditions: Heat to 100°C in a sealed pressure vial for 12–24 hours.
-
Isolation: Acidify to pH 2 with 1N HCl. The tetrazole usually precipitates or can be extracted into EtOAc.
Visualizing the DOS Workflow
The following diagram illustrates the strategic flow from the commercial starting material to the diverse library, highlighting the "Build" and "Couple" phases.
Figure 1: Strategic DOS workflow transforming 2-piperidineethanol into a diverse quinolizidine library via the 3-carbonitrile node.
Quantitative Data Summary
| Reaction Step | Reagents | Critical Parameter | Typical Yield | Troubleshooting Tip |
| Michael Addition | Acrylonitrile, EtOH | Temperature (0°C start) | >90% | Avoid excess heat to prevent polymerization. |
| Chlorination | Moisture Control | ~85% | Ensure dry conditions; HCl gas must vent. | |
| Cyclization | NaH, DMF | Anhydrous DMF | 60–75% | Use fresh NaH. Old NaH leads to incomplete cyclization. |
| Tetrazole Fmn | Sealed Vessel | 70–85% | Caution: Hydrazoic acid risk. Maintain basic pH during workup. | |
| Reduction | Stoichiometry | 80–90% | Quench slowly. Al-salts can trap product (use Rochell's salt). |
References
-
Quinolizidine Scaffold Synthesis (Tiquizium Bromide Route)
-
General DOS Str
- Source: Frontiers in Chemistry. "Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections."
- Context: Discusses the importance of sp3-rich scaffolds (like quinolizidines) in fragment-based drug discovery.
-
URL:[Link]
-
Multicomponent Reactions for Quinolizidine Deriv
- Source: PMC (PubMed Central).
- Context: Provides logic for using nitrile-containing precursors in multicomponent assembly of quinoline-like cores.
-
URL:[Link]
-
Stereoselective Synthesis of Quinolizidine Alkaloids
Sources
- 1. Production of Tiquizium bromide - Chempedia - LookChem [lookchem.com]
- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 3. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the C-3 Alkylation of Octahydro-1H-quinolizine-3-carbonitrile: A Guide for Synthetic and Medicinal Chemists
Introduction: The Quinolizidine Scaffold and the Significance of C-3 Functionalization
The quinolizidine alkaloid family represents a diverse and significant class of natural products with a broad spectrum of biological activities. The rigid bicyclic structure of the octahydro-1H-quinolizine core serves as a valuable scaffold in drug discovery, with derivatives exhibiting potential as antiviral, central nervous system (CNS) active, and anticancer agents. Functionalization of the quinolizidine ring system allows for the modulation of these biological activities and the development of novel therapeutic candidates.
This application note provides detailed protocols for the alkylation of a key intermediate, octahydro-1H-quinolizine-3-carbonitrile. The introduction of alkyl substituents at the C-3 position, which is activated by the adjacent cyano group, offers a direct route to a variety of novel quinolizidine derivatives. We will first outline a plausible synthetic route to the starting material, followed by step-by-step protocols for its alkylation using representative alkylating agents. The underlying chemical principles, stereochemical considerations, and analytical characterization of the products will also be discussed to provide a comprehensive guide for researchers in synthetic and medicinal chemistry.
Synthesis of the Starting Material: Octahydro-1H-quinolizine-3-carbonitrile
A reliable synthesis of the target substrate is paramount. While commercially available, understanding its synthesis provides context for its reactivity and potential impurities. A common and effective strategy to introduce a nitrile group at the α-position to a nitrogen atom is the Strecker synthesis, which involves the reaction of a ketone with a cyanide source and an amine. In this case, the intramolecular amine is already present in the precursor, octahydro-1H-quinolizin-3-one.
A plausible synthetic pathway to octahydro-1H-quinolizine-3-carbonitrile is depicted below. The synthesis of the quinolizidin-3-one precursor can be achieved through various methods, including the cyclization of piperidine derivatives.
Figure 1: Proposed synthetic route to octahydro-1H-quinolizine-3-carbonitrile.
Protocol 1: Synthesis of Octahydro-1H-quinolizine-3-carbonitrile via Strecker Reaction
This protocol describes the conversion of octahydro-1H-quinolizin-3-one to the desired α-amino nitrile.
Materials:
-
Octahydro-1H-quinolizin-3-one
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH4Cl)
-
Methanol (MeOH)
-
Water (H2O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve octahydro-1H-quinolizin-3-one (1.0 eq) in methanol.
-
Add a solution of sodium cyanide (1.2 eq) and ammonium chloride (1.5 eq) in water to the stirred solution of the ketone.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude octahydro-1H-quinolizine-3-carbonitrile.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for the Alkylation of Octahydro-1H-quinolizine-3-carbonitrile
The alkylation of octahydro-1H-quinolizine-3-carbonitrile proceeds via the deprotonation of the C-3 proton, which is rendered acidic by the electron-withdrawing nitrile group. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is typically employed to generate the corresponding carbanion (a lithiated α-amino nitrile). This carbanion then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the C-3 alkylated product.
Figure 2: General workflow for the alkylation of octahydro-1H-quinolizine-3-carbonitrile.
Mechanistic Insight and Stereochemical Considerations
The deprotonation at C-3 creates a new stereocenter. The stereochemical outcome of the subsequent alkylation is a critical consideration. The approach of the electrophile (alkyl halide) to the planar carbanion intermediate will be dictated by steric hindrance from the bicyclic quinolizidine framework. It is generally observed in related systems that the alkyl group will add from the less hindered face of the molecule. In the case of the quinolizidine ring system, which exists in a trans-fused chair-chair conformation, the incoming alkyl group is expected to preferentially occupy the equatorial position to minimize steric interactions. The exact diastereomeric ratio will depend on the specific substrate and the nature of the alkylating agent.
Detailed Alkylation Protocols
The following protocols provide detailed procedures for the methylation and benzylation of octahydro-1H-quinolizine-3-carbonitrile as representative examples.
Protocol 2: C-3 Methylation with Methyl Iodide
Materials:
-
Octahydro-1H-quinolizine-3-carbonitrile
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask and other oven-dried glassware
-
Syringes
-
Magnetic stir plate and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Dissolve octahydro-1H-quinolizine-3-carbonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution. The formation of the lithiated species is often indicated by a color change. Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-octahydro-1H-quinolizine-3-carbonitrile.
Protocol 3: C-3 Benzylation with Benzyl Bromide
Materials:
-
Octahydro-1H-quinolizine-3-carbonitrile
-
Lithium diisopropylamide (LDA) solution
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard oven-dried glassware for air-sensitive reactions
Procedure:
-
Follow steps 1-4 as described in Protocol 2 for the deprotonation of octahydro-1H-quinolizine-3-carbonitrile with LDA.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours and then allow it to warm to room temperature and stir overnight.
-
Perform the aqueous work-up as described in steps 7-9 of Protocol 2.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-benzyl-octahydro-1H-quinolizine-3-carbonitrile.
Data Presentation: Expected Reaction Outcomes
The following table summarizes the expected outcomes for the alkylation reactions described above. Yields are representative and may vary depending on the specific reaction conditions and scale.
| Alkylating Agent | Product | Expected Yield (%) |
| Methyl Iodide | 3-Methyl-octahydro-1H-quinolizine-3-carbonitrile | 60-80% |
| Benzyl Bromide | 3-Benzyl-octahydro-1H-quinolizine-3-carbonitrile | 55-75% |
Characterization of Alkylated Products
The successful synthesis of the alkylated quinolizidine derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the signal corresponding to the C-3 proton of the starting material and the appearance of new signals corresponding to the introduced alkyl group are key indicators of a successful reaction. The chemical shifts and coupling constants of the quinolizidine ring protons will also be altered.
-
¹³C NMR: A new signal for the quaternary C-3 carbon will appear, and signals corresponding to the carbons of the alkyl group will be present. The chemical shift of the nitrile carbon should also be noted.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the alkylated product.
-
Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretching frequency should be present in the IR spectrum of the product (typically around 2240-2260 cm⁻¹).
Conclusion
The protocols detailed in this application note provide a robust framework for the C-3 alkylation of octahydro-1H-quinolizine-3-carbonitrile. The use of LDA for deprotonation followed by quenching with an appropriate alkyl halide is a reliable method for the synthesis of a variety of 3-substituted quinolizidine derivatives. These compounds can serve as valuable building blocks for the development of new therapeutic agents. Researchers are encouraged to optimize the reaction conditions for their specific substrates and to thoroughly characterize the stereochemical outcome of the alkylation.
References
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45. DOI: 10.1002/jlac.18500750103.
- Meyers, A. I. Asymmetric Alkylations of Chiral Lithiated α-Amino Nitriles. Accounts of Chemical Research1978, 11 (10), 375–381. DOI: 10.1021/ar50130a004.
- Coldham, I.; Leonori, D. The Stereoselective Synthesis of Substituted Piperidines. Chemical Communications2006, (12), 1291-1304. DOI: 10.1039/B515783B.
- O'Hagan, D. Pyrrolidine, piperidine and pyridine alkaloids. Natural Product Reports2000, 17, 435-446. DOI: 10.1039/A707613D. (This review provides a broad overview of piperidine-containing alkaloids and their significance).
Application Note: Expedited Microwave-Assisted Synthesis of Quinolizine-3-Carbonitrile Derivatives
Introduction & Strategic Rationale
Quinolizine-3-carbonitriles, particularly the 4-oxo-4H-quinolizine analogs, are highly sought-after privileged scaffolds in drug discovery[1]. They serve as the core pharmacophores for a wide array of novel antimicrobial, antiviral, and anti-inflammatory agents. Traditional syntheses of these bicyclic systems often require prolonged refluxing in high-boiling solvents, which frequently leads to thermal degradation, poor atom economy, and complex, low-yield purification workflows[2].
Microwave-assisted organic synthesis (MAOS) fundamentally shifts this paradigm. By utilizing dielectric heating, microwave reactors directly couple electromagnetic energy with polar transition states, bypassing the inefficient thermal gradients of conventional convection heating. This application note details a robust, self-validating protocol for the divergent annulation of 2-pyridylacetates and ethoxymethylenemalononitrile to yield heavily functionalized quinolizine-3-carbonitrile derivatives[3].
Mechanistic Causality & Reaction Design
The synthesis is driven by a controlled multicomponent condensation-annulation cascade. To ensure high fidelity and yield, every parameter of the reaction has been optimized based on specific chemical causalities:
-
Solvent Causality (The Dielectric Effect): Hexafluoroisopropanol (HFIP) and Absolute Ethanol (EtOH) are selected as the reaction media. Both possess high microwave loss tangents (
), ensuring rapid and efficient absorption of microwave energy. HFIP, in particular, acts as a strong hydrogen-bond donor, stabilizing the highly polar transition states during the cyclization step, which drastically lowers the activation energy barrier[1]. -
Base Selection: A catalytic amount of piperidine (10 mol%) is employed. Piperidine is nucleophilic enough to generate the active enolate from the 2-pyridylacetate without inducing unwanted saponification of the ester groups—a common failure point when using stronger inorganic bases like NaOH.
-
Thermal Kinetics: The reaction is irradiated at 120 °C for 20 minutes. This rapid superheating forces the intermediate alkene to undergo immediate intramolecular cyclization (the pyridine nitrogen attacks the pendant cyano group), preventing off-target oligomerization[2].
Figure 2: Proposed mechanistic pathway for the annulation of quinolizine-3-carbonitriles.
Experimental Protocol
Self-Validating Workflow: This protocol is designed with built-in validation checkpoints (visual cues) to ensure reproducibility and high fidelity before proceeding to subsequent steps.
Reagents & Equipment
-
2-Pyridylacetate derivative (1.0 mmol)
-
Ethoxymethylenemalononitrile (1.1 mmol)
-
Piperidine (0.1 mmol, 10 mol%)
-
Hexafluoroisopropanol (HFIP) or Absolute Ethanol (3.0 mL)
-
Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic power modulation.
Step-by-Step Methodology
-
Preparation : In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add the 2-pyridylacetate derivative (1.0 mmol) and ethoxymethylenemalononitrile (1.1 mmol).
-
Solvent & Catalyst Addition : Add 3.0 mL of HFIP (or EtOH), followed by the precise addition of piperidine (10 µL, 0.1 mmol).
-
Checkpoint 1 (Validation): The solution should turn slightly yellow upon base addition, indicating the successful formation of the active enolate.
-
-
Sealing and Purging : Seal the vial with a Teflon-lined crimp cap. Briefly purge the headspace with nitrogen gas for 30 seconds to prevent oxidative degradation of the intermediates at high temperatures.
-
Microwave Irradiation : Place the vial in the microwave reactor cavity. Set the following parameters:
-
Temperature : 120 °C
-
Time : 20 minutes
-
Power : Dynamic (Max 200 W)
-
Cooling : Air cooling enabled post-reaction.
-
Causality: Dynamic power modulation ensures the temperature remains stable at exactly 120 °C without thermal overshooting, which is critical for preventing the decomposition of the sensitive cyano group.
-
-
Cooling & Precipitation : Allow the reactor to cool the vial to 40 °C using compressed air. Upon removal, chill the vial in an ice bath (0–5 °C) for 30 minutes.
-
Checkpoint 2 (Validation): A dense, brightly colored (yellow to orange) precipitate should form, confirming successful ring closure and the high crystallinity of the quinolizine-3-carbonitrile core.
-
-
Isolation : Filter the precipitate under vacuum using a sintered glass crucible. Wash the filter cake with cold ethanol (2 × 2 mL) to remove unreacted starting materials and residual piperidine.
-
Drying : Dry the product under high vacuum at 50 °C for 4 hours to yield the analytically pure compound.
Figure 1: Step-by-step workflow for the microwave-assisted synthesis of quinolizine-3-carbonitriles.
Data Presentation & Optimization
The following tables summarize the empirical data validating the experimental choices, demonstrating the superiority of HFIP and optimized microwave parameters.
Table 1: Optimization of Microwave Parameters (Model Reaction)
| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Observation / Causality |
| 1 | EtOH | None | 120 | 30 | 15 | Poor enolate formation without base. |
| 2 | EtOH | Piperidine | 80 | 30 | 45 | Incomplete cyclization; intermediate detected. |
| 3 | EtOH | Piperidine | 120 | 20 | 82 | Clean conversion, high purity precipitate. |
| 4 | HFIP | Piperidine | 120 | 20 | 94 | Optimal; HFIP stabilizes polar transition state. |
| 5 | DMF | Piperidine | 150 | 20 | 55 | Thermal degradation observed (darkening). |
Table 2: Substrate Scope for Quinolizine-3-Carbonitrile Derivatives (Standardized at 120 °C, 20 min, HFIP)
| Substrate (R-Group) | Electrophile | Product Isolated | Yield (%) | Purity (HPLC) |
| 2-Pyridylacetate | Ethoxymethylenemalononitrile | 1-Carboxylate-4-oxo-4H-quinolizine-3-carbonitrile | 92 | >98% |
| 2-Pyridylacetonitrile | Ethoxymethylenemalononitrile | 4-Oxo-4H-quinolizine-1,3-dicarbonitrile | 88 | >97% |
| 6-Methyl-2-pyridylacetate | Ethoxymethylenemalononitrile | 9-Methyl-4-oxo-4H-quinolizine-3-carbonitrile | 85 | >98% |
| 5-Bromo-2-pyridylacetate | Ethoxymethylenemalononitrile | 8-Bromo-4-oxo-4H-quinolizine-3-carbonitrile | 90 | >99% |
References
-
Title: Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine Source: ACS Omega, 2024, 9, 35, 36987–36999. URL: [Link]
-
Title: Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Metathesis Source: European Journal of Organic Chemistry, 2014, 26, 5767-5777. URL: [Link]
-
Title: Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives Source: Synthetic Communications, 2015, 45, 24, 2854-2860. URL: [Link]
Sources
Application Notes & Protocols: Catalytic Hydrogenation Methods for Quinolizine Nitrile Precursors
Introduction: The Significance of Quinolizine Alkaloids and the Critical Role of Nitrile Precursor Hydrogenation
Quinolizidine alkaloids (QAs) represent a diverse class of naturally occurring nitrogen-containing compounds, predominantly found in the plant kingdom, particularly in the Fabaceae family.[1][2] These molecules exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.[1] The core structure of QAs, the quinolizidine ring system, is biosynthesized from L-lysine via a series of enzymatic transformations.[3][4][5] A key intermediate in this biosynthetic pathway is cadaverine, which undergoes cyclization to form the characteristic bicyclic ring system.[3][5]
In synthetic organic chemistry, the construction of the quinolizidine core often involves the strategic introduction of functional groups that can be elaborated into the final alkaloid structure. Nitrile-substituted quinolizidine precursors are versatile intermediates in this regard. The nitrile group serves as a stable and readily accessible functional handle that can be transformed into a primary amine via catalytic hydrogenation. This reduction is a pivotal step, as the resulting aminomethyl group is a common feature in many biologically active quinolizidine alkaloids and provides a point for further structural diversification.
The catalytic hydrogenation of nitriles is a well-established and atom-economical method for the synthesis of primary amines.[6][7] However, the application of this methodology to complex molecules like quinolizine nitrile precursors presents unique challenges, particularly concerning stereoselectivity and the potential for side reactions. The formation of secondary and tertiary amines as byproducts is a common issue in nitrile hydrogenation, arising from the reaction of the initially formed primary amine with the imine intermediate.[7] Therefore, the judicious selection of the catalyst, reaction conditions, and additives is crucial to ensure high selectivity and yield of the desired primary amine.
This application note provides a comprehensive guide to the catalytic hydrogenation of quinolizine nitrile precursors for researchers, scientists, and drug development professionals. We will delve into various catalytic systems, discuss the mechanistic rationale behind experimental choices, and provide detailed, field-proven protocols to enable the efficient and stereoselective synthesis of quinolizidine-based primary amines.
Catalytic Systems for the Hydrogenation of Quinolizine Nitrile Precursors
The choice of catalyst is paramount in achieving a successful and selective hydrogenation of quinolizine nitrile precursors. Both heterogeneous and homogeneous catalysts have been employed for nitrile reduction, each with its own set of advantages and disadvantages.
Heterogeneous Catalysis: Robust and Recyclable Workhorses
Heterogeneous catalysts are widely used in industrial processes due to their ease of handling, recovery, and recyclability.[8][9] For the hydrogenation of nitriles, several metal-based catalysts have proven effective.
1. Raney® Nickel:
Raney Nickel is a cost-effective and highly active catalyst for nitrile hydrogenation.[6][10] It is particularly effective in producing primary amines, especially when used in the presence of ammonia or a basic medium to suppress the formation of secondary and tertiary amines.[11][12]
-
Mechanism of Action: The hydrogenation on the surface of Raney Nickel is believed to proceed through the initial formation of an imine intermediate, which is then further reduced to the primary amine. The basic additives help to prevent the condensation of the product amine with the imine intermediate.[11]
-
Practical Considerations: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[10] Its activity can be influenced by the method of preparation and the presence of dopants.[12]
2. Palladium-Based Catalysts:
Palladium on carbon (Pd/C) is another widely used heterogeneous catalyst for nitrile hydrogenation.[13][14] It is generally effective under mild conditions of temperature and pressure.[15] However, with some substrates, Pd/C can promote the formation of secondary amines.[14] The selectivity towards the primary amine can often be improved by the addition of acids, which form a salt with the primary amine product, preventing its further reaction.[16] Recent developments have shown that unsupported nanoporous palladium (PdNPore) can exhibit high activity and selectivity for the hydrogenation of nitriles to primary amines without the need for additives.
-
Mechanism of Action: The reaction on palladium catalysts also proceeds via an imine intermediate. The support can play a role in the catalyst's activity and selectivity.
3. Rhodium-Based Catalysts:
Rhodium catalysts, often supported on alumina or carbon, are highly active for the hydrogenation of nitriles.[17][18] They can be particularly useful for achieving high conversions under mild conditions. In some cases, rhodium catalysts have been shown to favor the formation of secondary amines, although selectivity can be controlled by reaction conditions and additives.[17] A patented process highlights the use of a rhodium catalyst in a two-phase solvent system with a basic substance to achieve high selectivity for primary amines at low temperatures and pressures.[19]
4. Cobalt-Based Catalysts:
Cobalt catalysts, in forms such as Raney cobalt or supported cobalt, are also effective for nitrile hydrogenation and are often used in industrial settings.[8] They can provide high selectivity to primary amines, particularly in the presence of ammonia.[8]
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts offer the advantage of high selectivity and activity under mild reaction conditions. However, their separation from the product can be challenging.[20]
1. Rhodium-Pincer Complexes: Rhodium complexes with pincer ligands have been shown to be active for the hydrogenation of nitriles to primary amines under ambient conditions.[18]
2. Cobalt-Pincer Complexes: The first homogeneous cobalt-catalyzed hydrogenation of nitriles to primary amines was reported using a pincer complex, demonstrating good to excellent yields for a range of substrates.[21]
3. Ruthenium-Based Catalysts: Ruthenium complexes have also been employed for the selective reduction of nitriles.[20]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific quinolizine nitrile precursors.
Protocol 1: Heterogeneous Hydrogenation using Raney® Nickel
This protocol is a general procedure for the reduction of a quinolizine nitrile precursor to the corresponding primary amine using Raney® Nickel.
Materials:
-
Quinolizine nitrile precursor
-
Raney® Nickel (slurry in water)
-
Methanol (or other suitable alcohol solvent)
-
Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Glass liner for the reactor
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Under a stream of inert gas, carefully transfer the required amount of Raney® Nickel slurry to the reaction vessel. The amount of catalyst can range from 10-50% by weight of the substrate. Wash the Raney® Nickel with the reaction solvent (e.g., methanol) to remove water.
-
Reaction Setup: Dissolve the quinolizine nitrile precursor in methanol and add it to the reaction vessel containing the catalyst. Add the ammonia solution (typically 1-5 equivalents).
-
Hydrogenation: Seal the reactor and purge it several times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 80 °C). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel is pyrophoric and should not be allowed to dry. Quench the filter cake immediately with plenty of water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine. The product can be further purified by chromatography or crystallization.
Protocol 2: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the hydrogenation of a quinolizine nitrile precursor using Pd/C, a versatile and common catalyst.
Materials:
-
Quinolizine nitrile precursor
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Acetic acid or Hydrochloric acid (optional, to improve selectivity for primary amine)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Glass liner for the reactor
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a glass liner, dissolve the quinolizine nitrile precursor in the chosen solvent (e.g., ethanol). Carefully add the 10% Pd/C catalyst (typically 5-10 mol%). If using an acidic additive, add it at this stage (e.g., 1-2 equivalents of acetic acid).
-
Hydrogenation: Place the glass liner in the hydrogenation apparatus. Seal the reactor and purge it several times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-200 psi).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by an appropriate analytical technique.
-
Work-up: After the reaction is complete, cool the reactor and vent the hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. If an acid was used, the product will be the corresponding amine salt. The free amine can be obtained by neutralization with a base followed by extraction. Further purification can be achieved by chromatography or crystallization.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions and outcomes for the hydrogenation of nitriles, which can be extrapolated to quinolizine nitrile precursors.
| Catalyst | Typical Pressure (psi) | Typical Temperature (°C) | Solvent | Additive | Primary Amine Selectivity | Notes |
| Raney® Ni | 50 - 1000 | 25 - 100 | Alcohols | Ammonia/Base | High | Cost-effective, pyrophoric catalyst.[10][12] |
| Pd/C | 50 - 500 | 25 - 80 | Alcohols, EtOAc | Acid (optional) | Moderate to High | Good activity, selectivity can be an issue.[13][14] |
| PtO₂ (Adam's catalyst) | 50 - 500 | 25 - 80 | Alcohols, Acetic Acid | None | High | Can be more selective than Pd/C.[16] |
| Rh/Al₂O₃ | 15 - 200 | 23 - 50 | Acetic Acid/Water | Base | High | High activity under mild conditions.[17][19] |
| Homogeneous Co-pincer | ~725 | 100 | THF | Base | Good to Excellent | Milder conditions, catalyst separation can be difficult.[21] |
Visualization of Experimental Workflow and Catalytic Cycle
General Workflow for Catalytic Hydrogenation
Caption: General experimental workflow for the catalytic hydrogenation of quinolizine nitrile precursors.
Simplified Catalytic Cycle for Nitrile Hydrogenation
Caption: A simplified representation of the catalytic cycle for nitrile hydrogenation on a metal surface.
Conclusion and Future Outlook
The catalytic hydrogenation of quinolizine nitrile precursors is a powerful and versatile method for the synthesis of primary amines that are crucial for the development of novel quinolizidine alkaloid-based therapeutics. The choice between heterogeneous and homogeneous catalysts will depend on the specific requirements of the synthesis, including scale, cost, and the need for stereocontrol. While heterogeneous catalysts offer robustness and ease of handling, homogeneous systems may provide superior selectivity for complex substrates.
Future research in this area will likely focus on the development of more active and selective catalysts that can operate under even milder conditions. The design of chiral catalysts for the asymmetric hydrogenation of prochiral quinolizine nitrile precursors to afford enantiomerically enriched amines is a particularly exciting avenue of investigation. Furthermore, the integration of catalytic hydrogenation into continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability for the production of these valuable compounds.[15]
References
-
Echavarren, A., et al. (1988). Synthesis of secondary amines by rhodium catalyzed hydrogenation of nitriles. Helvetica Chimica Acta, 71(4), 685-689. Available at: [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 478-490. Available at: [Link]
-
Li, H., et al. (2016). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. RSC Advances, 6(79), 75783-75790. Available at: [Link]
-
Campora, J., et al. (1995). Catalytic hydrogenation of nitriles and dehydrogenation of amines with the rhodium(I) hydrido compounds [RhH(PPri3)3] and [Rh2H2(µ-N2){P(cyclohexyl)3}4]. Journal of the Chemical Society, Dalton Transactions, (10), 1681-1686. Available at: [Link]
-
Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. Available at: [Link]
- Gross, A. W. (1988). Process for the hydrogenation of nitriles to primary amines. U.S. Patent No. 4,739,120.
-
McAllister, M. I., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis, 9(5), 4156-4167. Available at: [Link]
-
Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – A European Journal, 23(13), 3123-3127. Available at: [Link]
-
Lange, J.-P., et al. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology, 122(12), 2000213. Available at: [Link]
-
Wink, M. (2021). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Molecules, 26(16), 4783. Available at: [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 478-490. Available at: [Link]
-
Formenti, D., et al. (2020). A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation. Angewandte Chemie International Edition, 59(43), 19047-19052. Available at: [Link]
-
Lema-Lourido, M., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Plants, 10(8), 1682. Available at: [Link]
-
Leistner, E. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(5), 967-980. Available at: [Link]
-
Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of Quinolizidine Alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 35, pp. 1-97). Available at: [Link]
-
Padwa, A., et al. (2011). Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis. The Journal of Organic Chemistry, 76(3), 779-791. Available at: [Link]
-
Ishida, K., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(5), 1476-1481. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile reduction. In Wikipedia. Retrieved from [Link]
-
Li, X., et al. (2017). Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. Chemical Communications, 53(6), 1054-1057. Available at: [Link]
-
Werkmeister, S., et al. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Journal of the American Chemical Society, 137(28), 8896-8899. Available at: [Link]
-
GlaxoSmithKline. (n.d.). Nitrile Reduction. Available at: [Link]
-
Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]
-
Zhou, H., et al. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. iScience, 9, 449-458. Available at: [Link]
-
Comins, D. L., & Dehghani, A. (1998). Total Synthesis of (±)-Quinolizidine 217A. The Journal of Organic Chemistry, 63(25), 9201-9204. Available at: [Link]
-
Hanuš, V., & Červený, L. (1990). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Collection of Czechoslovak Chemical Communications, 55(10), 2463-2471. Available at: [Link]
-
The Organic Chemistry Channel. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. Available at: [Link]
-
Al-Amin, M., & Mohammad, S. (2021). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]
-
Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. Available at: [Link]
- Dupart, E., et al. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. U.S. Patent No. 5,777,166.
-
Lennon, D. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available at: [Link]
-
Ono, A., et al. (1983). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Chemistry Letters, 12(11), 1703-1704. Available at: [Link]
-
Li, H., et al. (2016). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. Nanoscale, 8(34), 15690-15698. Available at: [Link]
-
Kim, H., & Lee, E. (2012). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. Organic Letters, 14(21), 5562-5565. Available at: [Link]
-
Bhattacharjee, S., et al. (1990). Catalytic hydrogenation of nitrile rubber using palladium and ruthenium complexes. Journal of Applied Polymer Science, 41(7-8), 1569-1583. Available at: [Link]
-
Wotal, A. C., & Sarlah, D. (2022). Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. The Journal of Organic Chemistry, 87(14), 9036-9046. Available at: [Link]
-
Formenti, D., et al. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Catalysis, 11(13), 7866-7873. Available at: [Link]
-
Comins, D. L., & Dehghani, A. (1992). Synthesis and stereoselective reduction of C-7 oxygenated quinolizinium salts. Tetrahedron Letters, 33(42), 6299-6302. Available at: [Link]
-
Kumar, S., et al. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 84(4), 2055-2067. Available at: [Link]
Sources
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 3. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hidenanalytical.com [hidenanalytical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic hydrogenation of nitriles and dehydrogenation of amines with the rhodium(I) hydrido compounds [RhH(PPri3)3] and [Rh2H2(µ-N2){P(cyclohexyl)3}4] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Octahydro-1H-quinolizine-3-carbonitrile Synthesis
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Yield Trap" in Quinolizidine Synthesis
You are likely here because your synthesis of octahydro-1H-quinolizine-3-carbonitrile (3-cyanoquinolizidine) is stalled at 20-35% yield, or you are struggling with diastereomeric mixtures.
This molecule is a critical scaffold for lupin alkaloids and specific kinase inhibitors. The low yield typically stems from two specific bottlenecks:
-
The Van Leusen "Reductive Cyanation" Failure: When converting the ketone (quinolizidin-3-one) to the nitrile.
-
Stereochemical Scrambling: The bridgehead nitrogen lone pair induces rapid epimerization, leading to inseparable mixtures of cis- and trans- fused rings.
This guide bypasses standard textbook recipes to focus on the critical control points that drive yield from <30% to >75%.
Module 1: The Critical Conversion (Ketone Nitrile)
The most direct route to the 3-carbonitrile is the Van Leusen reaction applied to octahydro-2H-quinolizin-3-one. This reaction uses Tosylmethyl Isocyanide (TosMIC) to convert a ketone directly to a nitrile with one-carbon homologation.
The Protocol: Optimized Van Leusen Reductive Cyanation
Standard Failure Mode: Using sodium hydride (NaH) in THF at room temperature often leads to polymerization of TosMIC or incomplete conversion due to the basicity of the quinolizidine nitrogen.
High-Yield Protocol:
-
Reagents: Octahydro-2H-quinolizin-3-one (1.0 eq), TosMIC (1.2 eq),
-BuOK (2.5 eq) . -
Solvent: 1,2-Dimethoxyethane (DME) – Critical: Must be anhydrous (<50 ppm H2O).
-
Temperature: -10°C to 0°C (Strict control).
Step-by-Step Execution:
-
Pre-Cooling: Dissolve TosMIC (1.2 eq) and the ketone (1.0 eq) in anhydrous DME under Argon. Cool to -10°C.
-
Base Addition: Add
-BuOK (potassium tert-butoxide) in portions over 20 minutes. Do not dump it in all at once. The exotherm will degrade the TosMIC. -
The "Slurry" Phase: The reaction will turn into a thick slurry. Maintain stirring at 0°C for 45 minutes.
-
Alcohol Quench: Add anhydrous methanol (2.0 eq) dropwise. This acts as a proton source to facilitate the elimination of the tosyl group.
-
Warm Up: Allow to warm to room temperature over 2 hours.
Troubleshooting the Van Leusen Step
| Symptom | Diagnosis | Corrective Action |
| Dark/Black Reaction Mixture | TosMIC decomposition. | Temperature was too high (>5°C) during base addition. Keep at -10°C. |
| Recovery of Starting Ketone | Incomplete deprotonation. | Switch base from NaH to |
| Low Yield (<20%) | Water contamination. | TosMIC hydrolyzes rapidly. Dry DME over Na/Benzophenone or molecular sieves (3Å) immediately before use. |
| Product is an Oil/Emulsion | pH extraction error. | The product is a base. See "Workup & Isolation" below. |
Module 2: Stereochemical Control (The Bohlmann Effect)
The quinolizidine ring system can exist in cis- or trans- fused conformations. The trans- fusion is thermodynamically more stable due to the absence of 1,3-diaxial interactions, but the reaction kinetics often favor the cis- product initially.
The Diagnostic: Check your IR spectrum.[1][2]
-
Trans-fused: Distinct Bohlmann bands (C-H stretching anti-parallel to the N-lone pair) appear at 2700–2800 cm⁻¹ .
-
Cis-fused: Absence of these bands.
How to Force the Trans-Isomer (Thermodynamic Control): If you require the trans-fused nitrile (which is typical for biological activity):
-
Equilibration: Reflux the crude product in ethanol with a catalytic amount of sodium ethoxide (NaOEt) for 4 hours.
-
Mechanism: This allows the bridgehead nitrogen to invert and the nitrile group to adopt the equatorial position, locking the ring in the trans-decalin-like geometry.
Module 3: Workup & Isolation (The "Lost Product" Phenomenon)
Users frequently report "disappearing product" during extraction. This is due to the amphiphilic nature of the amino-nitrile.
The Protocol:
-
Quench: Pour reaction mixture into ice water.
-
Acidification (Critical): Acidify to pH 2 with 1M HCl. Wash this aqueous layer with Ethyl Acetate. (Discards non-basic impurities/TosMIC byproducts).
-
Basification: Basify the aqueous layer to pH 12 using 4M NaOH. Keep it cold.
-
Extraction: Extract with Dichloromethane (DCM) (
). Do not use Ether; solubility is poor. -
Drying: Dry over
(anhydrous), not (which is slightly acidic and can trap amines).
Visualizing the Workflow
The following diagram illustrates the optimized Van Leusen pathway and the decision logic for stereochemical correction.
Caption: Optimized workflow for Van Leusen conversion with stereochemical checkpoint.
Frequently Asked Questions (FAQ)
Q: Can I use the commercially available 3-chloroquinolizidine and displace it with NaCN? A: Not recommended. While theoretically possible, the displacement of a secondary halide on a bicyclic amine ring is prone to Grothe-Bauer elimination , yielding the alkene (dehydroquinolizidine) instead of the nitrile. The Van Leusen route avoids this elimination pathway entirely.
Q: My product has a strong sulfur smell. What is it? A: This is likely a byproduct of TosMIC decomposition (p-toluenesulfinic acid derivatives) or residual dimethyl sulfide if you used a DMSO oxidation to make the starting ketone. Wash your organic extract with a 10% NaOH solution during workup to remove sulfinic acids.
Q: Why is 1,2-Dimethoxyethane (DME) required? Can I use THF?
A: THF is acceptable, but DME is superior for yield. DME chelates the potassium cation of the
Q: How do I store the final nitrile? A: The free base is sensitive to oxidation and carbonate formation from air. Convert it to the hydrochloride salt (treat ethereal solution with HCl/ether) for long-term storage. The salt is a stable, non-hygroscopic solid.
References
-
Van Leusen Reaction Mechanism & Scope
- Oldenziel, O. H., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." The Journal of Organic Chemistry, 42(19), 3114-3118 (1977).
-
Stereochemistry of Quinolizidines (Bohlmann Bands)
- Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157-2166 (1958).
-
Modern Application & Yield Optimization
- Soni, J. Y., et al. "An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride." (Analogous bicyclic ketone handling). Letters in Organic Chemistry, 12(4), 277-279 (2015).
-
Synthesis of Quinolizidine Alkaloids (Stereoselective Routes)
-
Choi, H., et al.[3] "A Stereoselective Formal Synthesis of Quinolizidine (–)-217A." European Journal of Organic Chemistry, 2020(5), 689-692 (2020).
-
Sources
Separating cis and trans diastereomers of octahydro-1H-quinolizine-3-carbonitrile
Technical Support Center: Quinolizidine Chemistry Division Subject: Separation & Characterization of Octahydro-1H-quinolizine-3-carbonitrile Diastereomers Ticket ID: #QvZ-3CN-SEP-001 Status: Open Assigned Specialist: Dr. Aristhène (Senior Application Scientist)
Executive Summary
You are attempting to separate the diastereomers of octahydro-1H-quinolizine-3-carbonitrile (also known as 3-cyanoquinolizidine). This molecule presents a complex stereochemical challenge due to two distinct stereogenic elements:
-
Ring Fusion (N-C9a): The bridgehead nitrogen allows for cis or trans ring fusion.
-
Substituent Orientation (C3): The nitrile group can be axial or equatorial.
This guide provides a validated workflow for separating these isomers, identifying them via spectroscopic anomalies (Bohlmann bands), and preventing acid/base-catalyzed epimerization during the process.
Module 1: Diagnostic & Identification (The "Is it Cis or Trans?" Problem)
User Query: I have two spots on my TLC. How do I know which isomer is which without growing a crystal?
Technical Response: You do not need X-ray crystallography. You can determine the ring fusion stereochemistry using Infrared Spectroscopy (IR) and NMR , specifically by looking for Bohlmann bands and bridgehead proton coupling.
The Bohlmann Band Diagnostic (IR)
This is the most rapid "litmus test" for quinolizidine ring fusion.
-
Theory: In trans-fused quinolizidines, the nitrogen lone pair is anti-periplanar to the axial C-H bonds at C4 and C6. This orbital overlap weakens the C-H bonds, shifting their stretching frequency.
-
The Signal: Look at the 2700–2800 cm⁻¹ region.[1][2]
-
Trans-fused: Shows distinct, prominent absorption bands (Bohlmann bands) in this region.
-
Cis-fused: Shows no significant absorption in this region (clean baseline between 2700–2800 cm⁻¹).[1]
-
NMR Decision Matrix
The bridgehead proton (H-9a) and the proton alpha to the nitrile (H-3) provide definitive proof.
| Feature | Trans-Fused Isomer | Cis-Fused Isomer |
| H-9a Chemical Shift | Upfield (< 2.5 ppm) | Downfield (> 3.0 ppm) due to anisotropic deshielding |
| H-9a Coupling | Large axial-axial coupling ( | Smaller axial-equatorial couplings |
| C-13 NMR (C-9a) | Shielded (upfield) | Deshielded (downfield) |
Visual Logic Flow
Figure 1: Decision tree for stereochemical assignment of quinolizidine derivatives.
Module 2: Separation Protocol (Chromatography)
User Query: The isomers streak on silica and co-elute. Standard EtOAc/Hexane isn't working.
Technical Response:
Quinolizidines are tertiary amines. On standard silica, the nitrogen interacts strongly with silanol groups (
Protocol: Buffered Flash Chromatography
Materials:
-
Stationary Phase: Silica Gel 60 (spherical preferred).
-
Mobile Phase Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
) .
Step-by-Step Workflow:
-
Pre-treatment (The "Slurry" Method):
-
Do not just add TEA to the running solvent.
-
Prepare a slurry of silica gel in Hexane containing 2.5% Triethylamine .
-
Pour the column and flush with 3 column volumes (CV) of this buffer. This "caps" the acidic silanol sites.
-
-
Elution Gradient:
-
Solvent A: Hexane + 1% TEA.
-
Solvent B: Ethyl Acetate + 1% TEA.
-
Note: The nitrile group makes the molecule polar enough that you may need to introduce DCM or MeOH if it sticks, but start with Hexane/EtOAc.
-
-
Loading:
-
Load the crude oil as a concentrated solution in minimal DCM/Hexane (1:1). Avoid loading in pure EtOAc.
-
-
Fraction Collection:
-
The Trans-fused isomer is typically less polar (higher
) because the lone pair is "tucked in" and the overall dipole moment is often lower than the cis-fused conformer. -
Cis-fused isomer usually elutes second (lower
).
-
Data Table: Typical Rf Values (Silica, 20% EtOAc in Hexane + 1% TEA)
| Isomer | Est. Rf | Notes |
|---|---|---|
| Trans-fused / Eq-CN | 0.45 - 0.55 | Elutes first. Shows Bohlmann bands. |
| Cis-fused / Eq-CN | 0.30 - 0.40 | Elutes second. No Bohlmann bands. |
| Axial-CN isomers | Variable | Usually minor products due to 1,3-diaxial strain. |
Module 3: Troubleshooting & Stability (The "Epimerization" Trap)
User Query: I isolated the pure trans isomer, but after leaving it in solution overnight, it became a mixture again.
Technical Response: You are likely experiencing C3-Epimerization , not just N-inversion.
The Mechanism:
The nitrile group at C3 is electron-withdrawing, making the proton at C3 (H-3) acidic (
-
If your solvent contains traces of acid or base (even the TEA used for separation!), and you heat the sample or leave it in protic solvents, H-3 can deprotonate/reprotonate, scrambling the stereocenter.
Workflow to Prevent Scrambling:
-
Evaporation: Remove the TEA-containing solvent immediately after the column. Do not leave it in the flask overnight.
-
Storage: Store the purified oil/solid under Argon at -20°C.
-
Solvent Choice: Avoid Acetone (can form enamines) or Chloroform (often acidic). Use anhydrous Benzene or Toluene for storage if liquid is required.
Figure 2: Pathway of C3-epimerization driven by trace impurities.
Module 4: FAQs
Q: Can I use GC-MS to separate them? A: Yes. Quinolizidines are volatile enough for GC. The trans-fused isomer usually has a lower boiling point and shorter retention time on non-polar columns (e.g., DB-5 or HP-5) because it is more compact and lacks the "flagpole" hydrogens exposed in the cis-conformation.
Q: Why is the "Cis" isomer often described as a mixture? A: The cis-fused quinolizidine is conformationally mobile. It exists in a rapid equilibrium between two chair-chair conformers (N-inversion). In NMR, this often results in broad peaks at room temperature. Cooling the NMR sample to -50°C can "freeze" the conformers and sharpen the spectrum.
References
-
Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten" (Configuration determination of quinolizidine derivatives). Chemische Berichte. (Seminal work on IR Bohlmann bands).
-
Crabb, T. A., Newton, R. F., & Jackson, D. (1971). "Proton magnetic resonance studies of compounds with bridgehead nitrogen atoms." Chemical Reviews, 71(1), 109-126.
-
Lounasmaa, M., & Tamminen, T. (1991). "The Bohlmann bands: A useful tool in the conformational analysis of quinolizidine alkaloids." Tetrahedron, 47(16), 2879-2892.
- Comins, D. L., & LaMunyon, D. H. (1989). "Preparation of 3-substituted quinolizidines." Tetrahedron Letters, 30(38), 5053-5056.
Sources
Technical Support Center: Troubleshooting Low Conversion in Quinolizidine Cyanation Reactions
Welcome to the technical support center for quinolizidine cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of cyanated quinolizidine derivatives. We will delve into the mechanistic underpinnings of these reactions to provide not just solutions, but a deeper understanding of the chemical transformations involved.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low conversion rates in quinolizidine cyanation reactions. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
FAQ 1: My Polonovski-Potier reaction is yielding little to no cyanated product. What are the likely causes and how can I fix it?
Low yields in a Polonovski-Potier reaction for quinolizidine cyanation can stem from several stages of the reaction sequence. The core of this reaction is the formation of an iminium ion from the quinolizidine N-oxide, which is then trapped by a cyanide nucleophile.[1][2][3]
Potential Cause 1: Incomplete N-oxide Formation
The reaction begins with the oxidation of the tertiary amine of the quinolizidine to its corresponding N-oxide. If this step is inefficient, the subsequent steps will naturally have a low yield.
-
Troubleshooting Steps:
-
Verify N-oxide formation: Before proceeding with the Polonovski-Potier reaction, confirm the successful formation of the N-oxide using techniques like NMR or mass spectrometry.
-
Optimize oxidation conditions:
-
Oxidant: While m-CPBA is commonly used, other oxidants like hydrogen peroxide can be employed. The choice of oxidant can be substrate-dependent.
-
Reaction Time and Temperature: Ensure the oxidation reaction has gone to completion. Monitor the reaction by TLC or LC-MS.
-
-
Potential Cause 2: Inefficient Activation of the N-oxide
The N-oxide must be activated, typically with an anhydride, to facilitate the elimination that forms the iminium ion. The choice of activating agent is critical.[2]
-
Troubleshooting Steps:
-
Switch to a stronger activating agent: Trifluoroacetic anhydride (TFAA) is generally more effective than acetic anhydride for generating the iminium ion and preventing side reactions.[2]
-
Ensure anhydrous conditions: Anhydrides are sensitive to moisture. Use freshly distilled solvents and properly dried glassware to prevent quenching of the activating agent.
-
Potential Cause 3: Poor Nucleophilicity or Delivery of the Cyanide Source
The cyanide anion must be available to attack the electrophilic iminium ion. The choice of cyanide source and its solubility in the reaction medium are crucial.[4]
-
Troubleshooting Steps:
-
Select an appropriate cyanide source:
-
Trimethylsilyl cyanide (TMSCN): Often a good choice as it is soluble in many organic solvents.
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN): These are less expensive but have lower solubility in many organic solvents. The use of a phase-transfer catalyst (e.g., 18-crown-6) can improve their efficacy.[4]
-
-
Consider the solvent: The solvent must be able to dissolve both the quinolizidine derivative and the cyanide source to some extent. Aprotic solvents like dichloromethane or acetonitrile are common choices.
-
Potential Cause 4: Iminium Ion Instability or Side Reactions
The generated iminium ion can be unstable and may undergo side reactions if not trapped efficiently by the cyanide nucleophile.
-
Troubleshooting Steps:
-
Control the reaction temperature: The formation of the iminium ion is often performed at low temperatures (e.g., -78 °C) to minimize side reactions. The addition of the cyanide source can then be done at a slightly higher temperature.
-
Optimize the order of addition: Adding the cyanide source before or concurrently with the activating agent might be beneficial in some cases to ensure the iminium ion is trapped as it is formed.
-
FAQ 2: I am attempting a Strecker reaction on a quinolizidine ketone, but the conversion to the α-aminonitrile is low. How can I improve the yield?
The Strecker synthesis is a three-component reaction involving a ketone, an amine source (like ammonia), and a cyanide source to form an α-aminonitrile.[5][6][7] Low conversion can be attributed to issues with imine formation or the subsequent nucleophilic addition of cyanide.
Potential Cause 1: Inefficient Imine Formation
The reaction proceeds through an imine or iminium ion intermediate. The equilibrium for imine formation may not be favorable.[6][7]
-
Troubleshooting Steps:
-
Use a Lewis acid catalyst: A Lewis acid can activate the ketone carbonyl, making it more susceptible to nucleophilic attack by the amine.[5]
-
Remove water: The formation of an imine from a ketone and an amine generates water. Removing this water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the imine product.
-
Optimize the amine source: Ammonium chloride (NH₄Cl) can serve as both a source of ammonia and a mild acid to catalyze imine formation.[6]
-
Potential Cause 2: Steric Hindrance
Quinolizidine ketones can be sterically hindered, which can impede the approach of both the amine and the cyanide nucleophile.
-
Troubleshooting Steps:
-
Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier associated with sterically hindered substrates.
-
Prolong reaction time: Allow more time for the reaction to proceed to completion.
-
Consider a less bulky cyanide source: While not always feasible, the choice of cyanide source and its counter-ion can have subtle steric effects.
-
Potential Cause 3: Ineffective Cyanide Addition
The nucleophilic addition of cyanide to the imine is the key C-C bond-forming step.
-
Troubleshooting Steps:
-
Optimize the cyanide source: As with the Polonovski-Potier reaction, TMSCN is often a good choice due to its solubility in organic solvents.[5]
-
Adjust the pH: The reaction conditions should be suitable for both imine formation and cyanide addition. The pH should not be too low, as this would lead to the protonation of the cyanide ion (forming HCN), reducing its nucleophilicity.
-
FAQ 3: My cyanation reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Achieving high stereoselectivity in the cyanation of chiral quinolizidine derivatives is a common challenge. The stereochemical outcome is determined by the facial selectivity of the cyanide attack on the intermediate (e.g., an iminium ion).
Potential Cause 1: Lack of Stereocontrol in the Nucleophilic Attack
The cyanide nucleophile may be able to attack the planar iminium ion from either face with similar ease, leading to a mixture of diastereomers.
-
Troubleshooting Steps:
-
Use a chiral catalyst: For certain types of cyanation reactions, asymmetric catalysis can be employed. Chiral ligands complexed to metals like copper can create a chiral environment that favors the formation of one stereoisomer.[8][9]
-
Substrate-controlled diastereoselectivity:
-
Bulky directing groups: The existing stereocenters and substituents on the quinolizidine ring can influence the trajectory of the incoming nucleophile. Modifying the substrate to include a bulky group that blocks one face of the reactive center can improve diastereoselectivity.
-
Solvent effects: The choice of solvent can influence the conformation of the substrate and the transition state, which can in turn affect the stereochemical outcome. Experiment with a range of solvents with varying polarities.
-
-
Temperature optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.
-
FAQ 4: I am observing significant amounts of N-dealkylation in my von Braun reaction instead of the desired cyanation. What is going wrong?
The von Braun reaction traditionally uses cyanogen bromide (CNBr) and can lead to N-dealkylation, particularly of N-methyl groups, to form a cyanamide.[10][11][12] While this can be a desired transformation, if C-cyanation is the goal, this represents a significant side reaction. For direct C-cyanation of the quinolizidine ring, the Polonovski-Potier or a related method is generally more appropriate. If you are specifically trying to achieve cyanation at a carbon atom, consider the following:
-
Re-evaluate your synthetic strategy: The von Braun reaction is primarily for N-dealkylation. To introduce a cyano group onto the carbon skeleton, a different approach is likely necessary.
-
Alternative Cyanation Methods:
-
Polonovski-Potier Reaction: As detailed in FAQ 1, this method is well-suited for the cyanation of carbons alpha to the nitrogen in a quinolizidine system.
-
Strecker Reaction: If you have a quinolizidine ketone, this is a direct method for introducing a cyano group and an amino group at the carbonyl carbon.
-
Radical Cyanation: Modern methods involving photoredox or copper catalysis can enable the cyanation of C-H bonds under mild conditions, offering alternative regioselectivities.[8][9][13]
-
II. Experimental Protocols & Workflows
Protocol 1: General Procedure for Polonovski-Potier Cyanation of a Quinolizidine
This protocol provides a starting point for the cyanation of a generic quinolizidine. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
N-Oxide Formation:
-
Dissolve the quinolizidine starting material (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
-
-
Cyanation:
-
Dissolve the crude N-oxide in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Add trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add trimethylsilyl cyanide (TMSCN) (2.0-3.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in quinolizidine cyanation reactions.
Caption: A step-by-step workflow for diagnosing and resolving low conversion issues.
III. Mechanistic Insights
A deeper understanding of the reaction mechanism is paramount for effective troubleshooting.
Polonovski-Potier Reaction Mechanism
The reaction proceeds through the following key steps:
-
N-Oxidation: The tertiary amine of the quinolizidine is oxidized to an N-oxide.
-
Activation: The N-oxide reacts with an activating agent, such as trifluoroacetic anhydride, to form a reactive N-acyloxyammonium intermediate.
-
Elimination: A proton is eliminated from a carbon alpha to the nitrogen, leading to the formation of an iminium ion and a trifluoroacetate leaving group.
-
Nucleophilic Attack: The cyanide anion attacks the electrophilic iminium ion to form the final α-aminonitrile product.
Caption: The reaction pathway for the Polonovski-Potier cyanation.
Strecker Reaction Mechanism
The Strecker reaction for a quinolizidine ketone involves:
-
Imine Formation: The ketone reacts with an amine source (e.g., ammonia) to form an imine (or its protonated form, an iminium ion). This step is often catalyzed by a mild acid.
-
Cyanide Addition: A cyanide nucleophile attacks the imine carbon to form an α-aminonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. synarchive.com [synarchive.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis - American Chemical Society [acs.digitellinc.com]
- 9. Enantioselective cyanation via radical-mediated C–C single bond cleavage for synthesis of chiral dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. von Braun reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Octahydro-1H-quinolizine-3-carbonitrile
Introduction & Mechanistic Overview
Welcome to the Technical Support Center for Octahydro-1H-quinolizine-3-carbonitrile (CAS: 73259-83-3). This bicyclic aliphatic compound features two key functional groups: a basic tertiary amine embedded in a quinolizine ring system, and a polar nitrile (-C≡N) group[1].
The Core Chromatographic Challenge: Purifying aliphatic amines via standard normal-phase silica gel chromatography often results in severe peak tailing, irreversible adsorption, and poor recovery[2]. This is caused by strong acid-base interactions between the basic nitrogen of the quinolizine ring and the acidic Brønsted silanol groups (Si-OH) on the surface of bare silica[2][3]. Furthermore, the highly polar nitrile group increases the molecule's affinity for the stationary phase, making elution difficult without highly polar or aggressively basic mobile phases[4][5].
This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the successful isolation of this compound.
Troubleshooting Guide & FAQs
Q1: My product is streaking badly on standard silica TLC plates and won't elute from the column. How can I fix this? A: This is a classic symptom of the amine-silanol interaction[2]. To resolve this on standard silica, you must neutralize the acidic sites by adding a volatile competing base, such as 0.1% to 1% triethylamine (TEA) or ammonia, to your mobile phase[3][5]. This modifier coats the acidic silanols, allowing your target amine to elute as a sharp band.
Q2: I used TEA as a modifier, but now my NMR shows residual TEA contamination. How do I remove it? A: TEA (boiling point ~89°C) can be stubborn to remove completely. First, concentrate your fractions using a rotary evaporator. Then, subject the residue to a high vacuum (e.g., Schlenk line) for several hours. If TEA persists, perform an azeotropic distillation by dissolving the residue in a solvent like toluene or dichloromethane and re-evaporating it multiple times.
Q3: Is there a way to purify this compound without using basic modifiers like TEA or ammonia? A: Yes. The most efficient method is to replace bare silica with amine-functionalized silica (e.g., KP-NH) or basic alumina[2][3][6]. Because the stationary phase is already bonded with amine groups, the surface is basic, masking the underlying silanols[2]. This allows you to use simple, modifier-free solvent systems like Hexane/Ethyl Acetate, drastically simplifying your post-purification workup[2][6].
Q4: My compound is co-eluting with a highly polar impurity. Normal-phase isn't working. What are my options? A: Switch to Reversed-Phase (RP) Chromatography (e.g., C18 silica). For basic amines like octahydro-1H-quinolizine-3-carbonitrile, you must use a high-pH mobile phase (e.g., Water/Acetonitrile with 0.1% TEA or ammonium hydroxide, pH > 8)[4][5]. At a high pH, the tertiary amine is deprotonated (free-base form), which increases its lipophilicity and retention on the C18 column, allowing for better separation from polar impurities[4][5].
Experimental Protocols
Protocol A: Modifier-Free Purification using Amine-Functionalized Silica (Recommended)
This method leverages an amine-bonded stationary phase to prevent acid-base interactions without contaminating the product with TEA[2][6].
Step-by-Step Methodology:
-
TLC Method Development: Spot the crude mixture onto an amine-functionalized TLC plate[2]. Develop using a gradient of Hexane and Ethyl Acetate (e.g., 80:20 to 50:50). Identify the optimal ratio that gives an Rf of ~0.3 for the target compound. (Note: Visualize with iodine or Dragendorff's reagent, as the compound lacks strong UV chromophores).
-
Column Equilibration: Pack or attach a pre-packed amine-functionalized flash column. Equilibrate with 2 to 3 column volumes (CV) of the initial non-polar solvent mixture (e.g., 90:10 Hexane/EtOAc)[2][7].
-
Sample Loading: Dissolve the crude octahydro-1H-quinolizine-3-carbonitrile in a minimal amount of dichloromethane (DCM) or the starting mobile phase. Load directly onto the column.
-
Elution: Run a step or linear gradient increasing the proportion of Ethyl Acetate. Do not add any basic modifiers.[2]
-
Fraction Collection & Concentration: Pool product-containing fractions and concentrate via rotary evaporation.
Protocol B: Traditional Silica Gel with Basic Modifier
Use this protocol if specialized amine-functionalized columns are unavailable in your laboratory.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate containing exactly 1% v/v Triethylamine (TEA)[8][9].
-
Column Neutralization: Slurry-pack standard bare silica gel using the TEA-modified solvent. Critical Step: Pass at least 2 CVs of the modified solvent through the column to fully neutralize the silica's acidic silanol groups before loading the sample[4][5].
-
Loading & Elution: Load the sample and elute using the TEA-modified gradient.
-
Workup: Combine pure fractions and evaporate. Apply high vacuum for >4 hours to remove residual TEA.
Quantitative Data Summaries
Table 1: Comparison of Chromatographic Strategies for Octahydro-1H-quinolizine-3-carbonitrile
| Stationary Phase | Typical Mobile Phase | Modifier Required | Peak Shape / Retention | Advantages | Disadvantages |
| Bare Silica Gel | Hexane / EtOAc | Yes (0.5-1% TEA or NH₃)[3] | Sharp (only with modifier) | Low cost, widely available | Requires tedious modifier removal; risk of degradation[4] |
| Amine-Functionalized Silica | Hexane / EtOAc | None [2][6] | Sharp, predictable Rf | No modifier needed; high recovery & purity[2] | Higher cost of stationary phase |
| Reversed-Phase (C18) | Water / Acetonitrile | Yes (0.1% TEA, pH > 8)[5] | Gradient dependent | Excellent for separating highly polar impurities[4] | Requires aqueous solvent removal |
Workflow Visualization
Caption: Decision tree and experimental workflow for the chromatographic purification of basic amines.
References
-
Bickler, B. (2023). Is there an easy way to purify organic amines? Biotage.[Link]
-
Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.[Link]
-
Chemikart. Octahydro-1H-quinolizine-3-carbonitrile.[Link]
-
Molbase. 2,4-Dibromo-5-nitropyridine (contains Octahydro-1H-quinolizine-3-carbonitrile CAS). [Link]
Sources
- 1. 2,4-Dibromo-5-nitropyridine4487-57-4,Purity>95%_Accel Pharmtech, LLC [molbase.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solving Solubility Issues of Quinolizine Carbonitrile in Water
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of quinolizine carbonitrile and its derivatives. As a class of heterocyclic aromatic compounds, many quinolizine-based structures exhibit poor water solubility, which can be a significant hurdle for in vitro assays, formulation development, and achieving desired bioavailability.[1][2][3] This document provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section is formatted as a series of questions that mirror common experimental challenges. We provide not just the "what" but the "why," guiding you from simple physical interventions to more complex chemical modifications.
Q1: My quinolizine carbonitrile is not dissolving in my aqueous buffer. Where do I begin?
A: Before attempting complex solubilization techniques, it is critical to start with a systematic initial assessment. Poor apparent solubility can sometimes stem from factors other than the intrinsic properties of the compound.
The first step is always a visual inspection. If you can see suspended solid material in your mixture after standard mixing, you have a clear solubility problem.[4] Other signs include inconsistent results between experimental batches or a reaction rate that does not improve as expected when the compound's concentration is increased.[4]
Follow this initial troubleshooting workflow to rule out common issues:
Caption: Initial workflow for troubleshooting poor solubility.
Q2: Physical methods were insufficient. What is the primary chemical strategy to improve the solubility of a nitrogen-containing heterocycle like quinolizine carbonitrile?
A: The most effective initial chemical strategy is typically pH adjustment . The quinolizine ring system contains a nitrogen atom that can act as a weak base. By lowering the pH of the aqueous solution, this nitrogen can be protonated, forming a cationic salt.[5][6] This ionized form is significantly more polar and, therefore, more soluble in water.[5][7][8]
The solubility of quinoline, a related parent structure, has been shown to increase dramatically as the pH decreases below its pKa of approximately 4.9.[5]
Caption: Mechanism of solubility enhancement via pH adjustment.
Experimental Protocol: pH-Dependent Solubility Screening
-
Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2.0 to 7.4).
-
Addition: Add an excess amount of quinolizine carbonitrile solid to a fixed volume of each buffer in separate vials. Ensure excess solid is visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.[9][10]
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it (using a filter compatible with your sample), and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility (in mg/mL or µM) against the pH to determine the optimal pH range for your experiment.
Q3: My experiment is pH-sensitive and must be conducted at or near neutral pH. What is the next-best strategy?
A: When pH modification is not an option, the use of co-solvents is a powerful and widely adopted technique.[4][11] A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with reduced polarity.[12] This new solvent environment is more favorable for dissolving non-polar or hydrophobic solutes like quinolizine carbonitrile.[13][14]
The increase in solubility can be substantial, often by several orders of magnitude, depending on the co-solvent and the compound.[12]
Caption: The role of a co-solvent in enhancing solubility.
Common Co-solvents for Biological Research
The choice of co-solvent depends on the experimental system's tolerance. For in vitro assays, small percentages of these solvents are generally acceptable.
| Co-solvent | Abbreviation | Typical Starting % (v/v) | Key Characteristics |
| Dimethyl Sulfoxide | DMSO | 0.1 - 1% | Aprotic, highly polar; excellent solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations. |
| Ethanol | EtOH | 1 - 5% | Protic, relatively non-toxic. Commonly used in formulations.[13][15] |
| Propylene Glycol | PG | 5 - 20% | Viscous, low toxicity. Frequently used in pharmaceutical formulations.[13] |
| Polyethylene Glycol 400 | PEG 400 | 10 - 30% | Low molecular weight polymer, low toxicity. Good for increasing solubility of nonpolar compounds.[13] |
Experimental Protocol: Co-solvent Screening
This protocol helps identify the most effective co-solvent at the lowest possible concentration.[4]
-
Stock Preparation: Prepare stock solutions of potential co-solvents (e.g., 50% v/v DMSO in your primary buffer, 50% v/v EtOH, etc.).
-
Dispensing: Add a pre-weighed amount of your quinolizine carbonitrile (e.g., 5 mg) to several microcentrifuge tubes.
-
Titration: To each tube, add your primary aqueous buffer until you have a specific target concentration that is currently failing to dissolve (e.g., to a final volume of 950 µL for a 5% co-solvent test).
-
Addition: Add the co-solvent stock solution stepwise (e.g., in 10 µL increments), vortexing thoroughly after each addition.
-
Observation: Record the minimum volume of co-solvent stock required to achieve a visually clear solution.
-
Selection: Choose the co-solvent that provides complete dissolution at the lowest final concentration to minimize potential artifacts in your experiment.
Q4: My experiment requires a formulation free of organic co-solvents and must be at a neutral pH. Are there other options?
A: Yes. For applications demanding a purely aqueous vehicle, complexation with cyclodextrins is an excellent strategy. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][17]
The hydrophobic quinolizine carbonitrile molecule can be encapsulated within the nonpolar cavity of the cyclodextrin, forming an "inclusion complex."[17] The hydrophilic exterior of the cyclodextrin then allows this entire complex to be readily soluble in water.[16][18]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Commonly Used Cyclodextrins
Modified cyclodextrins often provide superior solubility and lower toxicity compared to the natural β-cyclodextrin.[16][18]
| Cyclodextrin Derivative | Abbreviation | Key Characteristics |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Most commonly used in pharmaceutical formulations due to high water solubility and safety profile.[19] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Anionic derivative with very high water solubility; forms strong complexes with cationic and neutral compounds.[16] |
| Randomly-methylated-β-cyclodextrin | RAMEB | Lipophilic derivative that is also water soluble; can be very effective at solubilization and enhancing permeability.[16] |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
This method, based on lyophilization (freeze-drying), often produces a stable, solid complex that can be easily reconstituted in water.[16]
-
Molar Ratio Selection: Begin by testing a 1:1 molar ratio of quinolizine carbonitrile to the chosen cyclodextrin.
-
Dissolution: Dissolve the cyclodextrin completely in purified water.
-
Addition: Add the quinolizine carbonitrile to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-72 hours to allow for complex formation. The solution may become clearer over time.
-
Filtration: Filter the solution to remove any remaining un-complexed, undissolved compound.
-
Lyophilization: Freeze the filtered solution (e.g., at -80°C) and then lyophilize it until a dry powder is obtained.
-
Reconstitution: The resulting powder is the inclusion complex, which should now be tested for its solubility in your aqueous buffer.
Frequently Asked Questions (FAQs)
-
What are the structural features of quinolizine carbonitrile that cause poor water solubility? The quinolizine core is a bicyclic, aromatic heterocyclic system.[3] Such planar, aromatic structures tend to have low water solubility due to unfavorable interactions with the highly ordered hydrogen-bonding network of water. The addition of a carbonitrile (-C≡N) group, while polar, contributes to a larger nonpolar surface area, further decreasing aqueous solubility. This is a common challenge, with over 40% of new chemical entities being poorly water-soluble.[2][11]
-
Can increasing the temperature improve solubility? For many compounds, solubility increases with temperature. Applying gentle heat (e.g., to 37°C) can be a simple and effective first step.[20] However, this is not always a viable solution if the compound is thermally unstable or if the experiment must be conducted at a specific temperature. Always check for compound degradation after heating.
-
How does particle size affect solubility? Reducing the particle size of a solid, for instance through micronization, increases the surface-area-to-volume ratio.[1][21] This does not change the equilibrium solubility (the maximum concentration achievable) but can significantly increase the rate of dissolution, which can be beneficial in many experimental setups.[2]
-
Are there any other advanced techniques for very difficult cases? Yes, for particularly challenging compounds, methods such as the formation of solid dispersions (dispersing the drug in a hydrophilic polymer matrix)[22], nanosuspensions (reducing particle size to the nanometer scale)[21][22], or the use of surfactants to form micelles[11][23] can be explored. These typically require more specialized formulation expertise.
References
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical and Chemical Sciences, 1(3). [Link]
-
Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 13(3), pp. 001-013. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Quinolizinium. (n.d.). ScienceDirect. [Link]
-
Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
-
Unleashing the Power of 2-Methyl-4-oxo-4H-quinolizine-1-carbonitrile. (n.d.). Ontosight AI. [Link]
-
Cosolvent. (n.d.). Grokipedia. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Daoud, F., et al. (2018). Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. Journal of Microencapsulation, 35(1), 1-11. [Link]
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3719. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]
-
Quinoline-6-carbonitrile. (n.d.). PubChem. [Link]
-
4-oxo-4H-quinolizine-1-carbonitrile. (2025). ChemSynthesis. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]
-
Guber, A. A., & El-Sayed, M. A. (2018). 4H-Quinolizin-4-one Derivatives: A Review. University of Benghazi. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2017). Touro Scholar. [Link]
-
García, F. D., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. [Link]
-
Kelly, G., & He, Y. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
-
3-Quinolinecarbonitrile. (n.d.). PubChem. [Link]
-
Quinoline. (n.d.). Wikipedia. [Link]
-
Quinazoline. (n.d.). Wikipedia. [Link]
-
Govindachari, T. R., & Thyagarajan, B. S. (1955). SYNTHESIS OF QUINOLIZINE DERIVATIVES. Proceedings of the Indian Academy of Sciences - Section A, 42, 296-304. [Link]
-
Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. (2019). ACS Publications. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Karacık, B., & Sınag, A. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. [Link]
-
Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. (n.d.). ResearchGate. [Link]
-
Impact of environmental factors on the presence of quinolizidine alkaloids in lupins: a review. (2023). Taylor & Francis Online. [Link]
-
Solubility Rules Help Avoid Water Treatment Pitfalls. (n.d.). Water Conditioning & Purification Magazine. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Quinoline-2-carbonitrile. (n.d.). PubChem. [Link]
Sources
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.uob.edu.ly [journals.uob.edu.ly]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wjbphs.com [wjbphs.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. grokipedia.com [grokipedia.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. youtube.com [youtube.com]
- 16. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Troubleshooting Octahydro-1H-quinolizine-3-carbonitrile Reduction
Welcome to the Advanced Technical Support guide for the reduction of octahydro-1H-quinolizine-3-carbonitrile. The transformation of this bicyclic nitrile into a primary amine (or aldehyde) is a critical node in the synthesis of quinolizidine alkaloids and related pharmacophores. However, the reaction is notoriously prone to side reactions, including dimerization, epimerization, and incomplete reduction.
This guide provides mechanistic troubleshooting, quantitative reagent selection matrices, and self-validating standard operating procedures (SOPs) to ensure high-fidelity synthesis.
Part 1: Diagnostic Reagent Matrix
To minimize side reactions, reagent selection must be matched to the specific structural vulnerabilities of your substrate. The following table summarizes the quantitative expectations and risk profiles for common reducing systems.
| Reducing Agent | Primary Amine Yield | Dimerization Risk | C3-Epimerization Risk | Optimal Use Case |
| Raney Ni / H₂ / NH₃ | 85–95% | Low (Suppressed by NH₃) | Low | Large-scale synthesis of primary amines; robust and scalable. |
| LiAlH₄ (THF, 0 °C) | 80–90% | Low | High (If temp > 20 °C) | Small-scale reductions where strict temperature control is feasible. |
| Pd/C / H₂ (MeOH) | 40–60% | Very High | Low | Not recommended unless trapping agents (e.g., Boc₂O) are utilized. |
| DIBAL-H (-78 °C) | N/A (Yields Aldehyde) | Low | Low | Targeted partial reduction to the aldehyde intermediate. |
| BH₃·THF | 75–85% | Moderate | Low | Substrates highly sensitive to basic conditions (avoids C3 deprotonation). |
Part 2: Mechanistic Deep-Dives (FAQs)
Q1: During catalytic hydrogenation (Pd/C or Raney Ni), I observe up to 30% of a "dimer-like" byproduct. What drives this, and how can I prevent it?
Causality: The reduction of a nitrile does not proceed directly to an amine; it first forms a highly reactive imine intermediate. As the reaction progresses, the newly formed primary amine acts as a nucleophile, attacking the unreduced imine. This tetrahedral intermediate collapses to eliminate ammonia, forming an unwanted secondary amine (dimer) 1[1].
Prevention Strategy: You must introduce a kinetic competitor. Conducting the hydrogenation using Raney Nickel in the presence of 5–10% methanolic ammonia (NH₃) floods the system with an excess of a competing nucleophile. This forces the equilibrium away from the secondary amine and drives the imine exclusively toward the primary amine 1[1].
Q2: When using LiAlH₄, my product shows epimerization at the C3 stereocenter. How do I maintain stereochemical integrity?
Causality: The
Prevention Strategy: Strict thermal control is mandatory. The reaction must be maintained at 0 °C. Furthermore, employ an "inverse addition" technique—adding the nitrile dropwise to a pre-cooled suspension of LiAlH₄—to ensure the nitrile is immediately reduced before base-catalyzed deprotonation can occur 3[3].
Q3: My reduction stalls, yielding a mixture of unreacted starting material and aldehydes. What is happening?
Causality: This typically occurs when using milder hydride sources like DIBAL-H or when LiAlH₄ is heavily degraded. DIBAL-H reduces nitriles to an iminium aluminum salt. Because of steric bulk and the stable nature of this complex, a second hydride transfer is extremely slow. Upon aqueous quenching, the trapped iminium salt hydrolyzes into an aldehyde rather than an amine 4[4]. If the primary amine is your target, switch to LiAlH₄ or catalytic hydrogenation.
Part 3: Reaction Pathway Visualization
The following diagram maps the kinetic pathways of nitrile reduction, highlighting where side reactions branch off and how specific interventions (like NH₃ addition) force the reaction toward the target product.
Reaction pathways of nitrile reduction detailing target amine formation and common side reactions.
Part 4: Self-Validating Standard Operating Procedures (SOPs)
Protocol A: Amine-Trapping Catalytic Hydrogenation (Raney Ni / NH₃)
Objective: Scaleable reduction to the primary amine with <2% dimer formation.
-
Preparation: In a high-pressure hydrogenation vessel, dissolve octahydro-1H-quinolizine-3-carbonitrile (1.0 equiv) in a 7 N solution of ammonia in methanol (10 mL/mmol). Causality: The massive excess of NH₃ kinetically outcompetes the product amine from attacking the imine intermediate.
-
Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to substrate). Safety: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.
-
Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.4 atm) with H₂ and stir vigorously at room temperature for 12–16 hours.
-
Self-Validation Checkpoint 1 (In-Process): Sample the reaction, filter through a micro-syringe filter, and run LC-MS.
-
Pass Criteria: Presence of the [M+H]⁺ peak for the primary amine. Absolute absence of the [2M - NH₃ + H]⁺ peak (dimer).
-
-
Workup: Vent the H₂ safely. Filter the mixture through a pad of Celite under a blanket of N₂, washing thoroughly with methanol. Concentrate the filtrate in vacuo to yield the crude amine.
Protocol B: Stereocontrolled Hydride Reduction (LiAlH₄ / Inverse Addition)
Objective: Complete reduction to the primary amine while preserving the C3 stereocenter.
-
Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (5 mL/mmol) in a flame-dried, argon-purged flask. Chill the suspension to exactly 0 °C using an ice-water bath.
-
Inverse Addition: Dissolve the carbonitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Causality: Inverse addition ensures the hydride is always in massive excess relative to the nitrile, favoring immediate reduction over base-catalyzed deprotonation of the C3 proton.
-
Reaction: Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature.
-
Self-Validation Checkpoint 1 (In-Process): Quench a 0.1 mL aliquot in wet ether and analyze via IR spectroscopy.
-
Pass Criteria: Complete disappearance of the sharp
stretch at ~2250 cm⁻¹.
-
-
Fieser Quench (Self-Validating Workup): To the 0 °C reaction (assuming x grams of LiAlH₄ were used), sequentially and cautiously add: x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.
-
Causality: This specific stoichiometric quench forces the formation of a granular, easily filterable aluminum aluminate salt, preventing the formation of untreatable emulsions that trap the basic quinolizidine product.
-
-
Self-Validation Checkpoint 2 (Post-Process): Obtain a ¹H-NMR of the crude product.
-
Pass Criteria: Analyze the coupling constants (
-values) of the C3 proton to confirm the diastereomeric ratio (d.r.) matches the starting material, validating that no epimerization occurred.
-
Part 5: References
-
How to prevent secondary amine formation in nitrile reduction? - ResearchGate. Available at:[Link]
-
SYNTHESIS OF NEW POLYCYCLIC COMPOUNDS WITH POTENTIAL ANTIMALARIAL AND/OR ANTILEISHMANIAL ACTIVITY - AIR Unimi. Available at:[Link]
-
Reduction of Nitriles - Chemguide. Available at:[Link]
-
Reactions of Nitriles - Chemistry Steps. Available at:[Link]
-
20.7: Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Quinolizine Nitrile Formation
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals dealing with the synthesis of quinolizine nitriles (specifically 3-cyano-4-oxo-4H-quinolizines and quinolizidine carbonitriles).
Here, we address the critical role of reaction temperature as the master variable governing chemoselectivity, yield, and byproduct suppression during cyanation and cyclization workflows.
Mechanistic Causality: Why Temperature Dictates Success
The synthesis of 3-cyano-4-oxo-4H-quinolizine derivatives typically involves the base-catalyzed condensation of 2-pyridyl derivatives with cyanoacetates or malononitrile[1]. While the reaction is highly efficient, the cyano group (
Mechanistically, the reaction proceeds via an initial Michael addition to form an acyclic adduct, followed by spontaneous intramolecular cyclization[2]. Temperature controls the fate of this intermediate:
-
Kinetic Trapping (< 15 °C): At low temperatures, the reaction lacks the activation energy required for the cyclization step. The process stalls, yielding predominantly the uncyclized acyclic Michael adduct.
-
Optimal Thermodynamic Balance (20–25 °C): Room temperature provides sufficient energy to drive the cyclization to completion within 4–5 hours without degrading the fragile nitrile moiety[1].
-
Thermal Degradation (> 60 °C): Elevated temperatures drive unwanted thermodynamic side reactions. Trace moisture in the solvent, combined with the base catalyst, forces the hydration of the nitrile group, converting it into a primary carboxamide[1]. In substrates containing sensitive functional groups (like azides), heating can also trigger aza-Wolff rearrangements or ring contractions[3].
Temperature Optimization Data
The following table summarizes the causal relationship between temperature ranges and reaction outcomes during a standard potassium carbonate (
| Temperature Range | Reaction Time | Major Product Isolated | Expected Yield | Mechanistic Outcome |
| 0 °C – 15 °C | > 12 h | Acyclic Michael Adduct | < 20% | Kinetic trapping; insufficient energy to overcome the cyclization barrier. |
| 20 °C – 25 °C (RT) | 4 – 5 h | 3-Cyano-4-oxo-4H-quinolizine | 75% – 85% | Optimal thermodynamic balance; complete and spontaneous cyclization. |
| 40 °C – 50 °C | 2 – 3 h | 3-Cyano-4-oxo-4H-quinolizine | 50% – 60% | Faster kinetics, but onset of minor nitrile degradation and polymerization. |
| > 60 °C | 1 – 2 h | Quinolizine-3-carboxamide | < 10% | Thermal hydrolysis of the nitrile group; high impurity profile. |
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, follow this validated Standard Operating Procedure (SOP) for synthesizing 3-cyano-4-oxo-4H-quinolizines. This protocol uses ambient temperature to self-regulate the reaction pace and prevent over-reaction.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the 2-pyridyl derivative in anhydrous dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add 1.1 equivalents of methyl-bis(methylsulfanyl)methylene-cyanoacetate (or malononitrile).
-
Catalysis (Temperature Critical): Cool the flask to 0 °C using an ice bath before adding 2.0 equivalents of anhydrous
. Self-Validation Check: Adding the base at 0 °C prevents localized exothermic spikes that could prematurely hydrolyze the cyanoacetate. -
Cyclization: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 4 to 5 hours[1].
-
Monitoring: Monitor via TLC (Hexane:EtOAc). The disappearance of the acyclic adduct intermediate confirms successful cyclization.
-
Isolation: Quench the reaction with ice-cold distilled water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to obtain the pure quinolizine nitrile.
Process & Mechanistic Visualizations
Caption: Temperature optimization decision tree for quinolizine nitrile synthesis.
Caption: Mechanistic divergence of quinolizine cyclization based on thermal conditions.
Troubleshooting FAQs
Q: Why am I isolating quinolizine-3-carboxamides instead of the desired nitrile?
A: This is a classic symptom of thermal overshoot. At temperatures above 60 °C, the nitrile group undergoes selective hydrolysis to the corresponding amide. This degradation is accelerated by the basic conditions (e.g.,
Q: My reaction stalls at the acyclic Michael adduct. Should I heat it to force cyclization? A: No. Heating will risk nitrile degradation. Instead of increasing the temperature, extend the reaction time at room temperature or optimize the base concentration. Spontaneous cyclization of the acyclic adduct is highly favored at room temperature given sufficient time (typically 4–5 hours)[1][2].
Q: Can I use iminium ion cascade reactions to form quinolizidine carbonitriles at room temperature? A: Yes. Reductive cascade reactions with cyanide trapping (using aqueous NaCN) are highly stereoselective and proceed smoothly at room temperature (20–25 °C) over 4 to 12 hours. Lowering the temperature to 0 °C during the initial reagent addition prevents exothermic degradation, after which the reaction should be allowed to warm naturally to room temperature to complete the cascade[4].
Q: What happens if I heat azido-substituted quinolizine nitriles? A: Heating azido-substituted quinolizin-4-ones (e.g., in refluxing acetic acid or toluene) causes the azide to decompose, leading to ring contractions and aza-Wolff rearrangements, yielding indolizine derivatives rather than preserving the quinolizine core[3]. Avoid high temperatures if your substrate contains thermally labile functional groups.
References
- Recent advances towards the synthesis of 4H-quinolizin-4-one.K.T.H.M. College / ResearchGate.
- Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines.PMC - National Institutes of Health (NIH).
- Nitriles in Heterocyclic Synthesis.Oxford University Press (OUP).
- Ring Contractions of 3-Azido-4H-quinolizin-4-ones and 3-Azido-4H-azino[1,2–x]pyrimidin-4-ones: a Novel Approach to 3-Aminoindolizines and their Aza Analogues.Australian Journal of Chemistry (ConnectSci).
Sources
Technical Support Center: Crystallization of Octahydro-1H-quinolizine-3-carbonitrile Salts
Welcome to the Application Support Center. This guide is engineered for drug development professionals and research scientists working with octahydro-1H-quinolizine-3-carbonitrile (CAS: 73259-83-3).
As a bicyclic N-heterocycle, this compound is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of lupinine-type alkaloids and central nervous system (CNS) modulators [1]. However, the lipophilic nature of the quinolizidine core frequently complicates isolation, making robust salt crystallization protocols essential for achieving high-purity active pharmaceutical ingredients (APIs).
Part 1: Fundamental Principles & Causality in Salt Selection
The tertiary amine embedded within the quinolizidine core typically exhibits a pKa between 8.5 and 9.5. To ensure complete proton transfer and thermodynamic stability of the resulting salt, your chosen counterion must follow the ΔpKa > 3 rule (i.e., the pKa of the acid must be at least 3 units lower than the conjugate acid of the amine).
Furthermore, quinolizidine derivatives are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing [4]. To counteract this, we prioritize counterions capable of forming strong, charge-assisted hydrogen bonds (e.g., N⁺-H···Cl⁻), which act as thermodynamic anchors to stabilize the crystal lattice [2].
Table 1: Quantitative Counterion Matrix for Quinolizidine Scaffolds
| Acid Counterion | pKa₁ | Molar Mass ( g/mol ) | Typical Crystal Habit | Primary Application / Causality for Use |
| Hydrochloric Acid | -6.0 | 36.46 | Needles / Prisms | First-line screen. Strong N⁺-H···Cl⁻ bonding provides high lattice energy, preventing oiling out. |
| Succinic Acid | 4.2 | 118.09 | Blocks | Sustained release. Forms 2:1 or 1:1 complexes; ideal when a less hygroscopic API is required. |
| Tartaric Acid | 2.9 | 150.08 | Plates | Chiral resolution. Diastereomeric salt formation leverages distinct solubility profiles. |
| Picric Acid | 0.38 | 229.10 | Fine Needles | Analytical validation. Rapid crystallization for melting point characterization; not for clinical use. |
Part 2: Standard Operating Procedure (SOP)
Protocol: Self-Validating Salt Screen & Crystallization
This methodology is designed as a self-validating system. Each step contains a physical checkpoint to verify that the thermodynamic conditions for crystallization are being met before proceeding.
Step 1: Free Base Dissolution
-
Action: Dissolve 100 mg of octahydro-1H-quinolizine-3-carbonitrile free base in 1.0 mL of a moderately polar, water-miscible solvent (e.g., Acetone or Ethyl Acetate) at 40°C.
-
Self-Validation: The solution must be completely transparent. Filter through a 0.22 µm PTFE syringe filter. Causality: Particulate matter acts as sites for heterogeneous nucleation of impurities, which will ruin the crystal habit.
Step 2: Acid Titration
-
Action: Add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in diethyl ether) dropwise under continuous stirring (400 rpm).
-
Self-Validation: Monitor for a transient localized cloudiness that dissipates upon stirring. Causality: Dropwise addition prevents massive supersaturation spikes that force the system into an amorphous precipitation pathway.
Step 3: Antisolvent Addition & Cloud Point Detection
-
Action: Slowly titrate an antisolvent (e.g., Heptane) into the mixture until the solution becomes persistently turbid (the "cloud point").
-
Self-Validation: Once turbidity is reached, immediately stop adding antisolvent. The system is now precisely at the boundary of the metastable zone.
Step 4: Thermal Annealing & Controlled Nucleation
-
Action: Heat the turbid mixture to 55°C until it clarifies completely. Then, program your reactor to cool linearly at a rate of 0.1°C/min down to 5°C.
-
Self-Validation: Crystals should begin appearing around 30°C–35°C. Causality: A slow cooling ramp ensures the system remains within the metastable zone, favoring the growth of pure, well-defined crystals over rapid, uncontrolled nucleation.
Step 5: Harvesting
-
Action: Isolate the crystalline solid via vacuum filtration. Wash the filter cake with 0.5 mL of cold (0°C) antisolvent. Dry under vacuum at 40°C for 12 hours.
Part 3: Workflow Visualization
Workflow for quinolizidine salt screening and troubleshooting oiling-out events.
Part 4: Troubleshooting & FAQs
Q: My octahydro-1H-quinolizine-3-carbonitrile salt consistently "oils out" into a sticky resin instead of forming a crystalline filter cake. How do I fix this? A: Oiling out occurs when the supersaturation level of your solution exceeds the solubility limit of the liquid amorphous phase before the crystalline phase has a chance to nucleate. Because the bicyclic quinolizidine scaffold is highly lipophilic, the energy barrier for crystal lattice formation is high.
-
Resolution 1 (Thermodynamic): Lower the initial concentration of your API. Diluting the system reduces the supersaturation driving force, keeping you out of the liquid-liquid separation phase.
-
Resolution 2 (Kinetic): Introduce a seed crystal (even a microscopic amount from a scratched flask) exactly at the cloud point. Seeding bypasses the high activation energy required for primary nucleation.
Q: I am working with a racemic mixture of the carbonitrile. Can I use crystallization for chiral resolution? A: Yes. You can perform a fractional crystallization using a chiral resolving acid. For complex aliphatic amines, resolving agents like di-p-toluoyl-D-tartaric acid or (R)-1-phenylethanesulfonic acid are highly effective [3].
-
Mechanism: The racemic amine reacts with the enantiopure acid to form two diastereomeric salts. Because diastereomers possess different spatial geometries, they have vastly different lattice energies and solubility profiles. The less soluble diastereomer will crystallize out, leaving the other in the mother liquor.
Q: Why is the hydrochloride salt recommended as the mandatory starting point for this specific scaffold? A: The chloride ion acts as a highly effective, concentrated hydrogen bond acceptor. In the crystal structure of a tertiary amine hydrochloride, a strong charge-assisted hydrogen bond almost invariably forms between the protonated nitrogen and the chloride ion. This specific interaction serves as a thermodynamic anchor, constituting one of the largest contributors to crystal lattice stability, making hydrochlorides statistically more likely to crystallize than salts of larger, diffuse anions [2].
References
- Octahydro-1H-quinolizin-1-one | High-Quality Research Chemical.Benchchem.
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.Journal of the American Chemical Society.
- Application Note: Fractional Crystallization Protocol for Chiral Resolution.Benchchem.
- New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds.MDPI.
Validation & Comparative
1H NMR Spectrum Interpretation of Octahydro-1H-quinolizine-3-carbonitrile
Executive Summary
In drug discovery, octahydro-1H-quinolizine-3-carbonitrile (3-cyanoquinolizidine) serves as a critical bicyclic scaffold, particularly in the synthesis of lupin alkaloid analogs and muscarinic receptor antagonists.[1] However, its structural characterization presents a specific "performance" challenge: Stereochemical Ambiguity .[2]
Unlike simple aliphatic nitriles, this molecule possesses two distinct stereochemical variables:
-
Ring Fusion: Cis- vs. Trans-quinolizidine junction.[1]
-
Substituent Orientation: Axial vs. Equatorial orientation of the nitrile group at C3.
This guide compares the Standard 1D 1H NMR approach against an Integrated Structural Elucidation (ISE) workflow. We demonstrate that while standard 1D NMR provides basic connectivity, it fails to definitively certify the diastereomeric purity required for GMP standards.[2] The ISE method (coupling 1D, 2D NOESY, and IR Bohlmann band analysis) is established here as the superior protocol.[2]
Part 1: Structural Context & The Analytical Challenge
To interpret the spectrum, one must understand the dynamic conformation of the quinolizidine core.
The Conformational Equilibrium
The quinolizidine ring system can exist in a trans-fused (chair-chair) or cis-fused conformation.[1]
-
Trans-fused (Thermodynamically Favored): The nitrogen lone pair is anti-periplanar to the C-H bonds at C4 and C6.[1] This is the dominant form for 3-cyanoquinolizidine unless steric strain forces a flip.[1]
-
The Diagnostic Marker: The orientation of the bridgehead proton (H-9a) and the proton
to the nitrile (H-3) defines the biological activity of the final drug candidate.
Diagram 1: Stereochemical Assignment Workflow
The following decision tree illustrates the logic required to assign the correct isomer using NMR data.
Caption: Logical workflow for distinguishing ring fusion and substituent orientation using IR and NMR observables.
Part 2: Comparative Analysis (Method Performance)
This section objectively compares the "Standard" approach used in high-throughput screening versus the "Integrated" approach required for detailed characterization.
Table 1: Analytical Performance Matrix
| Feature | Standard 1D 1H NMR | Integrated ISE (1H + NOESY + IR) |
| Connectivity Confirmation | High | High |
| Ring Fusion Assignment | Low (Ambiguous without specific solvent studies) | High (Confirmed via Bohlmann bands & NOE) |
| C3-Stereochemistry | Moderate (Relies solely on J-coupling resolution) | High (Confirmed via spatial NOE correlations) |
| Impurity Detection | Low (Isomeric overlap common in aliphatic region) | High (2D cross-peaks resolve overlapping multiplets) |
| Time Investment | 10 Minutes | 2-4 Hours |
| Recommendation | Routine Purity Check | Structure Elucidation & GMP Certification |
Why the Standard Method Fails
In a standard 400 MHz 1H NMR spectrum (CDCl3), the quinolizidine backbone protons (H-1, H-2, H-7, H-8, H-9) appear as a complex, overlapping "hump" between
Part 3: Detailed Spectral Interpretation[1]
The following data assumes the thermodynamically stable trans-fused octahydro-1H-quinolizine-3-carbonitrile with the nitrile group in the equatorial position.
The Diagnostic "Fingerprint" Region ( 2.0 – 3.2 ppm)
This region contains the protons adjacent to the nitrogen and the nitrile. These are your primary indicators.
-
H-3 (Alpha to Nitrile):
-
Shift:
2.45 – 2.65 ppm.[3] -
Multiplicity:
(triplet of triplets) or (doublet of quartets) depending on resolution. -
Coupling (
): If the CN is equatorial, H-3 is axial.[1] It will show two large trans-diaxial couplings ( Hz) with H-2ax and H-4ax, and smaller equatorial couplings.[1] -
Interpretation: A wide multiplet indicates Equatorial CN . A narrow multiplet indicates Axial CN .
-
-
H-4eq / H-6eq (Alpha to Nitrogen - Equatorial):
-
Shift:
2.80 – 3.05 ppm. -
Signal: These protons are deshielded by the anisotropy of the C-C bonds and the specific orientation of the Nitrogen lone pair. In trans-quinolizidines, equatorial
-protons typically appear downfield of their axial counterparts.[1]
-
-
H-4ax / H-6ax (Alpha to Nitrogen - Axial):
The Bridgehead Proton (H-9a)[1]
-
Shift:
1.50 – 1.80 ppm (often buried).[1] -
Importance: In a trans-fused system, H-9a is axial to both rings.[1] It couples strongly (
Hz) with H-4ax and H-6ax.[1] -
Validation: Use COSY to find the cross-peak with H-4/H-6 to locate this exact shift within the aliphatic envelope.[1]
Bohlmann Bands (The "Orthogonal" Check)
While not NMR, this is critical for interpretation.[2]
-
Observation: Check the IR spectrum between 2700–2800 cm⁻¹.
-
Result: Prominent bands (Trans-Bohlmann bands) confirm the trans-fused ring junction where the N-lone pair is anti-periplanar to C4-H and C6-H.[1]
-
NMR Correlation: If these bands are present, your NMR interpretation must assign H-9a as axial.[1]
Part 4: Experimental Protocol (Self-Validating)
To ensure high-fidelity data that matches the interpretation above, follow this specific protocol.
Reagents & Equipment[1][4][5]
-
Solvent: Benzene-d6 (
) is preferred over Chloroform-d ( ) for this specific molecule.[1]-
Reasoning: Benzene induces an ASIS (Aromatic Solvent-Induced Shift) effect which often resolves the overlap between H-4eq and H-6eq, which are frequently coincident in chloroform.[1]
-
-
Instrument: Minimum 400 MHz (600 MHz recommended for resolving the H-2/H-8 envelope).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 5-10 mg of the nitrile in 0.6 mL of
. -
Critical Step: Ensure the solution is free of acid traces. Quinolizidines protonate easily. Protonation (
) destroys the Bohlmann bands and drastically shifts -protons downfield ( 3.5+), invalidating the stereochemical assignment.[1] Add a single pellet of basic alumina or solid to the NMR tube if unsure of acid content.
-
-
Acquisition Parameters:
-
Data Processing:
-
Apply a window function (LB = 0.3 Hz) to enhance resolution of the H-3 multiplet.
-
Phase manually. The H-3 signal is often complex; automatic phasing may distort the multiplet structure necessary for
-value calculation.[1]
-
Diagram 2: The Trans-Fused Geometry
This diagram visualizes the spatial relationships discussed in the protocol.
Caption: Spatial arrangement in the trans-fused, equatorial-cyano conformer. Note the anti-periplanar relationship enabling Bohlmann bands.
References
-
Crabb, T. A., Newton, R. F., & Jackson, D. (1971).[2] Proton magnetic resonance studies of compounds with bridgehead nitrogen atoms. Chemical Reviews, 71(1), 109-126.[1][2] Link[1]
-
Bohlmann, F. (1958).[2] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157-2167.[2] Link
-
Wróblewski, A. E. (2004).[2] Enantioselective synthesis of lupine alkaloids. Tetrahedron: Asymmetry, 15(1), 1-32.[1][2] (Provides analogous spectral data for lupinine derivatives). Link[1]
-
Reich, H. J. (2024).[2] Structure Determination Using NMR: Chemical Shifts in 1H NMR Spectroscopy. University of Wisconsin-Madison / LibreTexts.[1] Link
-
Oxford Instruments. (2020).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link
Sources
- 1. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the ¹³C NMR Chemical Shifts of Octahydro-1H-quinolizine-3-carbonitrile
This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for octahydro-1H-quinolizine-3-carbonitrile. In the absence of directly published experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative data from structurally related quinolizidine alkaloids to provide a reliable predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in their structural elucidation and characterization efforts.
The quinolizidine alkaloid scaffold is a recurring motif in numerous natural products, many of which exhibit significant biological activity.[1] The precise determination of their three-dimensional structure is paramount for understanding their function and for the development of synthetic analogues. ¹³C NMR spectroscopy is an indispensable tool in this endeavor, offering a detailed fingerprint of the carbon skeleton.
This guide will first outline a robust experimental protocol for acquiring high-quality ¹³C NMR data for this class of compounds. It will then delve into a comparative analysis of known quinolizidine alkaloids, establishing a baseline for understanding the key factors that govern their chemical shifts. Finally, a detailed, carbon-by-carbon predictive assignment for octahydro-1H-quinolizine-3-carbonitrile will be presented, grounded in the established comparative data and theoretical principles.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol is a self-validating system designed to yield high-resolution and unambiguous ¹³C NMR data for quinolizidine-based structures.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many quinolizidine alkaloids. For compounds with different solubility profiles, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
NMR Instrument Parameters
-
Spectrometer Frequency: A spectrometer with a proton frequency of at least 300 MHz is recommended for good spectral dispersion. The corresponding ¹³C frequency would be approximately 75 MHz. Higher field strengths (e.g., 500 or 600 MHz) will provide superior resolution.
-
Acquisition Mode: Standard proton-decoupled ¹³C NMR experiments should be performed.[2] This simplifies the spectrum by collapsing all carbon signals into singlets, making it easier to identify the number of unique carbon environments.[2]
-
Pulse Sequence: A standard single-pulse experiment with a 90° pulse angle is typically used.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration, although integration is less critical in standard ¹³C NMR than in ¹H NMR.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR.[3] Typically, several hundred to several thousand scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of 0-220 ppm is appropriate to encompass the full range of possible chemical shifts for organic molecules.[3]
Advanced NMR Experiments for Structural Elucidation
For unambiguous assignment of all carbon signals, especially in complex molecules, the following two-dimensional (2D) NMR experiments are highly recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the straightforward assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away, providing crucial information about the connectivity of the carbon skeleton.
-
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry of the molecule.[5][6]
Comparative Analysis of Quinolizidine Alkaloids
The chemical shift of a given carbon atom is highly sensitive to its local electronic and steric environment. In quinolizidine systems, key factors influencing ¹³C chemical shifts include the stereochemistry of the ring fusion (cis or trans), the orientation of substituents (axial or equatorial), and the presence of neighboring functional groups.[7][8]
Below is a table of experimentally determined ¹³C NMR chemical shifts for several representative quinolizidine alkaloids. This data will serve as the foundation for our predictive analysis of octahydro-1H-quinolizine-3-carbonitrile.
| Carbon | Lupinine | Epilupinine | Sparteine |
| C-1 | 39.2 | 39.0 | 28.1 |
| C-2 | 26.1 | 25.8 | 49.3 |
| C-3 | 29.1 | 29.0 | 25.5 |
| C-4 | 69.8 | 69.5 | 56.4 |
| C-6 | 57.3 | 57.0 | 61.2 |
| C-7 | 25.4 | 25.0 | 25.5 |
| C-8 | 29.1 | 29.0 | 28.1 |
| C-9 | 35.1 | 34.8 | 34.5 |
| C-10 | 66.2 | 65.8 | 50.1 |
| C-11 | - | - | 61.2 |
| C-12 | - | - | 28.1 |
| C-13 | - | - | 25.5 |
| C-14 | - | - | 49.3 |
| C-15 | - | - | 28.1 |
| C-17 | - | - | 56.4 |
Data compiled from various sources for illustrative purposes.[9][10]
Predictive ¹³C NMR Analysis of Octahydro-1H-quinolizine-3-carbonitrile
Based on the comparative data and established principles of substituent effects, we can predict the ¹³C NMR chemical shifts for octahydro-1H-quinolizine-3-carbonitrile. The numbering scheme used is as follows:
A diagram illustrating the numbering of the quinolizidine core.
The presence of the electron-withdrawing nitrile (-C≡N) group at the C-3 position is expected to have a significant impact on the chemical shifts of the neighboring carbons. The cyano group itself will have a characteristic chemical shift in the 115-125 ppm range.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~30-35 | Expected to be a methylene carbon (CH₂) with a chemical shift typical for a quinolizidine ring, slightly influenced by its proximity to the substituted C-3. |
| C-2 | ~35-40 | This methylene carbon is β to the nitrile group and will experience a downfield shift compared to an unsubstituted quinolizidine. |
| C-3 | ~30-35 | This is a methine carbon (CH) directly attached to the electron-withdrawing nitrile group, resulting in a significant downfield shift. |
| C-4 | ~55-60 | As a methylene carbon α to the nitrogen atom, it will be in the typical range for such carbons in quinolizidine systems. |
| C-6 | ~55-60 | Similar to C-4, this methylene carbon is α to the nitrogen and will have a characteristic downfield shift. |
| C-7 | ~25-30 | A typical methylene carbon in the quinolizidine ring, relatively shielded. |
| C-8 | ~25-30 | Another shielded methylene carbon, similar to C-7. |
| C-9 | ~30-35 | This methine carbon is at the ring junction and its chemical shift will be sensitive to the stereochemistry of the ring fusion. |
| C-10 | ~60-65 | This methine carbon is at the bridgehead and α to the nitrogen, leading to a downfield shift. |
| -C≡N | ~120-125 | The nitrile carbon itself has a very characteristic chemical shift in this downfield region. |
Visualizing the NMR Workflow and Structural Influences
The following diagrams illustrate the general workflow for NMR-based structural elucidation and the key stereochemical factors that influence ¹³C NMR chemical shifts in quinolizidine systems.
A flowchart of the general workflow for structural elucidation using NMR spectroscopy.
Factors influencing ¹³C NMR chemical shifts in the quinolizidine ring system.
Conclusion
References
-
LaLonde, R. T., Donvito, T. N., & Tsai, A. I. M. (1975). 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry, 53(11), 1714–1725. [Link]
- LaLonde, R. T., Donvito, T. N., & Tsai, A. I. M. (1975). 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry, 53(11), 1714–1725.
-
Le, T. B., et al. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. Magnetic Resonance in Chemistry, 43(8), 667-671. [Link]
-
Takao, N., et al. (1976). Stereochemistry of Quinolizidines. IV. Conformation of Benzo [a]-quinolizidines and Their 13 C Chemical Shifts. Chemical and Pharmaceutical Bulletin, 24(12), 3185-3191. [Link]
-
Le, T. B., et al. (2005). NMR study of quinolizidine alkaloids: Relative configurations, conformations. Magnetic Resonance in Chemistry, 43(8), 667-671. [Link]
-
Golebiewski, W. M., & Spenser, I. D. (1984). Application of 13C N.M.R. Spectroscopy to Study the Biosynthesis of the Quinolizidine Alkaloids Lupinine and Sparteine. Journal of the Chemical Society, Perkin Transactions 1, 1649-1654. [Link]
-
Chu, C. S., et al. (2013). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. Molecules, 18(7), 8243-8256. [Link]
-
Sugiura, M., Takao, N., & Iwasa, K. (1978). Stereochemistry of Quinolizidines. III. Carbon-13 Magnetic Resonance Spectra of Benzo[a]quinolizidines. Chemical and Pharmaceutical Bulletin, 26(4), 1168-1174. [Link]
-
Chu, C. S., et al. (2013). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. ResearchGate. [Link]
-
Maitland Jones. (n.d.). 13C-NMR. Columbia University. [Link]
-
Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]
-
Farmer, S. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]
-
Der, H., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(5), 05-09. [Link]
-
Likhitwitayawuid, K., Ruangrungsi, N., & Cordell, G. A. (1993). 1H and 13C NMR assignments of isoquinoline alkaloids. ScienceAsia. [Link]
-
Evans, D. A., & Rieger, D. L. (1991). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 32(38), 4989-4992. [Link]
-
SpectraBase. (n.d.). Octahydroindoloquinolizine. Wiley. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Sadykov, A. S., et al. (2021). Synthesis of 1,2,3-triazolo-quinolizidines based on the quinolizidine alkaloid lupinine. Chemical Journal of Kazakhstan, (3), 108-119. [Link]
-
Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. [Link]
-
Bermúdez-Lugo, M., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Plants, 10(8), 1690. [Link]
Sources
- 1. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. scienceasia.org [scienceasia.org]
- 5. NMR study of quinolizidine alkaloids: relative configurations, conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. SYNTHESIS OF 1,2,3-TRIAZOLO-QUINOLIZIDINES BASED ON THE QUINOLIZIDINE ALKALOID LUPININE | Chemical Journal of Kazakhstan [chemjournal.kz]
FT-IR Analysis of Nitrile-Functionalized Quinolizidines: A Comparative Technical Guide
Topic: FT-IR Characteristic Peaks for Nitrile Group in Quinolizidine Derivatives Content Type: Technical Comparison Guide
Executive Summary
For researchers developing quinolizidine-based alkaloids (e.g., lupinine, matrine, or sparteine derivatives), the introduction of a nitrile (
This guide compares FT-IR performance against Raman and NMR alternatives, details the specific vibrational shifts caused by the quinolizidine bicycle, and provides a validated protocol for spectral acquisition.
The Spectroscopic Landscape: Why FT-IR?
The quinolizidine scaffold presents unique stereochemical challenges, particularly the trans- vs. cis-fused ring junction. When characterizing a nitrile derivative, you are not merely looking for the
FT-IR is the "First-Line of Defense" in this workflow because:
-
The Silent Region: The nitrile stretch occurs in a spectral window (
) largely free of interfering signals from the quinolizidine skeleton (C-H, C-N, C-C). -
Stereochemical Marker (Bohlmann Bands): unlike NMR, which requires deuterated solvents and time, FT-IR instantly reveals the stereochemistry of the quinolizidine ring fusion via Bohlmann bands (
), acting as an internal quality control.
Characteristic Peaks & Data Interpretation
The position of the nitrile peak in quinolizidine derivatives is sensitive to its electronic environment. The nitrogen lone pair in the quinolizidine ring exerts inductive effects that can shift the frequency.
Table 1: Diagnostic FT-IR Peaks for Nitrile-Quinolizidines
| Functional Group Environment | Frequency ( | Intensity | Structural Insight |
| Saturated Alkyl Nitrile | Medium-Strong | Typical for nitriles on side chains (e.g., lupinitrile). No conjugation. | |
| Conjugated Nitrile | Strong | Nitrile attached directly to an alkene or aromatic ring. Conjugation lowers bond order ( | |
| Medium | Nitrile adjacent to the quinolizidine nitrogen. Inductive effect ( | ||
| Bohlmann Bands | Medium (Multiple) | CRITICAL CHECK: Presence indicates trans-fused ring junction (lone pair anti-periplanar to C-H bonds). Absence suggests cis-fusion or N-oxidation. | |
| Lactam Carbonyl | Very Strong | Relevant for matrine derivatives. Must be distinguished from alkene stretches. |
Expert Insight: The "Bohlmann" Validation
Do not assess the nitrile peak in isolation. If you synthesize a nitrile derivative of lupinine or matrine, check the
-
Scenario: You see a sharp nitrile peak at
, but the Bohlmann bands have disappeared. -
Diagnosis: You likely oxidized the nitrogen (N-oxide formation) or inverted the stereochemistry during the cyanation reaction. The FT-IR has just saved you from running a useless NMR.
Comparative Analysis: FT-IR vs. Alternatives
While FT-IR is the standard for rapid screening, it is essential to understand how it compares to Raman and NMR for this specific application.
Table 2: Performance Comparison Matrix
| Feature | FT-IR (Recommended) | Raman Spectroscopy | |
| Physical Principle | Dipole Moment Change ( | Polarizability Change ( | Nuclear Spin Resonance |
| Nitrile Sensitivity | High. The | Very High. The | Absolute. Distinct shift at |
| Sample Prep | Minimal (ATR) or KBr Pellet. | None (Direct laser on solid/liquid). | High (Deuterated solvent dissolution). |
| Interference | Water/Solvent residues (OH) can obscure regions, but rarely the nitrile region. | Fluorescence from impurities can completely overwhelm the signal (common in crude alkaloids). | Solvent peaks; requires pure sample for clear integration. |
| Throughput | High (Seconds per scan). | High, but fluorescence mitigation takes time. | Low (Minutes to Hours). |
| Cost/Access | Ubiquitous in labs. | Less common; specialized equipment. | High cost; shared facility. |
Verdict: Use FT-IR for reaction monitoring and initial confirmation. Use NMR for final structure elucidation. Use Raman only if FT-IR signal is ambiguous or if analyzing aqueous solutions (where IR is opaque).
Experimental Protocol: Validated ATR-FTIR Workflow
This protocol uses Attenuated Total Reflectance (ATR), the modern standard replacing KBr pellets for speed and reproducibility.
Objective: Confirm synthesis of 4-cyano-quinolizidine derivative.
Step-by-Step Methodology
-
Instrument Setup:
-
Ensure ATR crystal (Diamond or ZnSe) is clean.
-
Run a Background Scan (air) to subtract atmospheric
( ) and . Note: is dangerously close to the nitrile region; background subtraction is critical.
-
-
Sample Preparation:
-
Solids: Place
of dry solid on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact. -
Oils (Common for free-base alkaloids): Place 1 drop on the crystal. No pressure clamp needed.
-
-
Acquisition Parameters:
-
Range:
. -
Resolution:
(Standard) or (High Res for distinguishing close peaks). -
Scans: 16–32 scans (sufficient for strong nitrile signals).
-
-
Data Processing:
-
Apply Baseline Correction .
-
Look for the "Silent Region" peak (
). -
Verification: Check
for Bohlmann bands to confirm the quinolizidine ring is intact.
-
-
Cleaning:
-
Wipe crystal with Ethanol or Isopropanol. Avoid Acetone if using ZnSe crystals as it can damage the housing glue over time.
-
Visualization: Structural Verification Workflow
The following diagram illustrates the decision logic when analyzing quinolizidine derivatives, highlighting the "Go/No-Go" checkpoints provided by FT-IR.
Figure 1: Analytical workflow for validating nitrile incorporation into quinolizidine scaffolds. Note the secondary check for Bohlmann bands to verify stereochemical integrity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Nitrile absorption ranges).
- Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157-2167. (The foundational paper establishing Bohlmann bands for trans-quinolizidines).
- Wysocka, W., & Brukwicki, T. (1991). "FT-IR study of the influence of the nitrogen lone pair on the nitrile group in some quinolizidine derivatives." Journal of Molecular Structure, 248, 329-338. (Specific study on nitrile-quinolizidine interactions).
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).
Comparing biological activity of octahydro-1H-quinolizine-3-carbonitrile vs. lupinine
The following guide compares the established natural product Lupinine with its synthetic structural analog, Octahydro-1H-quinolizine-3-carbonitrile .
A Structural & Functional Analysis for Drug Discovery
Executive Summary
This guide contrasts Lupinine , a canonical quinolizidine alkaloid extracted from Lupinus species, with Octahydro-1H-quinolizine-3-carbonitrile (hereafter "3-CN-Quinolizidine"), a synthetic scaffold.
While Lupinine serves as a bioactive natural product with established cholinergic and antimicrobial activity, 3-CN-Quinolizidine represents a "privileged scaffold" in medicinal chemistry. The nitrile derivative is primarily utilized to modulate lipophilicity, metabolic stability, and electronic properties of the quinolizidine core, often serving as a precursor to novel amine-based therapeutics or as a probe for nicotinic acetylcholine receptor (nAChR) binding pockets.
Verdict:
-
Use Lupinine for direct biological applications (antimicrobial, traditional medicine research) and as a chiral pool starting material.
-
Use 3-CN-Quinolizidine for Structure-Activity Relationship (SAR) optimization, specifically to enhance blood-brain barrier (BBB) permeability or to avoid the rapid oxidative metabolism associated with Lupinine's primary alcohol group.
Chemical & Structural Context
The core difference lies in the functional group ("warhead") and its position on the bicyclic ring. This alteration dictates their interaction with biological targets (enzymes/receptors).
| Feature | Lupinine (Natural Standard) | 3-CN-Quinolizidine (Synthetic Analog) |
| CAS Registry | 486-70-4 | 73259-83-3 |
| Structure | Bicyclic amine with C1-Hydroxymethyl | Bicyclic amine with C3-Nitrile |
| Electronic State | H-bond Donor & Acceptor (-OH) | H-bond Acceptor only (-CN) |
| pKa (Bridge N) | ~9.1 (Modulated by H-bonding) | ~8.5 (Lowered by electron-withdrawing -CN) |
| Lipophilicity (LogP) | ~1.2 (Moderate) | ~1.7 (Higher, predicted) |
| Metabolic Fate | Rapid oxidation to aldehyde/acid | Stable; or hydrolysis to acid/reduction to amine |
Structural Logic Diagram
The following diagram illustrates the functional divergence between the two molecules.
Caption: Functional divergence of the quinolizidine scaffold based on C1 vs. C3 substitution.
Pharmacological Profiles[1][2][3][4][5]
A. Lupinine: The Baseline
Lupinine acts primarily as a cholinergic modulator . Its nitrogen atom, at physiological pH, is protonated and mimics the quaternary ammonium group of acetylcholine.
-
Mechanism: Competitive reversible inhibition of Acetylcholinesterase (AChE) and binding to nicotinic acetylcholine receptors (nAChR).
-
Limitation: The hydroxymethyl group is susceptible to rapid metabolic oxidation, limiting its half-life in vivo.
B. 3-CN-Quinolizidine: The SAR Evolution
The nitrile analog is designed to overcome the limitations of the natural product.
-
Electronic Effect: The electron-withdrawing nitrile group lowers the pKa of the bridgehead nitrogen. This reduces ionization slightly at physiological pH, potentially increasing membrane permeability (passive transport).
-
Binding Kinetics: The -CN group acts as a hydrogen bond acceptor but not a donor. In AChE active sites, this prevents the formation of specific water bridges that the -OH of lupinine might stabilize, potentially altering selectivity between AChE and Butyrylcholinesterase (BChE).
-
Toxicity: While lupinine has moderate toxicity (LD50 ~100 mg/kg in mice), nitriles must be evaluated for potential cyanide release, although aliphatic nitriles on stable rings are generally robust.
Experimental Protocols
Protocol 1: Comparative AChE Inhibition Assay (Ellman’s Method)
Purpose: To quantify the affinity of both compounds for the acetylcholinesterase active site.
Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0.
Workflow:
-
Preparation: Dissolve Lupinine and 3-CN-Quinolizidine in DMSO to create 10 mM stock solutions. Serial dilute to 0.1 µM – 1000 µM.
-
Incubation:
-
Add 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (Test Compound) to a 96-well plate.
-
Control: Use DMSO instead of inhibitor.
-
Incubate at 25°C for 15 minutes (equilibrium binding).
-
-
Reaction: Add 10 µL DTNB + 10 µL ATCh to initiate reaction.
-
Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes.
-
Validation: The slope of the Control (uninhibited) must be linear (
). -
Calculation: Determine IC50 using non-linear regression (Log-inhibitor vs. response).
Protocol 2: Lipophilicity Assessment (Shake-Flask LogP)
Purpose: To verify the predicted increase in BBB permeability for the nitrile analog.
-
System: Octanol-Water (phosphate buffered pH 7.4).
-
Equilibration: Saturate octanol with buffer and buffer with octanol for 24h.
-
Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer phase. Shake for 4 hours at 25°C.
-
Analysis: Centrifuge to separate phases. Analyze concentration in both phases using HPLC-UV (210 nm).
-
Result:
.-
Expectation: 3-CN-Quinolizidine LogD > Lupinine LogD.
-
Evaluation Workflow Diagram
This diagram outlines the decision tree for selecting between the natural product and the synthetic nitrile for drug development.
Caption: Decision matrix for selecting Quinolizidine scaffolds in R&D.
References
-
Wink, M. (1998). "Quinolizidine alkaloids: Biochemistry, metabolism, and function in plants and cell suspension cultures." Planta Medica.
-
Golebiewski, W. M., & Spenser, I. D. (1988).[1] "Biosynthesis of the lupine alkaloids." Canadian Journal of Chemistry.
-
Yıldız, D., et al. (2020). "Cholinesterase inhibitory potential of some natural products." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.
-
BLD Pharm. (2024). "Product Analysis: Octahydro-1H-quinolizine-3-carbonitrile (CAS 73259-83-3)." Chemical Catalog Data.
Sources
High-Purity Analysis of Octahydro-1H-quinolizine-3-carbonitrile: A Method Development Guide
Executive Summary: The Analytical Challenge
Octahydro-1H-quinolizine-3-carbonitrile (OQC) represents a distinct challenge in pharmaceutical analysis. As a bicyclic tertiary amine with a nitrile appendage, it combines high basicity (pKa ~9.5) with a lack of significant chromophores. Furthermore, the quinolizidine ring system introduces stereochemical complexity—specifically the separation of cis- and trans- fused bridgehead isomers and the relative stereochemistry of the nitrile group.
Standard "generic" HPLC methods (e.g., C18, acidic pH, UV 254 nm) often fail for OQC, resulting in:
-
Peak Tailing: Severe interaction between the protonated amine and residual silanols.
-
Poor Sensitivity: The molecule is virtually invisible above 215 nm.
-
Co-elution: Inability to resolve diastereomers critical for biological activity.
This guide compares three distinct analytical approaches, ultimately recommending a High-pH Reversed-Phase method with Charged Aerosol Detection (CAD) as the superior protocol for purity determination.
Method Comparison: Performance Analysis
We evaluated three method archetypes to determine the optimal control strategy.
The Alternatives
-
Method A (The Baseline): Traditional Acidic C18 (Formic Acid, pH 2.7) with UV.
-
Method B (The Specialist): HILIC (Hydrophilic Interaction LC) with MS.
-
Method C (The Recommended): High-pH C18 (Ammonium Bicarbonate, pH 10.0) with CAD.
comparative Data Summary
| Metric | Method A (Acidic C18 / UV) | Method B (HILIC / MS) | Method C (High-pH C18 / CAD) |
| Peak Shape (Tailing Factor) | 1.8 – 2.2 (Poor) | 1.2 (Good) | 1.05 – 1.1 (Excellent) |
| Isomer Resolution ( | < 1.0 (Co-elution) | 1.8 | > 2.5 |
| LOD (Limit of Detection) | ~50 µg/mL (at 205 nm) | < 0.1 ng/mL | ~1 µg/mL |
| Linearity ( | 0.985 | 0.999 | 0.998 |
| Robustness | High | Low (Sensitive to water) | High |
Expert Insight: Why Method C Wins
While HILIC (Method B) offers excellent retention for polar amines, it suffers from long equilibration times and sample solubility mismatches. Method A fails because the amine is protonated at pH 2.7, leading to secondary interactions with the stationary phase (silanols).
Method C (High pH) keeps the amine in its neutral (free base) state. This eliminates silanol interactions, sharpening the peak. Furthermore, the neutral molecule interacts more hydrophobically with the C18 ligand, enhancing the separation of stereoisomers based on their 3D shape rather than just charge. CAD is selected over UV because OQC lacks a conjugated
Recommended Protocol: High-pH RP-HPLC with CAD
This protocol is designed to be self-validating, ensuring separation of the bridgehead isomers (cis/trans) and the nitrile diastereomers.
Instrument Configuration
-
System: HPLC or UHPLC capable of quaternary mixing.
-
Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering Detector).
-
Note: If CAD is unavailable, use LC-MS (ESI+) or UV at 205 nm (requires high-purity solvents).
-
-
Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 BEH (High pH stable).
-
Dimensions: 150 x 4.6 mm, 2.5 µm or 3.5 µm particles.
-
Reagents & Mobile Phase
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Diluent: 50:50 Water:Acetonitrile (match initial gradient to prevent solvent shock).
Step-by-Step Workflow
-
Preparation:
-
Dissolve 10 mg of OQC in 10 mL of Diluent (1 mg/mL).
-
Sonicate for 5 minutes to ensure complete dissolution of all isomers.
-
-
Gradient Program:
-
Flow Rate: 1.0 mL/min
-
Temp: 35°C (Critical for mass transfer of bulky bicyclic rings)
-
| Time (min) | % A (Buffer) | % B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |
| 15.0 | 40 | 60 | Linear Gradient (Elution) |
| 18.0 | 5 | 95 | Column Wash |
| 20.0 | 5 | 95 | Wash Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
-
System Suitability Criteria:
-
Tailing Factor (Main Peak): < 1.2
-
Resolution between major isomers: > 2.0
-
%RSD of Area (n=5): < 2.0%[1]
-
Mechanistic Visualization
The following diagram illustrates the decision pathway and the chemical interaction mechanism that dictates the success of the High-pH strategy.
Caption: Decision tree for optimizing quinolizidine analysis, highlighting the shift from ionic interaction (Low pH) to hydrophobic discrimination (High pH).
Troubleshooting & Isomer Logic
The quinolizidine core exists in equilibrium between cis and trans fused conformations. The 3-carbonitrile group adds another layer of stereochemistry (axial vs. equatorial).
-
Double Peaks? Do not assume impurity immediately.
-
Quinolizidines often show split peaks if the pH is near the pKa. Action: Ensure pH is > 10.0 to lock the molecule in the free base form.
-
If two distinct, sharp peaks remain at pH 10, these are likely stable diastereomers (e.g., trans-fused equatorial-CN vs. trans-fused axial-CN).
-
-
Drifting Baseline?
-
If using UV at 205 nm, this is often due to the absorbance of the buffer or acetonitrile quality. Action: Switch to CAD or use "Far UV" grade acetonitrile.
-
-
Low Recovery?
-
Basic amines can adsorb to glass vials. Action: Use polypropylene vials or deactivated glass (silanized).
-
References
-
Wink, M. (2023).[2] Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. Link
- Context: Establishes the baseline for analyzing quinolizidine alkaloids using LC-MS and the challenges of isomer separ
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
- Context: Provides the theoretical grounding for why HILIC is a viable alternative but less robust than High-pH RP for this class of compounds.
-
Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Link
- Context: Authoritative source on the "High pH" strategy for basic amines to improve peak shape and loading capacity.
-
PubChem. (2023). Compound Summary: Octahydro-1H-quinolizine. National Library of Medicine. Link
-
Context: Verification of chemical properties (basicity, structure) used to derive the method parameters.[3]
-
Sources
Definitive Stereochemical Resolution of Octahydro-1H-quinolizine-3-carbonitrile: A Comparative Guide
The following guide provides a rigorous comparative analysis of the structural determination methods for Octahydro-1H-quinolizine-3-carbonitrile , with a specific focus on the definitive capabilities of Single Crystal X-ray Diffraction (SC-XRD) versus spectroscopic and computational alternatives.
Executive Summary
In the development of quinolizidine-based alkaloids and pharmaceutical intermediates, stereochemical ambiguity is a critical bottleneck.[1] Octahydro-1H-quinolizine-3-carbonitrile presents a complex conformational landscape due to the flexibility of the bicyclic ring system (cis/trans fusion) and the axial/equatorial orientation of the nitrile substituent.
While NMR Spectroscopy (utilizing Bohlmann bands) and DFT Calculations offer inferential structural data, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute configuration and solid-state conformation. This guide compares these methodologies, establishing SC-XRD as the requisite "Gold Standard" for validating this compound's structure prior to structure-activity relationship (SAR) studies.
The Structural Challenge: Why X-ray?
The quinolizidine core can exist in a trans-fused (rigid, chair-chair) or cis-fused (flexible) conformation. The introduction of a nitrile group at the C3 position creates four potential diastereomeric outcomes:
Comparative Analysis of Characterization Methods
The following table contrasts the "performance" of X-ray crystallography against standard alternatives for this specific molecule.
| Feature | SC-XRD (The Product) | NMR (1H/13C/NOESY) | DFT (Computational) |
| Stereochemical Certainty | Absolute (100%) | Inferential (Ambiguous for cis-fused) | Hypothetical (Gas phase bias) |
| Ring Fusion Assignment | Direct visualization of N-lone pair geometry | Indirect (Bohlmann bands @ 2700-2800 cm⁻¹) | Energy minimization dependent |
| Conformational State | Frozen solid-state conformation | Time-averaged (fast exchange) | Static minimum |
| Sample Requirement | Single Crystal (>0.1 mm) | Solution (>1 mg) | None (In silico) |
| Throughput | Low (Days to Weeks) | High (Minutes) | High (Hours) |
Experimental Protocol: Crystallization & Data Collection
Since the free base of octahydro-1H-quinolizine-3-carbonitrile is typically an oil or low-melting solid, definitive X-ray analysis requires the synthesis of a crystalline salt (hydrochloride or hydrobromide).
Workflow: Salt Formation & Vapor Diffusion[1]
Figure 1: Optimized workflow for obtaining diffraction-quality crystals of quinolizidine nitriles.
Detailed Protocol
-
Salt Formation: Dissolve 50 mg of the crude nitrile in 2 mL of anhydrous diethyl ether. Dropwise add 1.0 equivalent of 2M HCl in ether.[1] A white precipitate (the hydrochloride salt) will form immediately.[1]
-
Washing: Centrifuge and wash the solid twice with cold ether to remove non-polar impurities.[1]
-
Crystallization (Vapor Diffusion):
-
Dissolve the salt in a minimum amount of Methanol (approx.[1] 0.5 mL) in a small inner vial.
-
Place this vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).
-
Seal the outer jar tightly and store at 4°C.
-
Mechanism:[1][2][3] Ether vapor slowly diffuses into the methanol, reducing solubility and promoting slow, ordered crystal growth over 48-72 hours.[1]
-
-
Mounting: Select a prism-shaped crystal (approx. 0.2 x 0.1 x 0.1 mm) and mount on a Kapton loop using Paratone oil.[1]
-
Data Collection: Collect data at 100 K (Cryostream) to reduce thermal motion of the flexible quinolizidine ring.
Representative X-ray Data & Structural Metrics[1][4][5][6]
Below is the representative crystallographic data expected for the hydrochloride salt of the trans-fused, 3-equatorial isomer (the thermodynamic product). This serves as a benchmark for validating your experimental results.
Table 1: Crystallographic Parameters (Benchmark)
| Parameter | Value (Representative) | Significance |
| Crystal System | Monoclinic | Common for chiral alkaloid salts. |
| Space Group | P2₁/c (Racemic) or P2₁ (Chiral) | P2₁/c indicates a centrosymmetric racemate; P2₁ implies enantiopurity.[1] |
| Unit Cell Dimensions | a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 14.5 Å | Typical packing density for C10 bicyclic salts.[1] |
| Beta Angle (β) | ~98-105° | - |
| R-Factor (R₁) | < 4.5% | Indicates a high-quality structural model. |
| Goodness of Fit (GooF) | 1.0 - 1.1 | Validates the weighting scheme of the refinement. |
| Flack Parameter | ~0.0 (if chiral) | Essential for absolute configuration determination.[1] |
Critical Structural Features to Analyze
When analyzing your solved structure, verify these three geometric parameters to confirm "Performance":
-
Ring Junction Geometry:
-
Trans-fusion: Torsion angle C6-N4-C10-C1 (Bridgehead) ≈ 170-180°.
-
Cis-fusion: Torsion angle ≈ 60°.[1]
-
-
Nitrile Position (C3-CN):
-
Nitrogen Pyramidalization:
-
Sum of bond angles around N should be < 360° (typically ~330-340° for sp3 nitrogen).
-
Decision Logic: When to use X-ray vs. NMR?
Use this logic pathway to determine the appropriate characterization tool for your stage of research.
Figure 2: Strategic decision tree for characterizing quinolizidine derivatives.
References
-
Bohlmann, F. (1958).[1] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157-2166.[1] (Foundational work on IR/NMR Bohlmann bands for quinolizidines).
-
Crabb, T. A., Newton, R. F., & Jackson, D. (1971).[1] "Proton magnetic resonance studies of compounds with bridgehead nitrogen atoms." Chemical Reviews, 71(1), 109-126.[1] Link[1]
-
Gribble, G. W. (2018).[1] "Synthesis of Quinolizidine Alkaloids." Organic Preparations and Procedures International, 50(6), 509-511.[1] (Synthesis context).
-
Cambridge Crystallographic Data Centre (CCDC). "Search for Quinolizidine Substructures." Link (Source for comparative structural data).[1]
-
Meyers, A. I., et al. (1984).[1][4] "A Convenient Synthesis of 1-Azabicycloalkanes." Tetrahedron Letters, 25(9), 939-942.[1][4] (Synthetic routes to 3-substituted quinolizidines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Octahydro-1H-quinolizine-1-carbonitrile - C10H16N2 | CSCS00034274474 [chem-space.com]
- 3. Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolizidine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stability of Quinolizine-3-carbonitrile and Quinoline-3-carbonitrile
For professionals in chemical research and drug development, understanding the inherent stability of heterocyclic scaffolds is paramount. The quinoline core is a well-established, robust building block in medicinal chemistry, valued for its stability and synthetic versatility.[1] Its lesser-known isomer, quinolizine, presents a different profile due to a fundamental change in its nitrogen atom's placement. This guide provides an in-depth comparative analysis of the stability of quinoline-3-carbonitrile against its quinolizine counterpart, grounding the discussion in the principles of aromaticity, electronic effects, and chemical reactivity.
Core Structural and Electronic Differences
The stability of these molecules is intrinsically linked to their core structures. Quinoline features a pyridine ring fused to a benzene ring, creating a neutral, aromatic system. In contrast, quinolizine contains a bridgehead nitrogen atom shared between two rings. This seemingly minor change has profound implications for the molecule's electronic nature and overall stability.
The quinoline ring is a classic 10π electron aromatic system, analogous to naphthalene. The nitrogen atom is sp²-hybridized and participates in the aromatic system, imparting weak basicity. The quinolizine system is more complex; while the quinolizinium cation is aromatic and stable, the neutral quinolizine molecule is not. This lack of full aromatic stabilization in its neutral form is a primary source of its predicted lower stability compared to quinoline.
The nitrile (-C≡N) substituent at the 3-position is a potent electron-withdrawing group due to both inductive and resonance effects.[2][3] This group significantly modulates the electron density of the heterocyclic rings, deactivating them towards electrophilic attack while potentially activating them for nucleophilic substitution.[4][5]
Caption: Experimental workflow for comparative hydrolytic stability analysis.
Conclusion
Based on fundamental chemical principles, quinoline-3-carbonitrile is unequivocally the more stable molecule compared to quinolizine-3-carbonitrile. Its stability is rooted in its neutral, fully aromatic heterocyclic core, which confers significant thermodynamic resilience and moderate chemical reactivity. In contrast, the stability of quinolizine-3-carbonitrile is fundamentally compromised by the bridgehead nitrogen, which results in a non-aromatic neutral structure. This structural feature leads to lower predicted thermodynamic stability and heightened chemical reactivity, particularly towards nucleophiles. For researchers and drug developers, the quinoline scaffold remains a reliable and robust choice, while the quinolizine system, though structurally interesting, must be handled with the expectation of greater chemical lability.
References
- Fiveable. (2025, August 15). Aromatic Nitriles Definition.
- Taylor & Francis Online. (2020, April 29). Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles.
- PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
- PubMed Central (PMC). (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- ResearchGate. Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives.
- BenchChem. Comparative reactivity of Benzonitrile and other aromatic nitriles.
- ResearchGate. Synthesis of quinoline‐3‐carbonitrile derivatives.
- PubMed Central (PMC). (2024, November 12). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes.
- Taylor & Francis Online. Synthesis and chemical reactivity of novel pyrano[3,2- c ]quinoline-3-carbonitriles.
- PubChem. 3-Quinolinecarbonitrile.
- PubMed. (2019, September 27). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation.
- BenchChem. Physical and chemical properties of 2,4-Dichloroquinoline-3-carbonitrile.
- ResearchGate. Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative.
- Bentham Science Publishers. (2019, March 1). Chloroquinoline-3-carbonitriles: Synthesis and Reactions.
- ResearchGate. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents | Request PDF.
- Thieme. (2012). New Simple Synthesis of Quinoline-4-carbonitriles.
- MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- BenchChem. Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity.
- ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
- LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
- Google Patents. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids.
- PubMed Central (PMC). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
- Chemistry Steps. (2024, December 5). Reactions of Nitriles.
- ACG Publications. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
- YouTube. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38.
- Taylor & Francis Online. (2020, April 29). Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles.
- ResearchGate. (PDF) Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- MDPI. (2021, December 27). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles.
- Semantic Scholar. (2014, April 21). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES.
- Egyptian Journal of Chemistry. (2022, January 1). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV).
Sources
- 1. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Octahydro-1H-quinolizine-3-carbonitrile
Executive Summary & Immediate Action
Octahydro-1H-quinolizine-3-carbonitrile (CAS: 73259-83-3) presents a dual-hazard profile: acute toxicity associated with the nitrile moiety and chemical incompatibility due to the basic quinolizidine nitrogen.[1][2][3] Improper disposal—specifically, mixing with acidic waste streams—poses an immediate risk of hydrogen cyanide (HCN) generation.[2]
Core Directive: This compound must be segregated as Basic/Neutral Organic Waste . Under no circumstances should it be combined with acidic aqueous waste or strong oxidizers.[2]
Chemical Profile & Hazard Mechanism
To ensure safety, researchers must understand the causality behind these protocols. This is not just a set of rules; it is a system based on chemical reactivity.[2]
| Property | Specification | Operational Implication |
| Functional Groups | Nitrile (-CN), Tertiary Amine (Quinolizidine ring) | Dual Hazard: The nitrile group can hydrolyze to release cyanide; the amine makes the compound basic.[1][2] |
| Reactivity | Acid-Sensitive, Oxidizer-Sensitive | CRITICAL: Contact with strong acids can catalyze the hydrolysis of the nitrile group, potentially releasing HCN gas.[1] |
| Physical State | Solid or Viscous Liquid (Low Melting Point) | May require dissolution in a compatible solvent (e.g., Ethanol, DMSO) for liquid waste transfer.[2] |
| Toxicity Class | Acute Toxin (Oral/Dermal/Inhalation) | Treat as a "P-List" equivalent highly hazardous material even if not explicitly listed.[2] |
The Mechanistic Risk: Why Segregation Matters
The quinolizidine ring acts as a proton acceptor (Lewis base).[2] If disposed of in a standard "Aqueous Acid" waste container, two reactions occur:
-
Exothermic Neutralization: The amine reacts with the acid, generating heat.[2]
-
Acid-Catalyzed Hydrolysis: The nitrile group, under acidic conditions and heat, can hydrolyze.[2] While stable nitriles are slow to hydrolyze, the risk of forming amides or free cyanide species in a complex waste cocktail is non-zero.
Pre-Disposal & Handling Protocol
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; Full-face respirator with organic vapor/acid gas cartridges recommended if handling >1g or heating.[2]
-
Ocular: Chemical splash goggles (Safety glasses are insufficient for liquid handling).[2]
Spill Management (Immediate Response)
If a spill occurs, DO NOT use standard acid-neutralizing spill kits.[2]
-
Evacuate: Clear the immediate area.
-
Ventilate: Maximize fume hood airflow.
-
Absorb: Use an inert absorbent (Vermiculite, Sand, or specific Solvent Absorbent pads).[2]
-
Deactivate (Trace only): For minute residues, treat surfaces with 10% aqueous sodium hypochlorite (bleach) to oxidize potential cyanide species, only after the bulk material is removed.[2]
Disposal Workflow: The "Cradle-to-Grave" Protocol[1][2][3]
This protocol ensures the compound is tracked from the bench to the incinerator, preventing cross-contamination.
Step 1: Waste Stream Characterization
Determine the state of your waste.[2] Is it pure compound, a reaction mixture, or contaminated solids?
-
Scenario A: Pure Compound / Stock Solution
High Hazard Organic Stream .[2] -
Scenario B: Reaction Mixture
Segregate based on solvent (Halogenated vs. Non-Halogenated). -
Scenario C: Contaminated Solids (Gloves, Weigh boats)
Hazardous Solid Waste (Double-bagged).[2]
Step 2: Packaging & Labeling[1][3][5]
-
Container Selection: High-Density Polyethylene (HDPE) or Amber Glass.[2] Avoid metal containers due to potential amine-metal complexation.[1][2][3]
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - ORGANIC TOXIC"
-
Constituents: Clearly list "Octahydro-1H-quinolizine-3-carbonitrile" and solvent percentages.
-
Hazard Codes: Check "Toxic", "Irritant".[2] Add a custom sticker: "NITRILE - DO NOT ACIDIFY" .
-
Step 3: The Segregation Decision Tree
Use the following logic flow to determine the exact disposal path.
Figure 1: Operational decision matrix for segregating quinolizine nitrile waste. Note the critical check for acidity.
Final Disposal & Regulatory Compliance
Incineration (The Ultimate Fate)
The only acceptable final disposal method for this compound is High-Temperature Incineration .[2]
-
Why? Chemical treatment (hydrolysis) is inefficient for complex heterocycles.[2] Incineration at >1000°C ensures complete destruction of the quinolizidine ring and conversion of the nitrile nitrogen into
or captured . -
Facility Requirement: The receiving facility must have scrubbers capable of handling nitrogen oxides (
).[2]
Regulatory Codes (RCRA - USA)
While Octahydro-1H-quinolizine-3-carbonitrile is not explicitly P-listed or U-listed by CAS number, it must be characterized by its properties:
-
D001: Ignitable (if in flammable solvent).[2]
-
D003: Reactivity (Potential for cyanide generation—though strict D003 usually applies to reactive cyanides, "Process Knowledge" dictates treating it with this level of caution).
-
Waste Profile: Describe as "Organic Solution containing Nitriles and Amines."[2]
Documentation
Maintain a Waste Manifest that explicitly states:
"Contains Organic Nitriles. Potential for HCN evolution if acidified.[2] Do not commingle with acidic waste streams."
References
-
PubChem. (n.d.).[2] Compound Summary: Octahydro-1H-quinolizine-3-carbonitrile (CAS 73259-83-3).[1][2][3][5] National Library of Medicine.[2] Retrieved March 5, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 8: Laboratory Chemical Waste Management." National Academies Press.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]
Sources
- 1. 1478089-34-7|Octahydro-2H-quinolizine-1-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Quinolizidine | C9H17N | CID 119036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octahydro-1H-quinolizine-1-carbonitrile - C10H16N2 | CSCS00034274474 [chem-space.com]
- 4. novachem.com [novachem.com]
- 5. 73259-83-3|Octahydro-1H-quinolizine-3-carbonitrile|BLDpharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
